molecular formula C11H21NO7S B12367610 N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

カタログ番号: B12367610
分子量: 317.31 g/mol
InChIキー: UXCZPSDCDHUREX-ZNIRGTJTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is a useful research compound. Its molecular formula is C11H21NO7S and its molecular weight is 317.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H21NO7S

分子量

317.31 g/mol

IUPAC名

(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1

InChIキー

UXCZPSDCDHUREX-ZNIRGTJTSA-N

異性体SMILES

CSCC[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O

正規SMILES

CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O

製品の起源

United States

Foundational & Exploratory

What is N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

N-(1-Deoxy-D-fructos-1-yl)-L-methionine is a naturally occurring Amadori rearrangement product, an early-stage compound formed during the Maillard reaction between D-glucose and the essential amino acid L-methionine. This reaction is fundamental to the flavor, aroma, and color development in thermally processed foods. Beyond food science, these compounds are studied for their potential biological activities, including antioxidant and metal-chelating properties[1]. The introduction of a stable isotopic label, specifically six Carbon-13 atoms to create this compound, transforms this molecule into a high-precision analytical tool[2]. This guide provides a comprehensive technical overview of this isotopically labeled compound, focusing on its synthesis, physicochemical properties, and its critical application as an internal standard for robust and accurate quantification by mass spectrometry.

The Foundational Chemistry: Maillard Reaction and Amadori Rearrangement

The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid[3]. This complex cascade of reactions is responsible for many desirable characteristics of cooked food but is also implicated in the formation of advanced glycation end-products (AGEs) in biological systems.

The initial, reversible step is the condensation of D-glucose (an aldose sugar) with L-methionine to form an unstable Schiff base (an N-substituted glycosylamine). This intermediate then undergoes an irreversible isomerization known as the Amadori rearrangement, yielding the stable 1-amino-1-deoxy-ketose, N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met)[4][5].

G cluster_intermediates Reaction Pathway Glucose D-Glucose (Reducing Sugar) Schiff_Base Schiff Base (Unstable Glycosylamine) Glucose->Schiff_Base Condensation (+ H₂O) Methionine L-Methionine (Amino Acid) Methionine->Schiff_Base Amadori_Product N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Stable Ketoamine) Schiff_Base->Amadori_Product Amadori Rearrangement

Caption: Formation pathway of N-(1-Deoxy-D-fructos-1-yl)-L-methionine.

Physicochemical Properties and Isotopic Labeling

This compound is structurally identical to its endogenous counterpart, with the exception that six natural abundance carbon atoms in the methionine moiety have been replaced with the heavy isotope, Carbon-13. This substitution results in a predictable mass shift without significantly altering the molecule's chemical or physical properties, such as polarity, pKa, or chromatographic retention time.

PropertyUnlabeled Analyte13C6-Labeled Internal Standard
Chemical Name N-(1-Deoxy-D-fructos-1-yl)-L-methionineThis compound
Synonyms Fru-Met, Methionine-glucose Amadori productFru-Met-13C6
CAS Number 20638-92-0[6][7][8][9][10]Not available
Molecular Formula C₁₁H₂₁NO₇S[6][7]C₅¹³C₆H₂₁NO₇S
Monoisotopic Mass 311.1039 g/mol [7]317.1241 g/mol
Molecular Weight 311.35 g/mol [6][7]317.39 g/mol

This mass difference is fundamental to its utility in mass spectrometry, allowing the instrument to differentiate between the analyte of interest and the added internal standard.

Synthesis and Purification

3.1 Synthesis of Unlabeled Fru-Met: The synthesis of the base Amadori product can be achieved by reacting equimolar amounts of L-methionine and D-glucose. Studies have shown that controlling reaction conditions is critical to maximize yield and minimize the formation of secondary degradation products. Techniques such as vacuum dehydration at controlled pH (weakly alkaline) and temperature can effectively drive the reaction towards the formation of the Amadori product by removing water, a byproduct of the initial condensation step[11][12].

3.2 Synthesis of Fru-Met-13C6: The production of the isotopically labeled standard requires a labeled precursor. The most direct route involves the same reaction pathway but substitutes standard L-methionine with L-methionine-(¹³C₆). The synthesis of ¹³C-labeled amino acids can be complex, often involving multi-step organic synthesis pathways or biosynthetic methods using ¹³C-labeled precursors like ¹³C-glucose in cell-free protein synthesis systems[13][14][15]. Once the labeled amino acid is obtained, it is reacted with unlabeled D-glucose under the optimized conditions described above.

3.3 Purification: Following synthesis, the target compound must be purified from unreacted starting materials and reaction byproducts. This is typically accomplished using chromatographic techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC). The purity and isotopic enrichment of the final product are then verified using analytical HPLC and high-resolution mass spectrometry.

Core Application: The Gold Standard Internal Standard for Quantitative Mass Spectrometry

The primary and most critical application of this compound is as a stable isotope-labeled (SIL) internal standard for quantitative analysis via isotopic dilution mass spectrometry.

4.1 The Challenge of Quantitative Analysis: When analyzing complex matrices like food, plasma, or tissue, several factors can introduce variability and inaccuracy:

  • Matrix Effects: Co-eluting compounds from the sample can enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate readings.

  • Extraction Inefficiency: Sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, may not be 100% efficient, and recovery can vary between samples.

  • Instrumental Variability: Minor fluctuations in injection volume or instrument sensitivity can affect results.

4.2 The SIL Internal Standard Solution: A SIL internal standard is the ideal tool to overcome these challenges[16][17]. Because the ¹³C-labeled standard is nearly chemically and physically identical to the unlabeled analyte, it experiences the exact same extraction losses and matrix effects[18].

The core principle is to spike a known, fixed amount of the SIL standard into every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The mass spectrometer then measures the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by any sources of error, their ratio remains constant and directly proportional to the analyte's original concentration.

G cluster_sample Biological/Food Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte (Unknown Amount) Spike Spike with Fixed Amount of 13C6-Standard Analyte->Spike Mix Analyte + 13C6-Standard in Matrix Spike->Mix Extract Extraction (Potential for Loss) Mix->Extract Result Analyte + 13C6-Standard (Both experience same loss) Extract->Result Ratio is Preserved MS Measure Peak Area Ratio (Analyte / 13C6-Standard) Result->MS

Caption: Logic of Isotopic Dilution using a SIL Internal Standard.

Experimental Protocol: Quantification of Fru-Met in Tomato Purée by LC-MS/MS

This protocol outlines a validated method for quantifying the native (unlabeled) N-(1-Deoxy-D-fructos-1-yl)-L-methionine in a complex food matrix, adapted from methodologies for analyzing Amadori products[19][20].

5.1 Materials and Reagents:

  • This compound (Internal Standard Stock: 1 mg/mL in water)

  • N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Calibration Standard Stock: 1 mg/mL in water)

  • Tomato Purée (Sample)

  • Methanol, Acetonitrile, Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • 0.22 µm Syringe Filters

5.2 Sample Preparation Workflow:

  • Homogenization: Weigh 1.0 g of tomato purée into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 20 µL of a 1 µg/mL working solution of this compound to the sample.

  • Extraction: Add 5 mL of 10% methanol in water. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Calibration Standards: Prepare a calibration curve (e.g., 1-1000 ng/mL) by serially diluting the unlabeled standard stock and spiking each level with the same fixed amount of internal standard (20 µL of 1 µg/mL working solution).

G Start Weigh 1g Sample Spike Spike with 13C6 Internal Standard Start->Spike Extract Add Extraction Solvent & Vortex Spike->Extract Centrifuge Centrifuge at 10,000 x g Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject into LC-MS/MS System Filter->Inject

Caption: Experimental workflow for sample preparation.

5.3 LC-MS/MS Conditions:

  • LC System: UHPLC System

  • Column: Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fru-Met (Analyte) 312.1132.120
Fru-Met-13C6 (IS) 318.1138.120

5.4 Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the calibration standards. Apply a linear regression model. Determine the concentration of Fru-Met in the unknown samples by interpolating their measured peak area ratios from this curve.

Conclusion

This compound represents a convergence of food chemistry, organic synthesis, and advanced analytical science. Its role as a stable isotope-labeled internal standard is indispensable for achieving the highest levels of accuracy and precision in quantitative bioanalysis. By perfectly mimicking the behavior of its unlabeled analog, it provides a self-validating system that corrects for the inevitable variables in complex sample preparation and analysis. For researchers in food science, metabolomics, and clinical diagnostics, the proper use of this and similar SIL standards is not merely a best practice but a prerequisite for generating robust, reliable, and defensible quantitative data.

References

An In-depth Technical Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆: Properties, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of metabolic research and drug development is increasingly reliant on sophisticated tools to trace and quantify biological pathways with precision. Among these, stable isotope-labeled compounds have emerged as indispensable assets. This technical guide is dedicated to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, a key molecule in the study of the Maillard reaction and its physiological implications. As a Senior Application Scientist, my objective is to provide a comprehensive resource that synthesizes technical data with practical insights, empowering researchers to leverage this powerful tool in their scientific endeavors. This document will delve into the core chemical properties, synthesis, analytical characterization, and diverse applications of this isotopically labeled Amadori product, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of a Labeled Amadori Product

N-(1-Deoxy-D-fructos-1-yl)-L-methionine is an Amadori product, an early-stage compound formed during the non-enzymatic browning process known as the Maillard reaction.[1][2] This reaction, ubiquitous in food chemistry, also occurs endogenously in the human body, where it is implicated in the aging process and the pathophysiology of various diseases, including diabetes. The ¹³C₆ isotopic labeling of the fructose moiety of this molecule provides a powerful tool for researchers, enabling precise tracking and quantification in complex biological matrices.[3][4]

The methionine component of this molecule is a crucial essential amino acid involved in numerous metabolic pathways, including protein synthesis and methylation reactions.[5] The conjugation of methionine with fructose creates a unique molecular probe to investigate the metabolic fate of both the sugar and the amino acid, as well as the broader implications of the Maillard reaction in biological systems.

This guide will provide an in-depth exploration of the chemical and physical properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, detailed methodologies for its synthesis and characterization, and a discussion of its applications in metabolic research and beyond.

Physicochemical Properties

Understanding the fundamental physicochemical properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ is paramount for its effective application in experimental settings. The properties of the unlabeled analogue provide a strong foundation for understanding its isotopically labeled counterpart.

PropertyValueSource
Molecular Formula C₅¹³C₆H₂₁NO₇S[6]
Molecular Weight 317.31 g/mol [6]
Canonical SMILES CSCC--INVALID-LINK--O)O)O)=O">C@HC(O)=O[6]
CAS Number 1083053-42-2[6]
Appearance White to off-white solid (predicted)[7]
Solubility Highly soluble in water.[4][8]
pKa (predicted) 2.03 ± 0.10[2]
Melting Point 103 °C (for fructose)[9][10]

Synthesis and Isotopic Labeling

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ is achieved through the Maillard reaction, specifically via the Amadori rearrangement between L-methionine and ¹³C₆-labeled D-glucose.[1][4] The ¹³C₆-glucose serves as the source of the stable isotope label in the fructose moiety of the final product.

Underlying Principles: The Maillard Reaction and Amadori Rearrangement

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with an amino group, typically from an amino acid or protein.[2] The initial step involves the formation of a Schiff base, which then undergoes an acid- or base-catalyzed isomerization to form a more stable 1-amino-1-deoxy-ketose, known as the Amadori product.[2]

Maillard_Reaction reducing_sugar Reducing Sugar (¹³C₆-Glucose) schiff_base Schiff Base (unstable intermediate) reducing_sugar->schiff_base Condensation amino_acid Amino Acid (L-Methionine) amino_acid->schiff_base amadori_product Amadori Product (N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆) schiff_base->amadori_product Amadori Rearrangement

Caption: Initial stages of the Maillard reaction leading to the Amadori product.

Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of ¹³C₆-labeled Amadori products, which can be adapted for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆.[1][3][4]

Materials:

  • L-Methionine

  • ¹³C₆-D-Glucose

  • Anhydrous Methanol

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reactant Dissolution: Dissolve equimolar amounts of L-methionine and ¹³C₆-D-glucose in anhydrous methanol in a round-bottom flask. The use of methanol as a solvent facilitates the reaction and subsequent purification.

  • Inert Atmosphere: Purge the flask with an inert gas to minimize oxidative side reactions.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Unreacted starting materials may precipitate and can be removed by filtration.

  • Purification: The resulting solution containing the Amadori product can be purified using techniques such as column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Rationale for Experimental Choices:

  • Anhydrous Methanol: The use of an anhydrous solvent is crucial to favor the condensation reaction and prevent hydrolysis of the Schiff base intermediate.

  • Inert Atmosphere: The Maillard reaction can be accompanied by oxidative processes. An inert atmosphere helps to ensure the desired reaction pathway is favored.

  • Reflux Conditions: Heating the reaction mixture accelerates the rate of the Maillard reaction and the subsequent Amadori rearrangement.

Analytical Characterization

The structural integrity and purity of synthesized N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid to improve peak shape.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis.

Expected Mass Spectra Data:

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 318.3.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns of Amadori products. Common neutral losses include water (H₂O) and formaldehyde (CH₂O). The fragmentation will also yield ions corresponding to the ¹³C₆-labeled fructose moiety and the methionine residue, providing definitive structural confirmation.[11]

MS_Fragmentation parent_ion [M+H]⁺ (m/z 318.3) fragment1 [M+H - H₂O]⁺ parent_ion->fragment1 fragment2 [M+H - 2H₂O]⁺ parent_ion->fragment2 fragment3 Fructose-¹³C₆ fragment parent_ion->fragment3 fragment4 Methionine fragment parent_ion->fragment4

Caption: Predicted MS/MS fragmentation of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methionine and fructose moieties. The predicted ¹H NMR spectrum in D₂O shows signals corresponding to the methyl group of methionine around δ 2.1 ppm, the methylene groups of methionine between δ 2.0 and 2.6 ppm, the α-proton of the amino acid around δ 3.8 ppm, and a complex region of overlapping signals for the fructose protons between δ 3.5 and 4.2 ppm.[12]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative due to the ¹³C₆ labeling of the fructose unit. All six carbon signals of the fructose moiety will be enhanced and readily distinguishable from the natural abundance ¹³C signals of the methionine residue and any unlabeled impurities. The spectrum will also reveal the presence of different tautomers (pyranose and furanose forms) of the fructose moiety in solution.[13][14]

Applications in Scientific Research

The unique properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ make it a valuable tool in various research areas.

Metabolic Tracer Studies

As a stable isotope-labeled compound, it can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of dietary Amadori products.[15] This is crucial for understanding the bioavailability and metabolic fate of Maillard reaction products from food and their potential physiological effects. The ¹³C₆ label allows for the unambiguous tracking of the fructose moiety's metabolic pathways.

Internal Standard for Quantitative Analysis

One of the most significant applications is its use as an internal standard in stable isotope dilution assays for the accurate quantification of unlabeled N-(1-Deoxy-D-fructos-1-yl)-L-methionine in complex matrices like food and biological samples.[4] The co-elution of the labeled standard with the analyte of interest and their distinct mass-to-charge ratios in mass spectrometry allow for highly precise and accurate quantification, correcting for matrix effects and variations in sample preparation.

SID_Workflow sample Biological or Food Sample add_standard Spike with N-(1-Deoxy-D-fructos-1-yl) -L-methionine-¹³C₆ sample->add_standard extraction Sample Preparation (Extraction, Cleanup) add_standard->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification (Ratio of labeled to unlabeled) lcms->quantification

Caption: Workflow for stable isotope dilution analysis.

Mechanistic Studies of the Maillard Reaction

The ¹³C₆ label can be used to investigate the intricate reaction mechanisms of the later stages of the Maillard reaction. By tracing the fate of the carbon atoms from the fructose moiety, researchers can gain insights into the formation of various degradation products, including flavor compounds and advanced glycation end-products (AGEs).[16]

Safety and Handling

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inhalation: Avoid inhaling dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place, protected from light and moisture.

It is always recommended to consult the supplier's safety information and handle all chemicals with care in a laboratory setting.

Conclusion

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ is a sophisticated and valuable tool for researchers in the fields of food science, nutrition, and medicine. Its stable isotope label provides the precision necessary to unravel the complexities of the Maillard reaction, both in vitro and in vivo. From serving as a metabolic tracer to an internal standard for accurate quantification, this compound empowers scientists to gain deeper insights into metabolic pathways and the physiological consequences of glycation. As our understanding of the intricate interplay between diet and health continues to evolve, the application of such advanced research tools will undoubtedly be at the forefront of new discoveries.

References

A Guide to the Synthesis and Characterization of [¹³C₆]-Fructosyl-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isotopically labeled molecules are indispensable tools for tracing metabolic pathways, quantifying analytes in complex matrices, and elucidating reaction mechanisms.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of ¹³C-labeled Fructosyl-methionine ([¹³C₆]-Fru-Met), an important Amadori rearrangement product. Fructosyl-methionine is formed during the Maillard reaction, a process significant in both food chemistry and in the in-vivo formation of Advanced Glycation End-products (AGEs).[3][4] This document details the chemical rationale behind the synthetic strategy, provides step-by-step protocols for laboratory execution, and outlines the analytical techniques required for structural and isotopic validation. It is intended for researchers, scientists, and drug development professionals who require a high-purity, well-characterized isotopic standard for their studies.

Introduction: The Rationale for ¹³C-Labeled Fructosyl-Methionine

The Maillard reaction, the non-enzymatic reaction between reducing sugars and amino acids, is a cornerstone of flavor and color development in thermally processed foods.[3][5] However, this same chemical cascade occurs within biological systems, leading to the formation of Advanced Glycation End-products (AGEs), which are implicated in various pathological conditions.[3] Fructosyl-methionine (Fru-Met) is an early-stage Amadori product formed from the condensation of a glucose molecule with the amino acid methionine, followed by an irreversible rearrangement.[3][6]

Why Isotopic Labeling?

Standard analytical techniques often struggle to differentiate between endogenous and exogenous compounds or to trace metabolic fate with high precision. Isotopic labeling, the replacement of one or more atoms with their stable heavy isotopes (e.g., ¹³C instead of ¹²C), provides a powerful solution.[1][7] A ¹³C-labeled version of Fru-Met serves several critical functions:

  • Internal Standard for Mass Spectrometry: [¹³C₆]-Fru-Met is an ideal internal standard for LC-MS/MS quantification. Since it co-elutes with the unlabeled analyte but is distinguishable by its mass, it corrects for matrix effects and variations in sample preparation and instrument response, enabling highly accurate quantification in complex biological fluids or food matrices.[8][9]

  • Metabolic Tracer: The ¹³C label allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of Fru-Met in vivo, providing insights into the biological impact of dietary Amadori products.[10][11]

  • NMR Structural Studies: The presence of ¹³C enhances signals in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the definitive structural elucidation of the molecule and its interaction partners.[12][13]

This guide focuses on the synthesis of uniformly labeled [¹³C₆]-Fru-Met, starting from D-[U-¹³C₆]glucose, which ensures the isotopic label is incorporated into the fructose backbone of the final product.

Theoretical Foundation: The Maillard Reaction and Amadori Rearrangement

The synthesis of Fru-Met is a practical application of the initial stages of the Maillard reaction. Understanding this pathway is critical to appreciating the experimental design. The process begins with the nucleophilic attack of the primary amino group of L-methionine on the carbonyl carbon of D-glucose.

  • Condensation & Schiff Base Formation: The reaction first forms an unstable N-substituted glycosylamine. This intermediate then rapidly dehydrates to form a Schiff base (an imine).

  • Amadori Rearrangement: The Schiff base undergoes a proton-catalyzed rearrangement, which is the key step. This irreversible isomerization converts the N-glycoside of the aldose (glucose) into a 1-amino-1-deoxy-ketose (a fructose derivative). This stable product is known as the Amadori compound—in this case, Fructosyl-methionine.[6][14]

The use of D-[U-¹³C₆]glucose as a starting material ensures that all six carbon atoms of the sugar moiety in the final product are ¹³C isotopes.

Maillard_Reaction cluster_reactants Reactants 13C6_Glucose D-[U-¹³C₆]Glucose Schiff_Base [¹³C₆]-Schiff Base (Unstable Intermediate) 13C6_Glucose->Schiff_Base + L-Methionine - H₂O Methionine L-Methionine Amadori_Product [¹³C₆]-Fructosyl-Methionine (Amadori Product) Schiff_Base->Amadori_Product Amadori Rearrangement

Figure 1: Synthesis pathway of [¹³C₆]-Fructosyl-Methionine.

Experimental Protocol: Synthesis of [¹³C₆]-Fructosyl-Methionine

This protocol is designed to be a self-validating system, where the purification and analytical steps confirm the success of the synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Supplier Notes
D-[U-¹³C₆]Glucose¹³C₆H₁₂O₆186.11Isotopic purity >99%
L-MethionineC₅H₁₁NO₂S149.21Purity >99%
Methanol (Anhydrous)CH₃OH32.04ACS Grade or higher
Pyridine (Anhydrous)C₅H₅N79.10ACS Grade or higher
Dowex® 50WX8 Cation-Exchange Resin--100-200 mesh, H⁺ form
Ammonium Hydroxide SolutionNH₄OH35.040.5 M aqueous solution
Deionized WaterH₂O18.02>18 MΩ·cm resistivity
Step-by-Step Synthesis Procedure

Rationale: This procedure is adapted from established methods for synthesizing Amadori compounds by refluxing a reducing sugar and an amino acid in an alcohol solvent.[4][15] Methanol serves as an effective solvent for both reactants, and pyridine acts as a mild base to catalyze the condensation and rearrangement steps.

  • Reactant Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (1.5 g, ~10 mmol) and D-[U-¹³C₆]glucose (1.86 g, ~10 mmol) in 100 mL of anhydrous methanol.

    • Expertise Note: A 1:1 molar ratio is crucial for maximizing product formation and minimizing side reactions or unreacted starting material, which simplifies purification.[4]

  • Catalyst Addition: Add 2 mL of anhydrous pyridine to the solution.

  • Reaction under Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (~65°C) with continuous stirring. Allow the reaction to proceed for 6-8 hours.

    • Trustworthiness Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being more polar than the starting materials, will have a lower Rf value.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol and pyridine under reduced pressure using a rotary evaporator. The result will be a crude, yellowish, viscous residue.

  • Reconstitution: Dissolve the crude residue in a minimal amount of deionized water (e.g., 10-15 mL) in preparation for purification.

Purification: Isolating the Target Compound

Rationale: Cation-exchange chromatography is a highly effective method for purifying Amadori compounds from unreacted sugar.[4] At a neutral or slightly acidic pH, the amino acid moiety of Fru-Met is protonated (positively charged), allowing it to bind to the negatively charged resin. The neutral, unreacted [¹³C₆]-glucose will pass through the column and be washed away. The bound product is then eluted by increasing the pH with a basic solution.

Cation-Exchange Chromatography Protocol
  • Column Preparation: Prepare a column with Dowex® 50WX8 resin. Wash the resin extensively with deionized water until the eluate is neutral.

  • Sample Loading: Carefully load the aqueous solution of the crude product onto the top of the resin bed.

  • Washing Step: Elute the column with 3-4 column volumes of deionized water. This step removes the unreacted D-[U-¹³C₆]glucose and other non-ionic impurities. Collect the eluate and check for the presence of sugar using a suitable method (e.g., TLC) to ensure complete removal.

  • Product Elution: Elute the bound [¹³C₆]-Fru-Met from the resin using a 0.5 M aqueous ammonium hydroxide solution.

  • Fraction Collection: Collect fractions and monitor for the presence of the product using TLC. Pool the fractions that contain the purified product.

  • Final Product Preparation: Evaporate the pooled fractions to dryness using a rotary evaporator to remove the ammonia and water. For highest purity, the resulting solid can be re-dissolved in a small amount of water and lyophilized to yield a fine, white powder.

Purification_Workflow Crude_Product Crude Reaction Mixture (in Water) Column Cation-Exchange Column (Dowex® 50WX8, H⁺ form) Crude_Product->Column Load Sample Wash Wash with Deionized H₂O Column->Wash Unreacted Sugar Washed Out Elute Elute with 0.5 M NH₄OH Wash->Elute [¹³C₆]-Fru-Met Binds Lyophilize Lyophilize Pooled Fractions Elute->Lyophilize Collect Fractions Final_Product Pure [¹³C₆]-Fru-Met Powder Lyophilize->Final_Product

Figure 2: Workflow for the purification of [¹³C₆]-Fructosyl-Methionine.

Analytical Characterization and Validation

Definitive characterization is non-negotiable for an isotopic standard. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm both the chemical identity and the successful incorporation of the ¹³C label.[3][12]

Mass Spectrometry (LC-MS)

Rationale: MS directly measures the mass-to-charge ratio (m/z) of the molecule, providing unequivocal proof of the mass increase due to the six ¹³C atoms.

  • Method: The purified product is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) in positive mode.[3][16]

  • Expected Outcome: The unlabeled Fru-Met has a molecular weight of 311.35 g/mol , yielding a protonated molecule [M+H]⁺ at m/z 312.1.[3] The synthesized [¹³C₆]-Fru-Met has an expected molecular weight of ~317.35 g/mol . The primary ion observed should be the [M+H]⁺ at m/z 318.1. The absence of a significant signal at m/z 312.1 confirms high isotopic purity.

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Key Fragment Ion (m/z)
Fructosyl-methionineC₁₁H₂₁NO₇S312.1150 (loss of fructose)
[¹³C₆]-Fructosyl-methionine C₅¹³C₆H₂₁NO₇S318.1 156 (loss of ¹³C₆-fructose)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While MS confirms the mass, NMR confirms the structure. ¹H NMR verifies the overall chemical structure, and ¹³C NMR directly visualizes the incorporated stable isotopes.[3][12]

  • ¹H NMR: The ¹H NMR spectrum should be acquired in D₂O. The chemical shifts will be complex due to the sugar ring anomers but should match the predicted values for the methionine backbone protons.[3][17]

    • Methionine α-proton: ~3.8-4.2 ppm (triplet)

    • Methionine S-methyl group: ~2.0-2.1 ppm (singlet)

  • ¹³C NMR: This is the definitive test for labeling. A ¹³C NMR spectrum of the unlabeled compound would show signals for all 11 carbons. For the [¹³C₆]-Fru-Met, the six carbons of the fructose moiety will exhibit significantly enhanced signal intensity and potentially complex splitting patterns due to ¹³C-¹³C coupling, confirming their isotopic enrichment.

Validation_Workflow Purified_Sample Purified [¹³C₆]-Fru-Met LCMS LC-MS Analysis (Positive ESI Mode) Purified_Sample->LCMS NMR NMR Spectroscopy (¹H and ¹³C in D₂O) Purified_Sample->NMR MS_Result Confirm Mass Shift (m/z 318.1) LCMS->MS_Result NMR_Result Confirm Structure & ¹³C Enrichment NMR->NMR_Result Validated_Product Validated Isotopic Standard MS_Result->Validated_Product NMR_Result->Validated_Product

Figure 3: Analytical workflow for validation of the final product.

Conclusion and Applications

This guide outlines a robust and reliable method for the synthesis of [¹³C₆]-Fructosyl-methionine. By following the detailed protocols for synthesis, purification, and analytical characterization, researchers can produce a high-purity isotopic standard. The resulting compound is a vital tool for advanced research in food science, nutrition, and medicine, enabling precise quantification of this Maillard reaction product and elucidation of its metabolic fate and physiological relevance.[3][4]

References

An In-depth Technical Guide on the Core Mechanism of Action of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met), an Amadori rearrangement product of fructose and methionine, is increasingly recognized for its potential biological significance, extending beyond its role as an indicator of heat processing in foods.[1][2] The stable isotope-labeled variant, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (Fru-Met-¹³C₆), provides a powerful tool for elucidating its metabolic fate and mechanism of action. This technical guide synthesizes the current understanding of Fru-Met and proposes several plausible, interconnected mechanisms of action. We present a detailed roadmap for researchers, scientists, and drug development professionals to investigate these mechanisms, complete with in-depth experimental protocols and conceptual frameworks. The central hypothesis is that Fru-Met-¹³C₆ exerts its effects not as a single-target agent, but as a multi-faceted molecule influencing cellular redox homeostasis, metabolic pathways, and signaling cascades.

Introduction: The Emerging Significance of a Glycated Amino Acid

The Maillard reaction, a non-enzymatic browning process between reducing sugars and amino acids, is a cornerstone of food chemistry.[2][3] While often associated with the development of flavor and color, this reaction also generates a diverse array of compounds, including Amadori products.[4] N-(1-Deoxy-D-fructos-1-yl)-L-methionine is one such compound, formed from the condensation of fructose and the essential amino acid L-methionine.[1] Its presence in heat-processed foods is well-documented, but its physiological implications are an emerging area of research.[1][5]

The covalent linkage of fructose to methionine significantly alters the physicochemical properties of the parent amino acid, suggesting a unique biological activity profile.[2] Preliminary studies have highlighted the antioxidant potential of Fru-Met, with an EC50 value of 25 µM in a DPPH radical scavenging assay.[1][5] However, the precise mechanisms by which it exerts this and other potential effects remain largely unexplored.

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, where the fructose moiety is labeled with six carbon-13 isotopes, offers an unprecedented opportunity to trace its absorption, distribution, metabolism, and excretion (ADME), and to dissect its molecular interactions with high precision.[6] This guide will explore the following proposed mechanisms of action for Fru-Met-¹³C₆:

  • Direct and Indirect Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant response pathways.

  • Modulation of Methionine Metabolism: Influencing the methionine cycle and transsulfuration pathways.

  • Interaction with Fructose Metabolism: Affecting cellular processes influenced by fructose uptake and metabolism.

  • Cellular Signaling and Protein Interaction: Acting as a signaling molecule or directly interacting with cellular proteins to modulate their function.

  • Bioactivity of Metabolic Products: Exerting effects through its breakdown products.

This document will provide the theoretical framework and detailed experimental designs necessary to rigorously test these hypotheses.

Physicochemical Properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine

A thorough understanding of the molecule's properties is fundamental to designing and interpreting mechanistic studies.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₇S[7]
Molecular Weight 311.35 g/mol [7]
CAS Number 20638-92-0[8]
Appearance Solid[9]
pKa (Predicted) 2.03 ± 0.10[8]
¹³C₆ Labeled MW 317.31 g/mol [6]

Proposed Mechanisms of Action and Experimental Validation

This section details the hypothesized mechanisms of action for Fru-Met-¹³C₆ and provides comprehensive, step-by-step protocols for their investigation.

Mechanism 1: Direct and Indirect Antioxidant Activity

The presence of the methionine moiety, a known antioxidant amino acid, and initial DPPH assay results suggest that Fru-Met possesses antioxidant properties. This can occur through two primary routes: direct scavenging of free radicals and upregulation of the cell's intrinsic antioxidant defense systems.

Fru-Met-¹³C₆ directly scavenges reactive oxygen species and induces the expression of antioxidant enzymes through the Nrf2-ARE pathway.

A. In Vitro Radical Scavenging Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To confirm and expand upon existing data.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: To assess scavenging activity against a different radical type.

  • Superoxide Anion and Hydroxyl Radical Scavenging Assays: To evaluate efficacy against specific, biologically relevant ROS.

B. Cellular Antioxidant Activity (CAA) Assay:

  • This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

C. Nrf2-ARE Reporter Gene Assay:

This experiment will determine if Fru-Met-¹³C₆ can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key regulator of endogenous antioxidant enzyme expression.[11][12]

Protocol: Nrf2-ARE Luciferase Reporter Gene Assay [11][12]

  • Cell Culture: Culture human hepatoma (HepG2) or human osteosarcoma (U2OS) cells stably transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter.

  • Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Fru-Met-¹³C₆ (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., sterile water or PBS) and a positive control (e.g., sulforaphane, 5 µM).

  • Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Express the results as fold induction over the vehicle control. A significant increase in luciferase activity indicates activation of the Nrf2-ARE pathway.

Diagram: Proposed Antioxidant Mechanism of Action

antioxidant_mechanism Fru-Met Fru-Met ROS Reactive Oxygen Species (ROS) Fru-Met->ROS Direct Scavenging Keap1 Keap1 Fru-Met->Keap1 Induces Dissociation CellularProtection Cellular Protection ROS->CellularProtection Damage Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->CellularProtection Upregulation

Caption: Proposed dual antioxidant mechanism of Fru-Met.

Mechanism 2: Modulation of Methionine Metabolism

As a methionine derivative, Fru-Met-¹³C₆ could directly or indirectly influence the intricate network of methionine metabolism, including the methionine cycle and the transsulfuration pathway.[11][13][14]

Fru-Met-¹³C₆ or its metabolites enter the methionine cycle, altering the levels of key intermediates such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), thereby affecting cellular methylation potential and redox balance.

A. Stable Isotope Tracing using LC-MS/MS:

The ¹³C₆ label on the fructose moiety allows for precise tracing of the molecule's fate.

Protocol: LC-MS/MS Analysis of Methionine Cycle Metabolites [14][15][16]

  • Cell Culture and Labeling: Culture a relevant cell line (e.g., HepG2) in a methionine-deficient medium supplemented with a known concentration of Fru-Met-¹³C₆ for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Quench metabolism rapidly by washing cells with ice-cold saline.

    • Add 80:20 methanol:water extraction solvent pre-chilled to -80°C.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a HILIC or reversed-phase column for separation.

    • Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Develop specific MRM transitions for unlabeled and potentially ¹³C-labeled methionine cycle intermediates (Methionine, SAM, SAH, homocysteine, cystathionine, cysteine). The ¹³C₆ label will result in a +6 Da mass shift in any fragments containing the intact fructose moiety or its metabolic remnants.

  • Data Analysis: Quantify the levels of both unlabeled and labeled metabolites over time. The appearance of ¹³C-labeled intermediates will confirm the entry of the Fru-Met-¹³C₆-derived moiety into the methionine cycle.

Diagram: Experimental Workflow for Metabolic Tracing

metabolic_tracing_workflow cluster_wet_lab Wet Lab Protocol cluster_analytical Analytical Phase cluster_interpretation Interpretation CellCulture Cell Culture (e.g., HepG2) Labeling Incubate with Fru-Met-¹³C₆ CellCulture->Labeling Quenching Rapid Quenching Labeling->Quenching Extraction Metabolite Extraction (-80°C Methanol) Quenching->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS DataAnalysis Quantify Labeled and Unlabeled Metabolites LCMS->DataAnalysis FluxAnalysis Metabolic Flux Analysis DataAnalysis->FluxAnalysis PathwayMapping Pathway Mapping DataAnalysis->PathwayMapping

Caption: Workflow for tracing Fru-Met-¹³C₆ metabolism.

Mechanism 3: Interaction with Cellular Proteins

Fru-Met may exert its effects by directly binding to and modulating the function of intracellular proteins. Identifying these protein targets is crucial to understanding its mechanism of action.

Fru-Met-¹³C₆ binds to specific cellular proteins, altering their stability and function, thereby initiating downstream signaling events.

A. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to identify protein targets of a small molecule in a cellular context.[17][18][19] Ligand binding typically increases the thermal stability of the target protein.

Protocol: Cellular Thermal Shift Assay (CETSA) [17]

  • Cell Treatment: Treat intact cells with Fru-Met-¹³C₆ (e.g., 100 µM) or a vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Protein Analysis:

    • Western Blot: Analyze the soluble fractions by SDS-PAGE and western blotting using antibodies against candidate proteins (e.g., enzymes in the methionine or fructose metabolic pathways, signaling proteins). A shift in the melting curve to a higher temperature in the presence of Fru-Met-¹³C₆ indicates a direct interaction.

    • Mass Spectrometry (MS-CETSA): For an unbiased, proteome-wide screen, analyze the soluble fractions using quantitative mass spectrometry to identify all proteins stabilized by Fru-Met-¹³C₆.

B. Surface Plasmon Resonance (SPR):

SPR can be used to validate direct binding interactions identified by CETSA and to determine binding kinetics and affinity.[13][20][21][22]

Protocol: Surface Plasmon Resonance (SPR) Analysis [13][20]

  • Protein Immobilization: Immobilize the purified candidate target protein (identified from CETSA) onto an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of Fru-Met-¹³C₆ over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Mechanism 4: Modulation of Cellular Signaling Pathways

Research on other Amadori products has shown that they can activate cellular signaling pathways, such as the IGF-1 receptor pathway, leading to downstream effects like cellular senescence.[23]

Fru-Met-¹³C₆ interacts with cell surface receptors or intracellular signaling proteins to modulate pathways involved in cell stress, growth, and metabolism.

A. Phospho-protein Array:

  • Treat cells with Fru-Met-¹³C₆ and lyse them.

  • Apply the lysates to a phospho-protein array, which contains antibodies against a wide range of phosphorylated signaling proteins.

  • Detection of changes in phosphorylation status will provide a broad overview of the signaling pathways affected by Fru-Met-¹³C₆.

B. Western Blot Analysis for Key Signaling Proteins:

  • Based on the phospho-protein array results and literature on methionine and fructose signaling, perform targeted western blots to confirm the activation or inhibition of specific pathways (e.g., Akt/mTOR, MAPK/ERK).[5]

Integrated View and Future Directions

The proposed mechanisms of action for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ are not mutually exclusive. It is plausible that Fru-Met acts as a pleiotropic agent, with its direct antioxidant effects mitigating immediate oxidative stress, while its interactions with metabolic and signaling pathways lead to longer-term changes in cellular function.

The use of the ¹³C₆-labeled compound is critical for definitively tracing its metabolic fate and confirming its direct incorporation into metabolic pathways. Future research should focus on:

  • In Vivo Studies: Utilizing animal models to investigate the ADME profile of Fru-Met-¹³C₆ and its physiological effects in a whole-organism context.

  • Identification of Degradation Products: Characterizing the breakdown products of Fru-Met under physiological conditions, as these may possess their own biological activities.[24]

  • Synergistic Effects: Investigating potential synergistic or antagonistic interactions with other dietary components or therapeutic agents.

Conclusion

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ stands as a molecule of significant interest at the intersection of metabolism, redox biology, and cell signaling. This technical guide provides a structured and comprehensive framework for elucidating its core mechanism of action. The proposed hypotheses, supported by detailed and validated experimental protocols, offer a clear path forward for researchers to unravel the complex biological roles of this intriguing Amadori product. The insights gained from these studies will not only advance our fundamental understanding of glycated amino acids but also hold potential for applications in nutrition, pharmacology, and the development of novel therapeutic strategies.

References

N-(1-Deoxy-D-fructos-1-yl)-L-methionine: A Comprehensive Technical Guide to a Key Maillard Reaction Product

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met) is a notable Amadori rearrangement product formed during the initial stages of the Maillard reaction between fructose and the essential amino acid L-methionine.[1][2] This non-enzymatic browning reaction is fundamental to the development of flavor, aroma, and color in thermally processed foods.[3] Beyond its significance in food science, Fru-Met is gaining attention in biomedical research for its potential antioxidant properties and its role as a precursor to advanced glycation end-products (AGEs), which are implicated in various chronic diseases.[1][4] This technical guide provides an in-depth exploration of Fru-Met, covering its formation, synthesis, characterization, analytical quantification, and biological significance. The content herein is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important Maillard reaction product.

The Genesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine: The Maillard Reaction

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid, peptide, or protein.[3] This reaction is responsible for the desirable sensory attributes of many cooked foods but can also lead to the formation of potentially harmful compounds.[4] The formation of Fru-Met is a key event in the early stage of the Maillard reaction involving fructose and L-methionine.[1]

The initial step is the condensation of the carbonyl group of fructose with the primary amino group of L-methionine to form a Schiff base. This intermediate is unstable and undergoes a spontaneous rearrangement known as the Amadori rearrangement to yield the more stable 1-amino-1-deoxy-2-ketose, which in this specific case is N-(1-Deoxy-D-fructos-1-yl)-L-methionine.[1]

G Fructose D-Fructose Schiff_Base Schiff Base (Unstable Intermediate) Fructose->Schiff_Base Condensation Methionine L-Methionine Methionine->Schiff_Base Fru_Met N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Amadori Product) Schiff_Base->Fru_Met Amadori Rearrangement

Caption: Formation pathway of Fru-Met via the Maillard reaction.

Physicochemical Properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine

A thorough understanding of the physicochemical properties of Fru-Met is essential for its synthesis, purification, and analysis.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₇S[5][6]
Molecular Weight 311.35 g/mol [5][6]
CAS Number 20638-92-0[6]
Appearance Likely a solid[1]
Solubility Soluble in DMSO[1]
Predicted pKa 2.03 ± 0.10[6]

Synthesis and Purification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine

The synthesis of Fru-Met can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired yield, purity, and stereoselectivity.

Chemical Synthesis: A Non-enzymatic Approach

Chemical synthesis mimics the natural Maillard reaction under controlled laboratory conditions.

Protocol: Chemical Synthesis of Fru-Met

This protocol is adapted from general procedures for the synthesis of Amadori compounds.[7]

  • Reactant Preparation: Dissolve equimolar amounts of D-glucose and L-methionine in a minimal amount of a suitable solvent, such as a mixture of methanol and water. The use of an alkaline catalyst, like sodium carbonate, can accelerate the reaction.

  • Reaction Incubation: Heat the reaction mixture at a controlled temperature, typically between 60-80°C, for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Initial Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by the addition of a non-polar solvent like acetone or ethanol.

  • Chromatographic Purification: For higher purity, the crude product should be subjected to further purification using ion-exchange chromatography.[8] A cation exchange resin is suitable for retaining the positively charged Fru-Met, allowing for the separation from unreacted sugars and other byproducts. Elution is typically achieved using a gradient of a volatile buffer, such as ammonium formate.

  • Final Product Characterization: The purified Fru-Met should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][9]

Enzymatic Synthesis: A Biocatalytic Alternative

Enzymatic synthesis offers a milder and more specific route to Fru-Met, minimizing the formation of unwanted byproducts.

Protocol: Enzymatic Synthesis of Fru-Met

This protocol utilizes fructosyltransferases for the targeted synthesis of fructosyl-amino acids.[1]

  • Enzyme and Substrate Preparation: Obtain a suitable fructosyltransferase, for example, from Aspergillus oryzae. Prepare a reaction buffer at the optimal pH for the enzyme (e.g., pH 7.4).

  • Reaction Mixture: Dissolve L-methionine and a fructose donor (e.g., sucrose) in the reaction buffer.

  • Enzyme Addition and Incubation: Add the fructosyltransferase to the reaction mixture and incubate at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the formation of Fru-Met over time by taking aliquots and analyzing them by HPLC.

  • Purification: Once the reaction has reached completion, purify Fru-Met from the reaction mixture using chromatographic techniques as described in the chemical synthesis protocol.

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis Reactants D-Glucose + L-Methionine Heating Heating (60-80°C) Reactants->Heating Crude_Product Crude Fru-Met Heating->Crude_Product Purification_Chem Ion-Exchange Chromatography Crude_Product->Purification_Chem Pure_Fru_Met_Chem Pure Fru-Met Purification_Chem->Pure_Fru_Met_Chem Substrates Fructose Donor + L-Methionine Incubation Incubation (37°C) Substrates->Incubation Enzyme Fructosyltransferase Enzyme->Incubation Crude_Product_Enz Crude Fru-Met Incubation->Crude_Product_Enz Purification_Enz Ion-Exchange Chromatography Crude_Product_Enz->Purification_Enz Pure_Fru_Met_Enz Pure Fru-Met Purification_Enz->Pure_Fru_Met_Enz G Sample Sample (Food or Biological Matrix) Extraction Extraction/ Deproteinization Sample->Extraction SPE Solid Phase Extraction (Cation Exchange) Extraction->SPE LC_Separation LC Separation (HILIC or C18) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification G Ingestion Ingestion of Fru-Met Absorption Intestinal Absorption Ingestion->Absorption Circulation Systemic Circulation Absorption->Circulation Metabolism Enzymatic Metabolism (FN3K, FAOD) Circulation->Metabolism Excretion Urinary Excretion Circulation->Excretion AGE_Formation Potential Formation of Advanced Glycation End-products (AGEs) Circulation->AGE_Formation Methionine_Release Release of L-Methionine Metabolism->Methionine_Release

References

The Quintessential Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6: Synthesis, Characterization, and Application as a Gold-Standard Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6, a crucial tool for researchers, scientists, and drug development professionals. We will delve into its synthesis, comprehensive characterization, and its pivotal role as a stable isotope-labeled internal standard in advanced analytical methodologies.

Foundational Principles: The Maillard Reaction and the Genesis of an Essential Analytical Tool

N-(1-Deoxy-D-fructos-1-yl)-L-methionine is an Amadori rearrangement product, an early-stage compound formed during the Maillard reaction. This non-enzymatic browning reaction between the amino group of an amino acid, in this case, L-methionine, and a reducing sugar, D-glucose (which rearranges to D-fructose), is fundamental in food chemistry, contributing to the flavor and color of cooked foods. However, the in-vivo formation of Amadori products is also implicated in the pathophysiology of various diseases, making their accurate quantification a significant area of research.

The ¹³C₆ isotopically labeled version of this Amadori product serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are virtually identical to the native compound, ensuring it behaves similarly during sample preparation and analysis. The mass difference allows for its distinct detection, enabling precise correction for matrix effects and variations in instrument response.

Key Physicochemical Properties:

PropertyValueSource
Chemical Formula C₅¹³C₆H₂₁NO₇S[1]
Molecular Weight 317.31 g/mol [1]
CAS Number 1083053-42-2[1]
Unlabeled CAS Number 20638-92-0[2][3]

Synthesis of this compound: A Controlled Maillard Reaction

The synthesis of this compound is achieved through a controlled Maillard reaction, utilizing ¹³C-labeled D-glucose. The following protocol is based on established methods for the synthesis of labeled Amadori products.[4][5][6]

Synthesis Workflow

Synthesis_Workflow Reactants L-Methionine + [U-¹³C₆]-D-Glucose Reaction Reflux in Methanol/DMF (1:1) Reactants->Reaction Purification Purification by Cation-Exchange Chromatography Reaction->Purification Characterization Characterization (LC-MS/MS, NMR) Purification->Characterization Final_Product N-(1-Deoxy-D-fructos-1-yl) -L-methionine-¹³C₆ Characterization->Final_Product Analytical_Workflow Sample Sample (e.g., Food, Plasma) Spiking Spike with known amount of N-(1-Deoxy-D-fructos-1-yl) -L-methionine-¹³C₆ Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Quantification Quantification based on peak area ratio of analyte to internal standard LC_MS->Quantification

References

An In-depth Technical Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine in Food Products

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met) is a naturally occurring Amadori rearrangement product formed during the thermal processing and storage of food through the Maillard reaction between fructose and the essential amino acid L-methionine. As an early-stage intermediate in the formation of advanced glycation end-products (AGEs), the presence and concentration of Fru-Met are of significant interest to researchers, food scientists, and drug development professionals. It serves not only as a marker for the intensity of heat treatment and its impact on the nutritional quality of food but also as a molecule with potential physiological activities, including antioxidant and metal-chelating properties. This guide provides a comprehensive technical overview of Fru-Met, including its formation pathways, its discovery and quantification in various food matrices, detailed analytical methodologies for its characterization, and an exploration of its current and potential physiological significance.

Introduction: The Maillard Reaction and the Genesis of Amadori Products

The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. This complex cascade of reactions is responsible for the desirable color, flavor, and aroma of many cooked foods. However, it can also lead to the loss of essential amino acids and the formation of potentially harmful compounds.

A pivotal step in the early stage of the Maillard reaction is the formation of a Schiff base, which is an unstable intermediate. This intermediate then undergoes an irreversible intramolecular rearrangement to form a more stable 1-amino-1-deoxy-ketose. This transformation was first reported by chemist Mario Amadori in 1925 and is now known as the Amadori rearrangement.[1] The resulting compounds are termed Amadori rearrangement products (ARPs). When the amino acid is L-methionine and the sugar is D-fructose, the resultant ARP is N-(1-Deoxy-D-fructos-1-yl)-L-methionine.

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met): Chemical Profile

Fru-Met is characterized by the covalent linkage of a fructose moiety to the primary amino group of methionine. This modification significantly alters the physicochemical properties of the parent amino acid.

Table 1: Chemical and Physical Properties of Fru-Met

PropertyValueReference
IUPAC Name (2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]-4-methylsulfanylbutanoic acid[2][3]
CAS Number 20638-92-0[3]
Molecular Formula C11H21NO7S[2][3]
Molecular Weight 311.35 g/mol [2]

Formation Pathways and Influencing Factors

The primary pathway for the formation of Fru-Met is the Maillard reaction. The initial condensation of the carbonyl group of fructose with the primary amino group of methionine forms a Schiff base. This unstable intermediate undergoes the Amadori rearrangement to form the more stable Fru-Met.[4]

G Met L-Methionine SB Schiff Base (Unstable Intermediate) Met->SB Condensation Fru D-Fructose Fru->SB FruMet Fru-Met (Amadori Product) SB->FruMet Amadori Rearrangement

Caption: Formation of Fru-Met via the Maillard Reaction.

Several factors influence the rate of Fru-Met formation in food products, including:

  • Temperature and Time: Higher temperatures and longer processing times generally accelerate the Maillard reaction and thus the formation of Fru-Met.

  • Water Activity (aw): The reaction rate is maximal at intermediate water activity levels (aw = 0.6-0.8).

  • pH: The reaction is favored under neutral to slightly alkaline conditions.

  • Reactant Concentration: The concentration of available methionine and fructose directly impacts the yield of the product.

Discovery and Occurrence in Food Products

The discovery of Fru-Met in food is intrinsically linked to the broader identification of Amadori compounds in thermally processed goods. While a singular, seminal publication on the "discovery" of Fru-Met in a food matrix is not prominent in the literature, its presence is inferred from studies identifying various Amadori products in foods like dried vegetables, malt, and cocoa.[5][6] The identification of 34 different Amadori and Heyns compounds derived from di- and tripeptides in fermented and dried cocoa beans highlights the complexity and prevalence of these compounds.[6][7]

Fru-Met is found in a variety of heat-processed foods, including dairy products, cereal products, roasted coffee, and cocoa beans.[4][8] For instance, black garlic extract contains significant amounts of Amadori compounds, particularly N-(1-deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg), which are absent in raw garlic.[9] While extensive quantitative data for Fru-Met across a wide range of foods is still an area of active research, the following table summarizes the occurrence of several Amadori compounds in different food matrices to provide context.

Table 2: Occurrence of Selected Amadori Compounds in Various Food Products

Food ProductAmadori CompoundConcentrationReference
Black GarlicN-(1-deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg)1.0–5.0 mg/g[9]
Beer MaltGlycine-glucose-ARPPresent[5]
Soy SauceIsoleucine- & Leucine-glucose-ARPsPresent[5]
Cocoa, Coffee, TomatoTyrosine- & Histidine-ARPsPresent[5]
Dried Cocoa BeansDi- and Tripeptide ARPs/HRPsPresent[6][7]

Note: ARP = Amadori Rearrangement Product; HRP = Heyns Rearrangement Product. "Present" indicates qualitative identification without specific quantification in the cited source.

Analytical Methodologies for Quantification

The accurate quantification of Fru-Met in complex food matrices requires highly sensitive and selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering superior performance compared to methods like HPLC-UV or enzymatic assays.[10][11]

Detailed Protocol: LC-MS/MS Quantification of Fru-Met in Milk

This protocol provides a robust framework for the analysis of Fru-Met in a complex matrix like milk.[8]

Objective: To accurately quantify the concentration of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in a milk sample using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Milk sample

  • Fru-Met analytical standard

  • Stable isotope-labeled internal standard (e.g., N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Pronase and Aminopeptidase M

  • Mixed-mode cation exchange Solid-Phase Extraction (SPE) cartridges

  • Ammonium hydroxide

  • Methanol (LC-MS grade)

  • Deionized water

2. Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_cleanup Sample Cleanup s1 Milk Sample s2 Deproteinization (Acetonitrile Precipitation) s1->s2 s3 Centrifugation & Supernatant Collection s2->s3 h1 Add Pronase/ Aminopeptidase M s3->h1 h2 Incubation (e.g., 37°C, 24h) h1->h2 h3 Enzyme Inactivation (Heat Treatment) h2->h3 c1 Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) h3->c1 c2 Elution & Drying c1->c2 c3 Reconstitution in Mobile Phase c2->c3 analysis LC-MS/MS Analysis c3->analysis

Caption: Experimental workflow for Fru-Met analysis in milk.

Step-by-Step Methodology:

  • Deproteinization: To 1 mL of milk, add 3 mL of cold acetonitrile. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. Causality: Acetonitrile disrupts the hydration shell of proteins, causing them to precipitate, which is essential for removing the bulk of the matrix interference.

  • Enzymatic Hydrolysis: To the supernatant, add solutions of Pronase and Aminopeptidase M. Incubate at 37°C for 24 hours. Inactivate the enzymes by heating at 95°C for 10 minutes. Causality: This step is crucial to release any Fru-Met that may be bound within peptides or proteins, ensuring the total concentration is measured.

  • Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard to the sample. Trustworthiness: The internal standard co-elutes with the analyte and corrects for variations in sample preparation, matrix effects, and instrument response, ensuring accurate quantification.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with deionized water to remove unretained compounds.

    • Elute Fru-Met with 5% ammonium hydroxide in methanol.[8] Causality: This cleanup step isolates the analyte from interfering compounds, concentrating it and improving the sensitivity of the analysis.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[8]

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Fru-Met and its labeled internal standard are monitored. Causality: MRM provides very high specificity and sensitivity by monitoring a specific fragmentation of the target molecule, effectively filtering out background noise.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the Fru-Met standard to the peak area of the internal standard against the concentration of the standards.

  • Quantify the amount of Fru-Met in the sample by applying the peak area ratio from the sample to the regression equation of the calibration curve.

Table 3: Comparison of Analytical Method Validation Parameters

Validation ParameterHPLC-UV (Proposed)LC-MS/MS (Validated)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL2 - 5 ng/mL
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD %) < 5%< 10%
(Data based on a validated method for Amadori products in food)[10]

Physiological Significance and Bioavailability

The biological effects of Fru-Met are an emerging area of research. While data is limited, current studies point towards several potential physiological roles.

Bioavailability and Metabolism

Studies on the absorption and excretion of Amadori products in both rats and humans indicate that there is no active intestinal transport; instead, they are absorbed by diffusion.[12] The bioavailability of protein-bound Amadori products is low, with only 1-3% of the ingested amount recovered in urine.[12] The unabsorbed portion is largely decomposed by microorganisms in the large intestine.[12] Once absorbed, there appears to be some uptake into liver, kidney, and muscle cells, though metabolism of these compounds in animal tissues is thought to be very low.[12]

Antioxidant Activity

Fru-Met has demonstrated notable antioxidant properties. It can effectively scavenge ABTS radicals and has shown a high oxygen radical absorbance capacity (ORAC), in some cases exceeding that of ascorbic acid at low concentrations.[9] This activity is likely due to the 2,3-enolization of the carbohydrate moiety, which facilitates the reduction of oxidizing species.[9]

Other Potential Effects
  • Metal Chelation: Amadori compounds have been shown to be effective natural chelators of transition metal ions like Cu²⁺, Fe²⁺, and Zn²⁺.[9] This property could have implications for mineral bioavailability and the mitigation of metal-induced oxidative stress.

  • Enzymatic Interactions: Fru-Met is a substrate for Fructosyl Amino Acid Oxidases (FAODs), enzymes that catalyze the oxidative deglycation of glycated amino acids.[13][14] This enzymatic activity is the basis for diagnostic tests for glycated proteins like HbA1c in diabetes management.[13]

Implications and Future Research

For Food Science: The concentration of Fru-Met can serve as a reliable marker for the extent of the Maillard reaction, helping to control food quality, optimize processing conditions, and assess the nutritional impact on essential amino acids.[8]

For Drug Development: As an early-stage AGE, understanding the formation and physiological effects of Fru-Met is crucial for research into conditions associated with the accumulation of AGEs, such as diabetes, aging, and neurodegenerative diseases.[4] Its antioxidant and metal-chelating properties suggest potential therapeutic applications that warrant further investigation.

Future Research Directions:

  • Quantitative Surveys: There is a clear need for comprehensive studies to quantify Fru-Met concentrations across a wider range of food products.

  • Metabolic Fate: More detailed in vivo studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Fru-Met.

  • Cellular Mechanisms: Research should focus on the direct impact of Fru-Met on cellular signaling pathways to understand its mechanisms of action beyond general antioxidant activity.

References

Methodological & Application

Application Note: High-Accuracy Quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met) in complex biological samples. Fru-Met is an Amadori rearrangement product formed during the initial stages of the Maillard reaction, a non-enzymatic process involving the reaction of reducing sugars with amino acids.[1][2][3] The presence and concentration of such advanced glycation end-products (AGEs) are of significant interest as they may serve as biomarkers for various physiological and pathological states, including diabetes and age-related diseases.[4] This guide details a robust and highly specific analytical method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution analysis (SIDA) strategy. The use of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ as an internal standard ensures the highest level of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction: The Rationale for Precise Fru-Met Quantification

The Maillard reaction, while well-known for contributing to the flavor and color of cooked foods, also occurs in vivo.[1][5] The glycation of proteins and amino acids can lead to the formation of AGEs, which have been implicated in the pathogenesis of chronic diseases. Fru-Met, as an early-stage product of this reaction between fructose and methionine, is a potential biomarker for assessing glycation levels and metabolic stress.[6][7]

Accurate quantification of such biomarkers in complex matrices like plasma or urine is analytically challenging due to sample variability and potential interferences. Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative mass spectrometry.[8][9][10] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[11] The labeled standard, in this case, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, is chemically identical to the endogenous analyte (Fru-Met) and thus exhibits the same behavior during extraction, chromatography, and ionization.[10][12] By measuring the ratio of the mass spectrometer response of the native analyte to its labeled internal standard, one can achieve highly accurate and precise quantification, effectively nullifying variations from sample loss or matrix-induced signal suppression/enhancement.[10]

This application note provides a validated protocol for researchers, from sample preparation to final data analysis, grounded in authoritative guidelines for analytical procedure validation.[13][14]

Principle of the Method

The core of this protocol is the Stable Isotope Dilution Analysis (SIDA) workflow.

  • Spiking: A known concentration of the ¹³C₆-labeled internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample. The ¹³C₆ label imparts a 6 Dalton mass shift, allowing the mass spectrometer to differentiate it from the native analyte.

  • Sample Preparation: The samples undergo an extraction procedure (e.g., protein precipitation followed by solid-phase extraction) to remove interferences. During this process, any loss of the native analyte is mirrored by an equivalent proportional loss of the IS.

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography (LC) step separates Fru-Met from other sample components. The tandem mass spectrometer (MS/MS) provides exquisite selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native analyte and the IS.

  • Quantification: A calibration curve is generated by plotting the response ratio (Analyte Peak Area / IS Peak Area) against the known concentration of the calibrators. The concentration of Fru-Met in unknown samples is then calculated by interpolating their response ratios from this curve.[10]

Chemical Structures

Below are the structures of the analyte and its stable isotope-labeled internal standard.

G cluster_0 Analyte cluster_1 Internal Standard Analyte N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met) MW: 311.35 g/mol IS N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (Fru-Met-¹³C₆) MW: ~317.35 g/mol (¹³C on fructose backbone) G start Sample Receipt (Plasma, Calibrators, QCs) spike Spike with IS (Fru-Met-¹³C₆) start->spike precip Protein Precipitation (Cold Acetonitrile + 1% FA) spike->precip vortex Vortex & Incubate (4°C, 20 min) precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Collect Supernatant centrifuge->transfer inject LC-MS/MS Analysis transfer->inject quant Data Processing & Quantification inject->quant

References

Application Note & Protocol: A Validated Stable Isotope Dilution LC-MS/MS Assay for the Quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Quantifying an Early Maillard Reaction Product

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (DFM) is an Amadori rearrangement product, representing an early, pivotal stage in the Maillard reaction cascade. This non-enzymatic browning reaction between reducing sugars (like fructose) and amino acids (methionine, in this case) is fundamental to the development of color and flavor in thermally processed foods.[1][2] Beyond food science, the in-vivo formation of Maillard reaction products, collectively known as advanced glycation end-products (AGEs), is implicated in the pathogenesis of various chronic diseases, including diabetes and neurodegenerative disorders.[3][4][5]

Accurate quantification of DFM is therefore critical for quality control in the food industry, nutritional assessments, and biomedical research to understand its role as a potential disease biomarker. However, its analysis is complicated by its high polarity, thermal instability, and the complexity of the matrices in which it is found (e.g., food, biological fluids).[6]

To overcome these challenges, a robust and highly specific analytical method is required. The gold standard for such quantitative analyses is the stable isotope dilution assay (SIDA) coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[7][8] This application note provides a comprehensive, field-proven protocol for the precise and accurate quantification of DFM, incorporating a stable isotope-labeled internal standard to ensure the highest level of data integrity.

Principle of the Stable Isotope Dilution Assay (SIDA)

The SIDA method is predicated on the addition of a known quantity of a stable, isotopically labeled version of the analyte—in this case, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ ([¹³C₆]-DFM)—to the sample at the earliest stage of preparation.[9] This labeled internal standard (IS) is chemically identical to the endogenous analyte (DFM) and thus exhibits the same behavior during extraction, chromatography, and ionization.

Any sample loss, degradation, or ion suppression/enhancement during the workflow will affect both the analyte and the IS proportionally. The tandem mass spectrometer distinguishes between the "light" analyte and the "heavy" IS based on their mass difference. Quantification is based on the ratio of the analyte's signal to the IS's signal, which remains constant regardless of recovery variations.[10] This principle ensures exceptional accuracy and precision, correcting for matrix effects that can plague other quantification methods.[7]

SIDA_Principle Analyte DFM (Analyte) Unknown Amount Prep Sample Preparation IS [¹³C₆]-DFM (IS) Known Amount IS->Prep LCMS UHPLC-MS/MS Analysis Prep->LCMS Variable Recovery Quant Quantification (Ratio Measurement) LCMS->Quant Signal Response Result Accurate Result Quant->Result Concentration Calculation

Caption: Workflow of the Stable Isotope Dilution Assay (SIDA) principle.

Materials, Reagents, and Instrumentation

Materials and Reagents
Reagent/MaterialGrade/PurityRecommended Supplier
N-(1-Deoxy-D-fructos-1-yl)-L-methionine (DFM)≥98%Toronto Research Chemicals, MedChemExpress
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ ([¹³C₆]-DFM)≥98%, 99 atom % ¹³CMedChemExpress[9]
AcetonitrileLC-MS GradeFisher Scientific, Sigma-Aldrich
WaterLC-MS GradeFisher Scientific, Sigma-Aldrich
Formic AcidLC-MS Grade, ≥99%Thermo Scientific, Sigma-Aldrich
MethanolLC-MS GradeFisher Scientific, Sigma-Aldrich
0.22 µm Syringe Filters (PTFE or equivalent)-VWR, Millipore
Instrumentation
InstrumentSpecification
UHPLC SystemCapable of binary gradient elution at pressures up to 1000 bar
Tandem Mass SpectrometerTriple quadrupole (QqQ) or high-resolution equivalent (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source
Analytical Balance4 or 5 decimal places
CentrifugeMicrocentrifuge or refrigerated centrifuge capable of >12,000 x g
Vortex MixerStandard laboratory vortexer

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Causality Note: Preparing accurate stock and working solutions is the foundation of a reliable quantitative assay. Using LC-MS grade solvents minimizes background noise and potential interferences.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1.0 mg of DFM analytical standard and ~1.0 mg of [¹³C₆]-DFM internal standard into separate 1.5 mL microcentrifuge tubes.

    • Add 1.0 mL of LC-MS grade water to each tube to dissolve the standards, creating 1 mg/mL stock solutions. Vortex thoroughly.

    • Store these primary stocks at -20°C or colder for up to 6 months.

  • Working Internal Standard (IS) Solution (1 µg/mL):

    • Dilute the 1 mg/mL [¹³C₆]-DFM primary stock 1:1000 in 50:50 (v/v) Acetonitrile:Water. For example, add 10 µL of stock to 9990 µL of solvent. This will be the spiking solution for all samples, calibrators, and QCs.

  • Calibration Curve Standards:

    • Perform a serial dilution of the 1 mg/mL DFM primary stock to prepare an intermediate stock (e.g., 10 µg/mL).

    • From the intermediate stock, prepare a series of calibration standards in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to cover the expected analytical range. A typical range might be 1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard with the Working IS Solution at a fixed ratio (e.g., add 10 µL of 1 µg/mL IS to 90 µL of each calibrator) to achieve a final IS concentration of 100 ng/mL.

Protocol 2: Sample Preparation

Causality Note: The internal standard must be added at the very beginning of the sample preparation process to account for any analyte loss during extraction and cleanup. Protein precipitation with a solvent like acetonitrile is a common and effective method for many biological and food matrices.[11]

SamplePrep start Start: Liquid or Homogenized Solid Sample (100 µL) spike Spike with 10 µL of Working IS Solution (1 µg/mL [¹³C₆]-DFM) start->spike vortex1 Vortex Briefly (5 seconds) spike->vortex1 precip Add 400 µL of Acetonitrile with 0.1% Formic Acid (Protein Precipitation) vortex1->precip vortex2 Vortex Thoroughly (1 minute) precip->vortex2 centrifuge Centrifuge (10 min, 12,000 x g, 4°C) vortex2->centrifuge transfer Transfer Supernatant to a new tube centrifuge->transfer filter Filter through 0.22 µm Syringe Filter into LC vial transfer->filter end Ready for UHPLC-MS/MS Analysis filter->end

Caption: General workflow for sample preparation.

  • Aliquot Sample: Transfer 100 µL of liquid sample (e.g., plasma, beverage) or 100 mg of homogenized solid sample (reconstituted in water) into a 1.5 mL microcentrifuge tube.

  • Spike with IS: Add 10 µL of the 1 µg/mL Working IS Solution to each sample.

  • Vortex: Briefly vortex the sample to ensure the IS is fully mixed.

  • Precipitate & Extract: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps maintain analyte stability and promotes protonation for ESI+.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.

  • Centrifuge: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and solids.

  • Filter: Carefully transfer the supernatant to an autosampler vial, passing it through a 0.22 µm syringe filter to remove any remaining particulates that could clog the UHPLC system.[11]

Protocol 3: UHPLC-MS/MS Analysis & Parameters

Causality Note: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode for polar molecules like DFM, which have poor retention on traditional reversed-phase columns.[11][12] The use of formic acid in the mobile phase provides a source of protons (H+) to facilitate efficient positive mode electrospray ionization (ESI+).

Table 1: UHPLC Parameters

ParameterSettingRationale
ColumnHILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)Provides retention for polar analytes.
Mobile Phase AWater with 0.1% Formic AcidAqueous component for elution.
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic component for retention on HILIC.
Flow Rate0.4 mL/minTypical for 2.1 mm ID columns.
Column Temp.40°CEnsures reproducible retention times.
Injection Vol.5 µLBalances sensitivity with peak shape.
Gradient Time (min) %B
0.095
5.050
5.195
7.095

Table 2: Mass Spectrometer Parameters (Representative)

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.450 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Collision GasArgon
MRM Transitions Precursor Ion (m/z)
DFM (Quantifier)312.1
DFM (Qualifier)312.1
[¹³C₆]-DFM (IS)318.1

Note: Precursor is [M+H]⁺. Product ions and collision energies must be optimized on the specific instrument used.

Method Validation Protocol

To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as the FDA's ICH Q2(R2) guidance.[13] The following parameters should be assessed.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze six different blank matrix lots.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS.
Linearity Analyze calibration curves (n=3) over 3 days.R² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at Low, Mid, and High concentrations (n=6 per level) on 3 separate days.Accuracy: Mean concentration within ±15% of nominal. Precision: %RSD ≤ 15%.
LLOQ Analyze samples at the Lowest Level of Quantification (n=6).Accuracy within ±20% of nominal; Precision (%RSD) ≤ 20%; Signal-to-Noise > 10.
Matrix Effect Compare analyte response in post-extraction spiked matrix vs. neat solution.IS-normalized matrix factor should be between 0.85 and 1.15.
Recovery Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix.Should be consistent and reproducible.
Stability Test QC samples after freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.Mean concentration within ±15% of nominal.

Conclusion

This application note details a robust, specific, and accurate UHPLC-MS/MS method for the quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine using the stable isotope dilution technique. The protocol provides a comprehensive framework, from sample preparation to method validation, designed to deliver high-quality, reliable data for researchers, scientists, and drug development professionals. The principles and workflows described herein can be adapted for various complex matrices, making this a valuable tool for both food science and biomedical applications.

References

Application Note: Quantitative Analysis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in Biological Matrices using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methionine Glycation

The Maillard reaction, a non-enzymatic reaction between reducing sugars and the free amino groups of amino acids, peptides, and proteins, is a fundamental process in both food science and pathophysiology.[1][2] An early, stable intermediate in this cascade is the Amadori product, formed via the Amadori rearrangement of the initial Schiff base.[1][2] N-(1-Deoxy-D-fructos-1-yl)-L-methionine (DFM) is the Amadori product derived from the reaction of glucose and L-methionine.

The accumulation of Amadori products and their subsequent irreversible derivatives, known as Advanced Glycation End-products (AGEs), is implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders.[2][3][4] DFM serves as a key precursor in this pathway and its quantification can provide critical insights into the extent of glycative stress and metabolic dysregulation.

However, the analysis of DFM in complex biological matrices like plasma or serum presents significant analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, and ion suppression from the matrix can severely impact the accuracy and precision of mass spectrometry (MS) detection.[5][6] To overcome these issues, a robust and highly specific method employing Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.[1][7][8] This application note provides a comprehensive, field-proven protocol for the precise quantification of DFM using its stable isotope-labeled internal standard, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (DFM-¹³C₆).

Principle of the Method: Stable Isotope Dilution

Stable Isotope Dilution (SID) is the gold standard for quantitative mass spectrometry. The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the very beginning of the sample preparation process.[1][8][9][10]

The internal standard (DFM-¹³C₆) is chemically identical to the endogenous analyte (DFM), ensuring they behave identically during extraction, chromatography, and ionization. However, due to the incorporation of six ¹³C atoms, it has a higher mass (+6 Da). The mass spectrometer can easily distinguish between the light (analyte) and heavy (internal standard) forms.

By measuring the peak area ratio of the analyte to the internal standard, any variations in sample recovery, matrix effects, or instrument response are effectively normalized. This allows for exceptionally accurate and precise quantification, as the ratio remains constant regardless of sample loss or signal suppression.[8]

SID_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Unknown [Analyte]) Spike Add Known Amount of DFM-¹³C₆ (IS) Sample->Spike Step 1 Extract Protein Precipitation & Cleanup Spike->Extract Step 2 FinalExtract Final Extract for LC-MS Extract->FinalExtract Step 3 LCMS LC-MS/MS System FinalExtract->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Stable Isotope Dilution Workflow.

Experimental Protocol

This protocol is designed for the analysis of DFM in human plasma.

Materials and Reagents
  • Analytes: N-(1-Deoxy-D-fructos-1-yl)-L-methionine (DFM)[11][12][13]

  • Internal Standard: N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (DFM-¹³C₆)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

  • Additives: Formic Acid (Optima LC/MS Grade), Ammonium Acetate (LC-MS Grade)

  • Sample Preparation: 0.5 mL Protein LoBind Tubes, 96-well collection plates

  • Biological Matrix: Human Plasma (K₂EDTA)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of DFM and DFM-¹³C₆ standards. Dissolve each in 1 mL of LC-MS grade water to create 1 mg/mL primary stocks.

  • Working Calibration Standard Stock (10 µg/mL): Dilute the DFM primary stock 1:100 with 50:50 Acetonitrile:Water to create a 10 µg/mL working stock.

  • Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the DFM-¹³C₆ primary stock in 50:50 Acetonitrile:Water to create a 100 ng/mL working solution.

  • Calibration Curve: Prepare calibration standards by spiking the appropriate volume of the DFM working stock into a blank matrix (e.g., surrogate plasma) according to the table below.

Calibration LevelConcentration (ng/mL)Volume of 10 µg/mL DFM Stock (µL)Final Volume (µL)
CAL 110.11000
CAL 250.51000
CAL 3101.01000
CAL 4505.01000
CAL 510010.01000
CAL 650050.01000
CAL 71000100.01000
Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method to remove the bulk of proteins from plasma, which would otherwise foul the LC column and MS ion source.[14][15] Acetonitrile is used as it efficiently denatures and precipitates proteins while keeping polar analytes like DFM in solution.

SamplePrep_Workflow Start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 25 µL of 100 ng/mL DFM-¹³C₆ (IS) Start->Add_IS Add_ACN Add 200 µL of Acetonitrile with 0.1% FA (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex for 1 min Add_ACN->Vortex Centrifuge Centrifuge at 14,000 rcf for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer 150 µL of Supernatant to a new plate Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS System Supernatant->Inject

Caption: Plasma Protein Precipitation Workflow.

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 0.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL Internal Standard Working Solution to each tube.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Parameters

Causality: DFM is a highly polar molecule. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode as it provides excellent retention for such compounds, which are poorly retained on standard C18 columns.[5][6][16] A gradient from high organic to high aqueous content is used to elute the analytes.[16] Electrospray ionization in positive mode (ESI+) is chosen because the amino group on DFM is readily protonated.

Liquid Chromatography (LC) System

ParameterValue
LC Column HILIC Column (e.g., Waters ACQUITY BEH Amide, 2.1 x 100 mm, 1.7 µm)[16]
Mobile Phase A Water with 10 mM Ammonium Acetate + 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM NH₄Ac + 0.1% FA[16]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Time (min)
0.0
3.0
3.1
4.0
4.1
6.0

Tandem Mass Spectrometry (MS/MS) System

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

MRM Transitions

Rationale: The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This highly selective process minimizes chemical noise and ensures confident quantification. The +6 Da mass shift of the ¹³C₆ label is observed in both the precursor and any fragments retaining the fructose-¹³C₆ moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DFM (Analyte) 312.1132.15015
DFM-¹³C₆ (IS) 318.1132.15015

Note: The product ion m/z 132.1 corresponds to the loss of the fructosyl group, leaving the protonated methionine moiety. Since the ¹³C label is on the fructose, this fragment is the same for both light and heavy versions. Collision energy should be optimized for the specific instrument used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the DFM and DFM-¹³C₆ MRM transitions using the instrument's data processing software.

  • Calibration Curve Construction: Calculate the peak area ratio (DFM Area / DFM-¹³C₆ Area) for each calibration standard. Plot this ratio against the known concentration of each calibrator. Perform a linear regression with 1/x² weighting to generate the calibration curve. The curve should have a correlation coefficient (r²) of ≥0.995.

  • Quantification of Unknowns: Calculate the peak area ratio for each unknown sample. Determine the concentration of DFM in the sample by interpolating its peak area ratio from the calibration curve.

Method Performance Characteristics

A validated method should demonstrate the following:

  • Linearity: A linear response across the desired concentration range (e.g., 1-1000 ng/mL).

  • Accuracy & Precision: Quality Control (QC) samples at low, medium, and high concentrations should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification).

  • Selectivity: No interfering peaks should be observed at the retention time of the analyte in blank matrix samples.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solution. The stable isotope internal standard is critical for compensating for matrix effects.[1]

  • Recovery: Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in plasma. The use of a stable isotope-labeled internal standard (DFM-¹³C₆) is paramount, ensuring the highest level of accuracy and precision by correcting for matrix effects and variability in sample preparation.[1][8] The combination of HILIC chromatography for optimal retention of this polar metabolite with the selectivity of tandem mass spectrometry provides a powerful tool for researchers in clinical chemistry, metabolomics, and drug development to investigate the role of glycation in health and disease.

References

Application Note: Quantitative Metabolomic Analysis Using N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the application of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ as a stable isotope-labeled internal standard for the accurate quantification of its unlabeled analogue in complex biological matrices. N-(1-Deoxy-D-fructos-1-yl)-L-methionine, an Amadori product formed from the Maillard reaction between fructose and methionine, is a significant biomarker in food science and may have implications in biological systems related to glycation. The protocol herein details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, including sample preparation, instrument parameters, and data analysis, designed to ensure high precision and accuracy in metabolomics studies.

Introduction: The Significance of Fructosyl-Methionine and the Imperative for Accurate Quantification

N-(1-Deoxy-D-fructos-1-yl)-L-methionine is a product of the Maillard reaction, a non-enzymatic reaction between an amino acid and a reducing sugar.[1] This reaction is not only responsible for the browning and flavor of cooked foods but also occurs within biological systems, leading to the formation of advanced glycation end-products (AGEs).[1] As an early-stage Amadori product, fructosyl-methionine can serve as a marker for the extent of the Maillard reaction in food processing and storage.[2] Its presence and concentration can influence the nutritional quality and flavor profile of food products.[2] In a biological context, the study of such glycated amino acids is crucial for understanding the metabolic fate and physiological effects of dietary AGEs.

Accurate quantification of metabolites in complex biological samples is a significant challenge in metabolomics.[3] Matrix effects, extraction efficiency, and instrument variability can all introduce bias.[4] The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative mass spectrometry.[5] An SIL-IS, such as N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[3] When added to a sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the endogenous analyte and experiences the same matrix effects, allowing for reliable normalization and accurate quantification.[6]

This application note provides a detailed protocol for the use of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ in targeted metabolomics, enabling researchers to precisely measure the concentration of its unlabeled counterpart in various biological matrices.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
IUPAC Name (2S)-4-(methylsulfanyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid[7]
Molecular Formula C₁₁H₂₁NO₇S[7]
Molecular Weight 311.35 g/mol [7]
¹³C₆ Labeled MW 317.35 g/mol (approx.)
CAS Number 20638-92-0[7]

Experimental Workflow

The overall workflow for the quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine is a multi-step process designed to ensure the removal of interferences and accurate measurement.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with N-(1-Deoxy-D-fructos-1-yl) -L-methionine-¹³C₆ sample->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Dry Down supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_sep LC Separation (HILIC or Reversed-Phase) reconstitute->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int ratio Calculate Peak Area Ratio (Analyte/IS) peak_int->ratio calibration Calibration Curve ratio->calibration quant Quantification calibration->quant

Figure 1. A schematic of the experimental workflow for the quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine.

Detailed Protocols

Preparation of Standards and Internal Standard Stock Solutions

Accuracy begins with the precise preparation of standards.

  • N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Analyte) Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of N-(1-Deoxy-D-fructos-1-yl)-L-methionine.

    • Dissolve in 1 mL of LC-MS grade water.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C.

  • N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (Internal Standard) Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆.

    • Dissolve in 1 mL of LC-MS grade water.

    • Vortex thoroughly.

    • Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution with LC-MS grade water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Prepare a working internal standard solution by diluting the internal standard stock solution to a final concentration of 50 ng/mL. The optimal concentration of the internal standard should be determined empirically but is often in the mid-range of the calibration curve.

Sample Preparation Protocol (for Plasma)

This protocol is optimized for the extraction of polar metabolites from plasma.

  • Thawing: Thaw plasma samples on ice to prevent degradation of metabolites.[8]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the 50 ng/mL working internal standard solution to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.[9]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid for HILIC).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for retaining polar compounds like Amadori products.

ParameterRecommended Condition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min, 95% B; 1-8 min, 95-50% B; 8-10 min, 50% B; 10.1-12 min, 95% B
Tandem Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterN-(1-Deoxy-D-fructos-1-yl)-L-methionineN-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆
Precursor Ion [M+H]⁺ (m/z) 312.1318.1
Product Ion 1 (m/z) (Quantitative) 150.1 (Loss of fructose moiety)156.1
Product Ion 2 (m/z) (Qualitative) To be determined empiricallyTo be determined empirically
Collision Energy (eV) To be optimized for the specific instrumentTo be optimized for the specific instrument
Dwell Time (ms) 50-10050-100

Note: The exact m/z values should be confirmed by direct infusion of the standards. The collision energy for each transition must be optimized to achieve the highest signal intensity.

Data Processing and Quantification

Accurate data processing is critical for reliable results.

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software (e.g., MAVEN, Xcalibur).[4]

  • Peak Area Ratio Calculation: For each sample and calibration standard, calculate the peak area ratio:

    • Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in the biological samples by interpolating their peak area ratios from the calibration curve.

Potential Metabolic Fate

Understanding the potential metabolic pathways of N-(1-Deoxy-D-fructos-1-yl)-L-methionine is important for interpreting its biological significance. While specific pathways for this Amadori product are not fully elucidated, it is likely to be influenced by methionine metabolism. Methionine is a crucial amino acid involved in the methionine cycle, transsulfuration pathway, and as a precursor for protein and polyamine synthesis. The fructosyl modification may alter its recognition by enzymes in these pathways. It is plausible that N-(1-Deoxy-D-fructos-1-yl)-L-methionine could be partially absorbed and either excreted unchanged or metabolized by gut microbiota.[8]

metabolic_fate FruMet N-(1-Deoxy-D-fructos-1-yl) -L-methionine (Dietary Intake) Absorption Intestinal Absorption FruMet->Absorption Microbiota Gut Microbiota Metabolism FruMet->Microbiota Excretion Urinary Excretion Absorption->Excretion Methionine Methionine Cycle Absorption->Methionine Potential Cleavage Transsulfuration Transsulfuration Pathway Methionine->Transsulfuration Protein Protein Synthesis Methionine->Protein

Figure 2. A simplified diagram of the potential metabolic fate of N-(1-Deoxy-D-fructos-1-yl)-L-methionine.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in biological matrices using its stable isotope-labeled internal standard, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆. By employing this isotope dilution LC-MS/MS method, researchers can achieve the high level of accuracy and precision required for meaningful metabolomics studies in food science, nutrition, and clinical research. The careful application of this protocol will enable a better understanding of the role of this Amadori product in various biological and chemical systems.

References

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 for studying protein glycation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ for Studying Protein Glycation

Abstract

Protein glycation, the non-enzymatic reaction between reducing sugars and proteins, is a fundamental post-translational modification implicated in aging and the pathophysiology of various diseases, notably diabetes mellitus.[1][2] The initial, stable product of this reaction is an Amadori product, which can further degrade into a heterogeneous group of moieties known as Advanced Glycation End-products (AGEs).[1][3] Accurate quantification of specific glycation adducts is critical for understanding disease mechanisms and developing therapeutic interventions. N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met) is an Amadori product formed from the glycation of methionine residues. This guide details the application of its stable isotope-labeled analogue, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (Fru-Met-¹³C₆), as an internal standard for the precise and accurate quantification of native Fru-Met in biological and in vitro samples using Stable Isotope Dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols provided herein offer a robust framework for researchers in biochemistry, drug discovery, and clinical diagnostics.

Part I: Scientific Foundation - The Maillard Reaction and Methionine's Role

The Mechanism of Protein Glycation

Protein glycation is a cascade of reactions, often referred to as the Maillard reaction, initiated by the condensation of a reducing sugar's carbonyl group with a free amino group of a protein.[4] While the ε-amino groups of lysine and N-terminal amino groups are the most common sites, other residues can also be targets.[4][5]

The process begins with the formation of a reversible Schiff base, which then undergoes a spontaneous rearrangement to form a more stable ketoamine known as an Amadori product.[6] N-(1-Deoxy-D-fructos-1-yl)-L-methionine is the specific Amadori product resulting from the reaction of glucose with a methionine residue. These early-stage products can then undergo a series of complex reactions including dehydration, oxidation, and condensation to form irreversible AGEs, which contribute to protein cross-linking and cellular dysfunction.[3][7]

Maillard_Reaction Protein Protein (with Methionine) Schiff_Base Schiff Base (Unstable) Protein->Schiff_Base Condensation Glucose Reducing Sugar (Glucose) Glucose->Schiff_Base Fru_Met Fru-Met (Amadori Product) Schiff_Base->Fru_Met Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Fru_Met->AGEs Oxidation, Dehydration

Caption: Initial stages of the Maillard reaction leading to the formation of Fru-Met.

The Significance of Methionine Glycation

Methionine is unique among amino acids due to its sulfur-containing side chain, which is susceptible to oxidation. The interplay between glycation and oxidation is a critical aspect of molecular damage in disease states.[8] Methionine residues on protein surfaces can act as antioxidants, scavenging reactive oxygen species (ROS) to form methionine sulfoxide (MetSO).[9] This process can be protective. However, glycation of methionine may alter its susceptibility to oxidation or impact protein function directly. Studying Fru-Met provides a window into the early stages of glycation before irreversible oxidative damage and AGE formation occurs, offering insights into the "glycoxidative" stress that characterizes diabetic complications.[8][10]

Part II: The Analytical Gold Standard - Isotope Dilution Mass Spectrometry

Principle of the Method

For robust and accurate quantification of small molecules in complex biological matrices, Stable Isotope Dilution (SID) followed by LC-MS/MS is the undisputed gold standard.[5][11][12] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, Fru-Met-¹³C₆) to a sample at the earliest stage of preparation.

Causality Behind the Choice:

  • Co-elution: The labeled standard is chemically identical to the native analyte and thus exhibits the exact same behavior during sample extraction, cleanup, and chromatographic separation.

  • Correction for Variability: Any sample loss or variation in ionization efficiency in the mass spectrometer will affect both the native analyte and the labeled standard equally.

  • Accurate Quantification: By measuring the ratio of the mass spectrometer signal from the native analyte to the labeled standard, one can calculate the precise concentration of the native analyte, effectively eliminating errors from sample preparation and matrix effects.[5][13]

The ¹³C₆-label on the fructose moiety of Fru-Met-¹³C₆ provides a 6 Dalton mass shift, allowing the mass spectrometer to easily distinguish it from the native, unlabeled compound while ensuring its chemical and physical properties remain virtually identical.[14][15]

SID_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Contains native Fru-Met) Spike Spike with known amount of Fru-Met-¹³C₆ Standard Sample->Spike Hydrolysis Enzymatic Protein Hydrolysis Spike->Hydrolysis Cleanup Sample Cleanup (e.g., SPE) Hydrolysis->Cleanup LC LC Separation Cleanup->LC MS Tandem MS Detection (MRM) LC->MS Data Data Processing (Peak Area Ratio Calculation) MS->Data Result Accurate Quantification of Native Fru-Met Data->Result

Caption: Workflow for quantitative analysis using Fru-Met-¹³C₆ and SID-LC-MS/MS.

Part III: Experimental Protocols

Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA)

Objective: To generate a model glycated protein sample containing the target analyte, N-(1-Deoxy-D-fructos-1-yl)-L-methionine.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium Azide (NaN₃)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Sterile, pyrogen-free water

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mg/mL (approx. 300 µM) stock solution of BSA in 0.1 M PBS.

    • Prepare a 1 M stock solution of D-Glucose in 0.1 M PBS.

    • To prevent microbial growth during the long incubation, add sodium azide to the PBS buffer to a final concentration of 0.02% (w/v).[16]

  • Reaction Setup: In a sterile conical tube, combine the reagents to achieve the desired final concentrations. A typical starting point is:

    • Glycated Sample: 10 mg/mL BSA and 100 mM D-Glucose.

    • Negative Control: 10 mg/mL BSA only.

    • Adjust the final volume with 0.1 M PBS containing 0.02% sodium azide.

  • Incubation: Incubate the tubes at 37°C for 2-4 weeks in a sterile environment.[16] The length of incubation will determine the extent of glycation. Longer incubation times yield higher levels of Amadori products and subsequent AGEs.

  • Termination and Purification:

    • After incubation, terminate the reaction by removing the unreacted glucose.

    • Transfer the reaction mixture to dialysis tubing and dialyze extensively against 0.1 M PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes.[16]

  • Storage: Aliquot the resulting glycated BSA (and control BSA) and store at -80°C until needed for analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Objective: To hydrolyze the protein sample to free amino acids and prepare it for injection, incorporating the Fru-Met-¹³C₆ internal standard.

Rationale: Enzymatic hydrolysis is chosen over acid hydrolysis because acid conditions can degrade Amadori products, leading to inaccurate quantification.[11] A multi-enzyme approach ensures complete protein digestion.[5]

Materials:

  • Glycated protein sample (from Protocol 1 or biological source)

  • Fru-Met-¹³C₆ internal standard solution (of known concentration)

  • Pepsin, Pronase E, Aminopeptidase, Prolidase

  • Appropriate buffers for each enzyme

  • Trichloroacetic acid (TCA) or Acetonitrile (ACN) for protein precipitation

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup

Procedure:

  • Protein Quantification: Determine the total protein concentration of your sample using a standard method (e.g., BCA assay). This is crucial for normalizing results.

  • Internal Standard Spiking: To a known amount of protein (e.g., 100 µg), add a precise volume of the Fru-Met-¹³C₆ internal standard solution. The amount of standard should be chosen to be in a similar concentration range as the expected native analyte.

  • Enzymatic Hydrolysis (Sequential Digestion):

    • Adjust the sample pH for optimal pepsin activity (e.g., pH 2.0). Add pepsin and incubate according to manufacturer's recommendations.

    • Neutralize the sample and adjust the pH for Pronase E activity (e.g., pH 7.5). Add Pronase E and incubate.

    • Finally, add a mixture of Aminopeptidase and Prolidase and perform the final incubation step.[5] This multi-step process ensures exhaustive hydrolysis.[11]

  • Sample Cleanup:

    • After hydrolysis, stop the reaction by precipitating any remaining enzymes and large molecules with cold ACN or TCA. Centrifuge and collect the supernatant.

    • Condition an SPE cartridge according to the manufacturer's protocol.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove salts and other interferences.

    • Elute the analytes (Fru-Met and Fru-Met-¹³C₆) with an appropriate solvent (e.g., methanol or ACN).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial LC mobile phase (e.g., 98% Mobile Phase A). The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method Parameters

Objective: To chromatographically separate the analyte from matrix components and detect it with high sensitivity and specificity using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameter Suggested Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for polar amino acid derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the reversed-phase column.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column, balancing speed and separation efficiency.
Gradient 2% B to 40% B over 10 minA shallow gradient is needed to separate the polar analyte from the void volume.
Injection Volume 5 µLAdjustable based on sample concentration and instrument sensitivity.
MS/MS Parameter Suggested Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)Amine-containing compounds ionize well in positive mode.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity by monitoring specific precursor-to-product ion transitions.[5][11]
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).
Dwell Time 50-100 msBalances the number of data points across the peak with signal intensity.

MRM Transitions (Hypothetical): These must be optimized empirically on your specific instrument by infusing pure standards.

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Purpose
Fru-Met (Native)m/z 312.1m/z 132.0 (Methionine fragment)Quantifier
Fru-Met (Native)m/z 312.1m/z 84.0 (Imino acid fragment)Qualifier
Fru-Met-¹³C₆ ** m/z 318.1 m/z 132.0 (Methionine fragment) Quantifier (Standard)
Fru-Met-¹³C₆ m/z 318.1 m/z 90.0 (Labeled imino acid)**Qualifier (Standard)

Part IV: Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peak areas for both the native Fru-Met and the Fru-Met-¹³C₆ internal standard for their respective quantifier MRM transitions.

  • Calibration Curve: Prepare a series of calibration standards with a fixed concentration of the internal standard (Fru-Met-¹³C₆) and varying concentrations of the native analyte (Fru-Met). Plot the ratio of the (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the analyte. The resulting linear regression will be used for quantification.

  • Concentration Calculation: Using the peak area ratio obtained from the unknown sample, determine its concentration from the calibration curve.

    Concentration = (Peak Area_Native / Peak Area_Standard) / Slope_of_Curve

  • Normalization: Express the final concentration relative to the initial amount of protein used in the analysis (e.g., in pmol/mg of protein).

Part V: Conclusion

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ is an indispensable tool for the advanced study of protein glycation. By enabling the highly accurate and precise methodology of stable isotope dilution LC-MS/MS, it allows researchers to quantify a specific, early-stage glycation product. This capability is crucial for investigating the subtle molecular changes that precede the development of severe diabetic complications, exploring the interplay between glycation and oxidation, and evaluating the efficacy of potential anti-glycation therapeutic agents. The protocols outlined in this guide provide a validated and robust starting point for integrating this powerful analytical standard into research workflows.

References

Application Notes and Protocols for Quantitative Analysis Using N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fructosyl-methionine) is a significant Amadori rearrangement product formed from the non-enzymatic reaction between fructose and the amino acid methionine.[1] This compound is of considerable interest in food science and nutrition as its presence and concentration can be indicative of the intensity of heat treatment and storage conditions for various food products, particularly in the dairy industry.[1] The formation of Fructosyl-methionine and other Maillard reaction products (MRPs) can impact the nutritional quality, flavor, and aroma of foods.[1][2][3] Furthermore, MRPs, including Amadori compounds, have been studied for their potential health-promoting properties, such as antioxidant activity.[4]

Accurate quantification of Fructosyl-methionine is crucial for quality control and for research into the effects of food processing on nutritional value.[1] The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in quantitative analyses, particularly when using mass spectrometry-based methods. N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ serves as an ideal internal standard for the quantification of its unlabeled counterpart.[5] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[6]

This document provides detailed application notes and protocols for the preparation of samples for the quantitative analysis of Fructosyl-methionine using N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ as an internal standard, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis.

Core Principles of Sample Preparation for Fructosyl-methionine Analysis

The primary objective of sample preparation is to extract Fructosyl-methionine from a complex sample matrix and remove interfering substances that could compromise the accuracy and sensitivity of the LC-MS/MS analysis. A robust sample preparation workflow is essential for reliable quantification.

Key Stages in Sample Preparation:
  • Internal Standard Spiking: The first critical step is the addition of a known amount of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ to the sample. This should be done at the earliest possible stage to account for any analyte loss during subsequent processing steps.

  • Matrix Disruption and Analyte Extraction: This involves releasing the analyte from the sample matrix. For solid samples, this may require homogenization. For liquid samples like milk or biological fluids, protein precipitation is often necessary.[1][7]

  • Purification and Concentration: Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up the sample extract and concentrating the analyte of interest.[1][8][9] Ion-exchange SPE, particularly strong cation exchange (SCX), is well-suited for isolating amino acid-like compounds.[10][11]

Experimental Workflow Overview

The general workflow for the analysis of Fructosyl-methionine in a complex matrix, such as a food product, is depicted below. This process ensures the removal of interfering components and the enrichment of the target analyte for sensitive detection.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., Food, Biological Fluid) Spike Spike with N-(1-Deoxy-D-fructos-1-yl) -L-methionine-¹³C₆ Sample->Spike Add Internal Standard Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Supernatant->SPE Load onto SPE Cartridge Elution Elution SPE->Elution Elute Analyte Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification Generate Data

Caption: General experimental workflow for Fructosyl-methionine analysis.

Detailed Protocols

Protocol 1: Sample Preparation of Milk Products

This protocol is designed for the extraction and purification of Fructosyl-methionine from milk or similar dairy products.

Materials:

  • Milk sample

  • N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ internal standard solution (concentration to be determined based on expected analyte levels)

  • Acetonitrile (ACN), LC-MS grade[1]

  • Formic acid, LC-MS grade

  • Ammonium hydroxide

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Centrifuge tubes (15 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Solid-Phase Extraction (SPE) cartridges (Mixed-Mode Cation Exchange recommended)[1]

  • SPE vacuum manifold

Step-by-Step Procedure:

  • Sample and Internal Standard Addition:

    • Pipette 1.0 mL of the milk sample into a 15 mL centrifuge tube.

    • Add a precise volume of the N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ internal standard solution. The amount added should result in a peak area that is comparable to the expected analyte peak area.

  • Protein Precipitation:

    • Add 4.0 mL of cold acetonitrile to the tube.[1]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

    • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.[1]

    • Carefully collect the supernatant, which contains Fructosyl-methionine, and transfer it to a clean tube.

  • Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange:

    • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.

    • Equilibration: Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove unretained impurities. Follow this with a wash of 2 mL of methanol to remove non-polar interferences.

    • Elution: Elute the Fructosyl-methionine and the internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Final Sample Preparation:

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[1]

    • Vortex briefly and transfer the solution to an autosampler vial for analysis.

Protocol 2: Sample Preparation of Solid Food Matrices

This protocol is a general guideline for solid food samples and may require optimization depending on the specific matrix.

Materials:

  • Solid food sample (e.g., baked goods, processed meats)

  • Homogenizer (e.g., blender, bead beater)

  • Extraction solvent (e.g., 50:50 methanol:water with 0.1% formic acid)

  • Other materials as listed in Protocol 1

Step-by-Step Procedure:

  • Sample Homogenization and Internal Standard Spiking:

    • Weigh a representative portion of the solid food sample (e.g., 1 gram).

    • Add the sample to a homogenization tube or vessel.

    • Add a precise volume of the N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ internal standard solution.

    • Add a suitable volume of extraction solvent (e.g., 5 mL).

    • Homogenize the sample until a uniform suspension is achieved.

  • Extraction and Clarification:

    • Vortex the homogenate for 5 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Proceed with the SPE cleanup as described in Protocol 1, Step 3.

  • Final Sample Preparation:

    • Proceed with the final drying and reconstitution steps as described in Protocol 1, Step 4.

LC-MS/MS Analysis

The final quantification is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Recommended LC-MS/MS Parameters:
ParameterRecommended SettingRationale
Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase C18 columnHILIC is often preferred for polar compounds like Fructosyl-methionine, providing better retention and separation from other polar matrix components.
Mobile Phase A0.1% Formic Acid in WaterProvides a proton source for positive ion electrospray ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileThe organic component for gradient elution.
GradientA suitable gradient to separate Fructosyl-methionine from other components. For example, start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A.To achieve optimal separation of the analyte from matrix interferences.
Flow Rate0.2 - 0.5 mL/minTypical flow rates for analytical LC-MS.
Injection Volume5 - 10 µLDependent on the sensitivity of the instrument and the concentration of the analyte.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Fructosyl-methionine contains a secondary amine that is readily protonated.
MS/MS ModeMultiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification.
Precursor Ion (Q1)[M+H]⁺ of Fructosyl-methionine and N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆To select the parent ion for fragmentation.
Product Ions (Q3)At least two characteristic fragment ions for each compoundFor confident identification and quantification, and to avoid interference.
Collision EnergyOptimized for each MRM transitionTo achieve the most abundant and stable fragment ions.
MRM Transitions

The specific m/z values for the precursor and product ions will need to be determined empirically by infusing a standard solution of both the analyte and the internal standard into the mass spectrometer.

MRM cluster_ms Tandem Mass Spectrometry (MS/MS) Precursor Precursor Ion [M+H]⁺ Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Isolation in Q1 Product1 Product Ion 1 Fragmentation->Product1 Fragmentation in Q2 Product2 Product Ion 2 Fragmentation->Product2

Caption: Principle of Multiple Reaction Monitoring (MRM).

Conclusion

The use of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ as an internal standard is essential for the accurate and precise quantification of Fructosyl-methionine in complex matrices. The protocols outlined in this application note provide a robust framework for sample preparation, minimizing matrix effects and ensuring reliable results. Researchers, scientists, and drug development professionals can adapt these methodologies to their specific sample types and analytical instrumentation to achieve high-quality quantitative data. Careful optimization of each step, particularly the SPE and LC-MS/MS parameters, will be critical for obtaining the best possible performance.

References

Quantitative Analysis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in Processed Foods using a Stable Isotope Dilution Assay with LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Significance of Amadori Products in Food Science

The Maillard reaction, a form of non-enzymatic browning, is one of the most important chemical transformations in food science. It is responsible for the desirable flavors, aromas, and colors that develop when foods are heated.[1] This complex cascade of reactions occurs between the amino group of amino acids and the carbonyl group of reducing sugars.[2][3]

In the initial phase of the Maillard reaction, an unstable Schiff base is formed, which then undergoes an irreversible rearrangement to form a more stable class of compounds known as Amadori rearrangement products (ARPs).[4][5] N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met) is the ARP formed from the reaction between L-methionine and a glucose-derived carbonyl. As key intermediates, the concentration of ARPs like Fru-Met can serve as a sensitive indicator of the extent of thermal processing in foods such as dried fruits, milk powder, and tomato products.[6][7]

However, the accurate quantification of these analytes in complex food matrices is challenging due to sample loss during extraction and ion suppression or enhancement effects during mass spectrometric analysis. To overcome these obstacles, a robust and precise analytical method is required. The gold standard for such quantitative analysis is the stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This application note provides a detailed protocol for the quantification of native Fru-Met in food samples, employing its stable isotopologue, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6, as an ideal internal standard.

Principle of the Method: The Power of Isotopic Dilution

The cornerstone of this analytical approach is the use of a stable isotope-labeled internal standard (IS). The this compound standard is chemically identical to the target analyte (native Fru-Met), with the only difference being the mass of six carbon atoms in the fructose moiety.[10]

Causality of Experimental Choice: Because the analyte and the internal standard are structurally and chemically identical, they exhibit the same behavior during every step of the analytical process:

  • Extraction: They have identical solubility and recovery rates from the food matrix.

  • Chromatography: They co-elute from the liquid chromatography (LC) column.[11]

  • Ionization: They experience the same degree of ion suppression or enhancement in the mass spectrometer source.

By spiking a known quantity of the 13C6-labeled IS into the sample at the very beginning of the workflow, any losses or variations affecting the native analyte will equally affect the IS. The mass spectrometer can differentiate between the analyte and the IS based on their mass difference. Therefore, quantification is based on the ratio of the signal from the native analyte to the signal from the internal standard, providing a highly accurate and precise measurement that is independent of sample recovery or matrix effects.[12][13]

The Maillard Reaction and Formation of Fru-Met

The formation of Fru-Met is a multi-step process initiated by the condensation of a reducing sugar (like glucose) with the amino acid L-methionine. This is followed by the critical Amadori rearrangement step.

G cluster_0 Maillard Reaction: Initial Stage A Reducing Sugar (e.g., D-Glucose) C Condensation Reaction A->C B Amino Acid (L-Methionine) B->C D Schiff Base (Unstable Intermediate) C->D E Amadori Rearrangement D->E F Amadori Product N-(1-Deoxy-D-fructos-1-yl)-L-methionine E->F

Caption: Formation pathway of Fru-Met via the Maillard reaction.

Detailed Experimental Protocols

This protocol is designed for the analysis of Fru-Met in solid food matrices like dried vegetables or milk powders.

PART 1: Materials and Reagents
  • Analyte Standard: N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met), >95% purity.

  • Internal Standard (IS): this compound, >98% purity, with known isotopic enrichment.[10]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes, 2 mL autosampler vials.

  • Sample Cleanup (Optional): Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) may be required for particularly complex matrices.

PART 2: Standard Solution Preparation
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh ~10 mg of Fru-Met standard and dissolve in 10 mL of methanol/water (50:50, v/v) to create the Analyte Stock.

    • Accurately weigh ~1 mg of 13C6-Fru-Met IS and dissolve in 1 mL of methanol/water (50:50, v/v) to create the IS Stock. Store stocks at -20°C.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the IS Stock solution 1:100 with methanol/water (50:50, v/v). This solution will be added to samples.

  • Calibration Curve Standards:

    • Perform serial dilutions of the Analyte Stock to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in methanol/water (50:50, v/v).

    • To each calibration standard vial, add a fixed amount of the IS Spiking Solution to achieve a final IS concentration of 100 ng/mL. This ensures the IS concentration is constant across all calibrators.

PART 3: Sample Preparation and Extraction

The following workflow is a validated starting point for many food matrices.[6][9]

G A 1. Homogenize Food Sample (e.g., 0.5 g) B 2. Spike with Internal Standard (e.g., 50 µL of 10 µg/mL 13C6-Fru-Met) A->B C 3. Add Extraction Solvent (e.g., 5 mL Methanol/Water) B->C D 4. Vortex & Sonicate (15 min each) C->D E 5. Centrifuge (10,000 x g, 10 min) D->E F 6. Collect Supernatant E->F G 7. Filter & Dilute (0.22 µm filter, dilute if necessary) F->G H 8. LC-MS/MS Analysis G->H

Caption: General workflow for sample extraction and analysis.

  • Homogenization: Weigh approximately 0.5 g of the homogenized, dry food sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 10 µg/mL 13C6-Fru-Met IS Spiking Solution directly to the dry sample.

  • Extraction: Add 5 mL of methanol/water (50:50, v/v).

  • Mixing: Vortex the tube vigorously for 1 minute, followed by sonication in a water bath for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid material.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial. If high concentrations are expected, an additional dilution with the initial mobile phase may be necessary.

PART 4: LC-MS/MS Instrumental Analysis

Amadori products are polar; therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often an effective separation technique.

Table 1: Suggested Liquid Chromatography (LC) Parameters

Parameter Value Rationale
LC System UPLC / UHPLC System Provides high resolution and speed.
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) Retains and separates polar analytes like Fru-Met.
Mobile Phase A Water with 0.1% Formic Acid Aqueous phase for HILIC. Acid improves peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic phase for HILIC.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Vol. 5 µL Balances sensitivity with potential for matrix overload.

| Gradient | See below | Starts with high organic to retain the analyte, then ramps down. |

LC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 5 95
5.0 50 50
5.1 95 5
6.0 95 5
6.1 5 95

| 8.0 | 5 | 95 |

Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Fru-Met (Analyte) 13C6-Fru-Met (IS) Rationale
Ionization Mode ESI (Positive) ESI (Positive) The amino group is readily protonated.
Precursor Ion (Q1) m/z 312.1 m/z 318.1 [M+H]+ ion. The IS is +6 Da heavier.
Product Ion (Q3) m/z 162.1 m/z 162.1 A common, stable fragment from the methionine moiety.
Collision Energy ~15-25 eV ~15-25 eV Must be optimized on the specific instrument.
Dwell Time 100 ms 100 ms Ensures sufficient data points across the chromatographic peak.

Note: The exact m/z values and collision energies should be optimized by infusing pure standards into the mass spectrometer.

Data Analysis and Quantification

  • Calibration Curve Construction:

    • For each calibration standard, integrate the peak areas for both the Fru-Met analyte and the 13C6-Fru-Met internal standard.

    • Calculate the Area Ratio (Analyte Area / IS Area).

    • Plot the Area Ratio (y-axis) against the Analyte Concentration (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

  • Sample Quantification:

    • Integrate the peak areas for the analyte and IS in the unknown food sample extract.

    • Calculate the Area Ratio for the sample.

    • Use the calibration curve equation to calculate the concentration of Fru-Met in the injected sample: Concentration (ng/mL) = (Sample Area Ratio - c) / m .

    • Finally, calculate the concentration in the original solid food sample, accounting for the initial sample weight and extraction volume: Concentration (µg/g) = [Conc. in vial (ng/mL) x Extraction Vol. (mL)] / [Sample Weight (g) x 1000 (ng/µg)]

Conclusion

The stable isotope dilution assay using this compound as an internal standard provides a highly accurate, sensitive, and robust method for the quantification of this key Amadori product in diverse food matrices.[6][9] By effectively compensating for matrix effects and variations in sample recovery, this LC-MS/MS protocol empowers researchers and quality control professionals to reliably monitor the impact of thermal processing on food products, ensuring consistent quality and advancing our understanding of the complex chemistry of food.

References

Troubleshooting & Optimization

Technical Support Center: N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (Fru-Met-¹³C₆). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, stability, and troubleshooting of this isotopically labeled Amadori compound. Our goal is to ensure the integrity of your experiments and the accuracy of your results.

Introduction

N-(1-Deoxy-D-fructos-1-yl)-L-methionine is an Amadori rearrangement product, an intermediate formed in the early stages of the Maillard reaction between fructose and the amino acid L-methionine.[1] These compounds are subjects of intense research in food science for their roles in flavor and color development, and in biomedical science due to their connection to advanced glycation end-products (AGEs).[2][3]

The ¹³C₆-labeled variant, Fru-Met-¹³C₆, serves as a high-purity internal standard for sensitive and accurate quantification of its unlabeled analogue in complex matrices using mass spectrometry. Understanding its stability in solution is paramount, as any degradation can compromise the reliability of quantitative data. This guide addresses the most common questions and challenges encountered in the laboratory.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary causes of Fru-Met-¹³C₆ degradation in my analytical standards?

If you observe a decreasing signal for your Fru-Met-¹³C₆ internal standard, it is likely undergoing chemical degradation. The stability of Amadori compounds is highly sensitive to several environmental factors.[1][4]

Primary Causes of Degradation:

  • Solution pH: The pH of your solvent or buffer system is a critical factor. The degradation rate of Amadori compounds generally increases with pH.[5] Both strongly acidic and, more significantly, neutral to alkaline conditions can accelerate degradation pathways.[6][7]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[6] This includes not only storage temperature but also the temperature of your experimental conditions and even the autosampler compartment of your analytical instrument.

  • Storage Duration and Conditions: Improper storage, such as leaving solutions at room temperature for extended periods or using stock solutions that are past their stability window, is a common source of error.

  • Buffer Composition: Certain buffer components, such as phosphate, have been shown to accelerate the degradation of Amadori compounds compared to pure water systems, particularly at pH values between 5 and 7.[5]

Senior Application Scientist Insight: The structure of Fru-Met-¹³C₆, being a 1-amino-1-deoxy-2-ketose, is inherently metastable.[1] It exists in equilibrium with its open-chain and cyclic forms. The degradation process is not a simple hydrolysis but a complex series of reactions, including enolization and retro-aldol cleavage, which are catalyzed by heat and changes in pH.[5] Therefore, controlling the solution environment is the most effective way to maintain its integrity.

Q2: How does pH specifically affect the stability and degradation pathways of Fru-Met-¹³C₆?

The pH of the solution dictates the predominant degradation mechanism and the rate of reaction.

  • Neutral to Alkaline pH (pH > 7): In this range, degradation is significantly accelerated.[5] The primary pathways are 1,2- and 2,3-enolization, which lead to the formation of reactive α-dicarbonyl compounds like 3-deoxyglucosone and 1-deoxyglucosone.[4][5] These intermediates can further react to form organic acids (like acetic and formic acid) or participate in browning reactions.[8] An alkaline environment particularly favors the production of nitrogen-containing heterocyclic volatile organic compounds.[6]

  • Acidic pH (pH < 6): Under acidic conditions, the amino group is protonated, which can slow the initial step of the Maillard reaction, but it can also favor acid-catalyzed sugar degradation and the formation of furfurals.[7] A key degradation route in acidic to neutral conditions is the "reverse Amadori rearrangement," where the compound hydrolyzes back to its parent reactants, fructose and methionine.[5]

Table 1: Influence of pH on Amadori Compound Degradation

pH RangePredominant Degradation PathwayRelative Degradation RateKey Products
Acidic (pH < 6) Reverse Amadori Rearrangement, Sugar DehydrationModerateFructose, Methionine, Furfurals
Neutral (pH 6-8) Enolization, Reverse Amadori RearrangementHighα-Dicarbonyls, Organic Acids
Alkaline (pH > 8) 1,2- and 2,3-EnolizationVery Highα-Dicarbonyls, Heterocycles

Data synthesized from multiple sources describing general Amadori compound behavior.[5][6][9]

Diagram 1: Key Degradation Pathways of Fru-Met

FruMet Fru-Met-¹³C₆ (Amadori Compound) Enol Enol Intermediates FruMet->Enol 1,2- & 2,3-Enolization (Neutral/Alkaline pH) Retro Reverse Amadori Rearrangement FruMet->Retro Hydrolysis (Acidic/Neutral pH) Dicarbonyls α-Dicarbonyls (e.g., 3-Deoxyglucosone) Enol->Dicarbonyls Reactants Fructose-¹³C₆ + L-Methionine Retro->Reactants Acids Organic Acids (Acetic, Formic) Dicarbonyls->Acids

Caption: Primary degradation routes for Fru-Met-¹³C₆ in solution.

Q3: What are the recommended procedures for preparing and storing Fru-Met-¹³C₆ solutions to maximize stability?

Adhering to strict preparation and storage protocols is essential for preventing premature degradation.

Stock Solution Preparation:

  • Solvent Selection: Use high-purity (e.g., LC-MS grade) water or a mildy acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7). Avoid phosphate buffers if long-term storage is intended, as they can accelerate degradation.[5]

  • Preparation: Allow the solid Fru-Met-¹³C₆ vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions on a weight basis for highest accuracy. If sonication is needed to dissolve, use a cold water bath to prevent heating.

  • Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL) to minimize the volume added to your samples, thereby reducing matrix effects.

Storage Recommendations:

  • Solid Form: Store the lyophilized powder at -20°C or -80°C in a desiccated environment.

  • Stock Solutions: Aliquot the stock solution into single-use volumes in amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -80°C.

  • Working Solutions: Prepare fresh working solutions daily from a thawed stock aliquot. If solutions must be kept for a short period (e.g., during an analytical run), store them in the autosampler at a controlled low temperature (e.g., 4°C).

Senior Application Scientist Insight: While free L-methionine solutions can be stable for extended periods at 2-8°C, the Amadori compound is far more labile. The recommendation for freezing at -80°C is based on the principle of minimizing molecular motion and chemical reaction rates. Each freeze-thaw cycle exposes the compound to the stress of ice crystal formation and local concentration changes, which can accelerate degradation. Single-use aliquots are a non-negotiable best practice.

Q4: How can I experimentally verify the stability of my Fru-Met-¹³C₆ standard in a new buffer or matrix?

A stability study is crucial when using a new experimental condition. A simple time-course experiment using LC-MS is the most direct approach.

Diagram 2: Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Fru-Met-¹³C₆ in Test Buffer (e.g., 1 µg/mL) Spike Spike into a Stable Reference Standard (e.g., ¹³C-labeled amino acid) Prep->Spike Aliquots Create Time-Point Aliquots (T=0, 2, 4, 8, 24h) Spike->Aliquots Incubate Incubate Aliquots at Test Temperature (e.g., 37°C) Aliquots->Incubate Quench Quench Reaction & Analyze by LC-MS (at each time point) Incubate->Quench Plot Plot Peak Area Ratio vs. Time (Fru-Met-¹³C₆ / Reference Std) Quench->Plot

Caption: Experimental workflow for testing solution stability.

Protocol: Basic Stability Assessment using LC-MS

  • Objective: To determine the degradation rate of Fru-Met-¹³C₆ in a specific solution over 24 hours.

  • Materials:

    • Fru-Met-¹³C₆

    • Test buffer/matrix

    • A stable, non-related ¹³C-labeled compound as a reference standard (e.g., ¹³C₉,¹⁵N-Phenylalanine). This standard controls for instrument variability.

    • LC-MS system.

  • Procedure:

    • Prepare a solution of Fru-Met-¹³C₆ (e.g., 1 µg/mL) and the reference standard (e.g., 1 µg/mL) in your test buffer.

    • Immediately analyze an aliquot of this solution. This is your T=0 time point.

    • Incubate the remaining solution at your desired test temperature (e.g., room temperature, 37°C, or 4°C in an autosampler).

    • At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), draw an aliquot and analyze it by LC-MS under identical conditions.

    • For each time point, calculate the peak area ratio of Fru-Met-¹³C₆ to the stable reference standard.

  • Data Analysis:

    • Plot the peak area ratio against time.

    • A stable compound will show a flat, horizontal line. A negative slope indicates degradation.

    • You can define your stability limit based on an acceptable percentage of loss (e.g., <10% loss over the experimental duration).

This self-validating system provides definitive data on whether your standard is stable under your specific experimental conditions, ensuring the trustworthiness of your subsequent quantitative analyses.

References

Technical Support Center: Stabilizing Fructosyl-Methionine During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and analysis of fructosyl-methionine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important Amadori product. Fructosyl-methionine, an early-stage product of the Maillard reaction, is a critical analyte in food science, nutrition, and clinical research.[1] However, its inherent instability during sample preparation can lead to significant data variability and inaccurate quantification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with fructosyl-methionine. Our focus is on providing practical, evidence-based solutions to prevent its degradation from the moment of sample collection to the point of analysis.

Understanding the Instability of Fructosyl-Methionine

Fructosyl-methionine is susceptible to degradation through several pathways, primarily due to its chemical structure which includes a reactive ketoamine moiety and an easily oxidizable methionine residue. The main factors contributing to its degradation are:

  • Temperature: Elevated temperatures significantly accelerate the degradation of Amadori products, leading to the formation of advanced glycation end-products (AGEs) and other byproducts.[2][3]

  • pH: Fructosyl-methionine is prone to acid-catalyzed hydrolysis, which cleaves the bond between the fructose and methionine components.[2][3] Both highly acidic and basic conditions can promote degradation.

  • Oxidation: The thioether group in the methionine side chain is highly susceptible to oxidation, forming methionine sulfoxide and methionine sulfone.[2][3][4] This can be exacerbated by exposure to atmospheric oxygen, reactive oxygen species (ROS), and metal ions.[4]

  • Light Exposure: Similar to other methionine-containing compounds, fructosyl-methionine can be sensitive to light, particularly UV radiation, which can promote photodegradation.[3][4]

  • Metal Ions: Trace metal ions, such as iron (Fe²⁺) and copper (Cu⁺), can catalyze oxidative reactions, leading to the degradation of fructosyl-methionine.[4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability of fructosyl-methionine during sample preparation.

Q1: I'm seeing a lower than expected concentration of fructosyl-methionine in my samples. What could be the cause?

A1: A lower than expected concentration is often due to degradation during sample preparation. The most common culprits are exposure to high temperatures, inappropriate pH, oxidation, or a combination of these factors. Review your entire workflow, from sample collection and storage to extraction and analysis, to identify potential sources of degradation. Ensure that all steps are performed at low temperatures (on ice or at 4°C) and that your buffers are at an optimal pH (slightly acidic to neutral).[2][3]

Q2: What is the optimal pH range for working with fructosyl-methionine?

A2: The stability of fructosyl-methionine is pH-dependent. Acidic conditions can lead to hydrolysis of the glycosidic bond.[2] While the optimal pH can be matrix-dependent, a slightly acidic to neutral pH range (approximately pH 5-7) is generally recommended to enhance stability. It is advisable to use a buffered system to maintain a consistent pH throughout your sample preparation.

Q3: How can I prevent the oxidation of the methionine residue in fructosyl-methionine?

A3: To minimize oxidation, it is crucial to limit your sample's exposure to atmospheric oxygen. This can be achieved by working quickly, keeping sample tubes sealed, and using degassed solvents for all solutions and mobile phases.[2][5][6][7][8][9] Additionally, incorporating antioxidants such as L-methionine or using metal chelators like EDTA in your buffers can effectively prevent oxidation.[4][10][11][12]

Q4: Are there any special storage conditions I should be aware of for my samples and prepared extracts?

A4: Yes, proper storage is critical. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is advisable.[2] To prevent photodegradation, always store samples and extracts in amber vials or wrap containers in aluminum foil to protect them from light.[2][3][13][14] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q5: I am analyzing fructosyl-methionine in a complex biological matrix like plasma. What is the best way to remove proteins without degrading my analyte?

A5: For protein-rich samples, protein precipitation is a common and effective first step.[15][16] Using a cold organic solvent like acetonitrile or methanol is a good option.[17] Alternatively, acid precipitation with sulfosalicylic acid can be used, but care must be taken to control the final pH of the sample to avoid acid-catalyzed hydrolysis of the fructosyl-methionine.[18] Performing the precipitation on ice and minimizing the time the sample is in the precipitating agent can help preserve the integrity of the analyte.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during fructosyl-methionine sample preparation.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Degradation during extraction: High temperatures, inappropriate pH, or prolonged extraction times.- Maintain cold conditions (4°C or on ice) throughout the entire extraction process.[19][20]- Use pre-chilled solvents and tubes.- Optimize your extraction buffer to a pH of 5-7.- Minimize the duration of each extraction step.
Oxidation: Exposure to air, presence of metal ions.- Use degassed solvents for all buffers and reagents.[5][6][7][8][9]- Add an antioxidant like L-methionine (10 mM) to your extraction buffer.[4]- Incorporate a chelating agent such as EDTA (1-5 mM) to sequester metal ions.[4]
Poor Reproducibility (High CV%) Inconsistent sample handling: Variations in temperature, timing, or light exposure between samples.- Standardize your protocol with precise timings for each step.- Work in a controlled temperature environment (e.g., a cold room).- Protect all samples from light consistently using amber vials or foil wrapping.[3][13][14]
Incomplete protein precipitation: Inefficient removal of proteins leading to matrix effects.- Ensure the correct ratio of precipitating solvent to sample (typically 3-4 volumes of solvent to 1 volume of sample).[17]- Vortex samples thoroughly after adding the precipitating agent.- Increase centrifugation time or speed to ensure complete pelleting of proteins.
Appearance of Unexpected Peaks in Chromatogram Degradation products: Fructosyl-methionine may have degraded into various byproducts.- Implement all the preventative measures mentioned above (temperature control, pH optimization, antioxidant and chelator use, light protection).- Prepare samples fresh and analyze them as quickly as possible.
Matrix interferences: Co-eluting compounds from the sample matrix.- Consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE), after protein precipitation.[21][22][23][24][25]

Recommended Sample Preparation Workflow for Fructosyl-Methionine in Biological Fluids

This protocol provides a step-by-step guide for the extraction of fructosyl-methionine from a biological fluid like plasma or serum, with a focus on minimizing degradation.

Diagram of the Recommended Workflow

Fructosyl_Methionine_Workflow cluster_0 Sample Collection & Initial Handling cluster_1 Protein Precipitation (Cold Conditions) cluster_2 Supernatant Processing cluster_3 Analysis SampleCollection 1. Sample Collection (e.g., Plasma in EDTA tube) ImmediateCooling 2. Immediate Cooling (Place on ice) SampleCollection->ImmediateCooling LightProtection 3. Light Protection (Wrap in foil or use amber tube) ImmediateCooling->LightProtection AddPrecipitant 4. Add 4 volumes of cold (-20°C) Acetonitrile containing 10 mM L-methionine & 1 mM EDTA LightProtection->AddPrecipitant Vortex 5. Vortex (30 seconds) AddPrecipitant->Vortex Incubate 6. Incubate (-20°C for 30 minutes) Vortex->Incubate Centrifuge 7. Centrifuge (15,000 x g, 15 min, 4°C) Incubate->Centrifuge CollectSupernatant 8. Collect Supernatant Centrifuge->CollectSupernatant Evaporate 9. Evaporate to Dryness (Nitrogen stream or vacuum centrifuge) CollectSupernatant->Evaporate Reconstitute 10. Reconstitute (In initial mobile phase) Evaporate->Reconstitute Analyze 11. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Optimized workflow for fructosyl-methionine sample preparation.

Step-by-Step Protocol
  • Sample Collection and Handling:

    • Collect blood samples in tubes containing EDTA to chelate metal ions.

    • Immediately after collection, place the samples on ice to slow down any enzymatic or chemical degradation.

    • Protect the samples from light by wrapping the tubes in aluminum foil or using amber-colored tubes.[3][13][14]

  • Protein Precipitation:

    • In a microcentrifuge tube, add 100 µL of plasma or serum.

    • Add 400 µL of ice-cold (-20°C) acetonitrile containing 10 mM L-methionine (as an antioxidant) and 1 mM EDTA (as a chelating agent).

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for at least 30 minutes to facilitate complete protein precipitation.

    • Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Processing:

    • Carefully collect the supernatant, which contains the fructosyl-methionine, and transfer it to a new tube. Be careful not to disturb the protein pellet.

    • Evaporate the supernatant to dryness using a gentle stream of nitrogen or a vacuum centrifuge.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

  • Analysis:

    • Vortex the reconstituted sample and centrifuge briefly to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for immediate analysis by LC-MS/MS.

Key Protective Measures: A Summary

The following diagram illustrates the key degradation pathways for fructosyl-methionine and the corresponding preventative measures that should be implemented during sample preparation.

Degradation_Prevention cluster_degradation Degradation Pathways cluster_prevention Preventative Measures FruMet Fructosyl-Methionine Hydrolysis Acid/Base Hydrolysis FruMet->Hydrolysis Oxidation Oxidation FruMet->Oxidation Thermal Thermal Degradation FruMet->Thermal Photodegradation Photodegradation FruMet->Photodegradation pH_Control pH Control (pH 5-7) pH_Control->Hydrolysis Prevents Antioxidants Use Antioxidants (e.g., L-methionine) & Degassed Solvents Antioxidants->Oxidation Prevents Chelators Use Chelators (e.g., EDTA) Chelators->Oxidation Prevents Cold_Temp Maintain Cold Temperatures (0-4°C) Cold_Temp->Thermal Prevents Light_Protect Protect from Light (Amber vials/foil) Light_Protect->Photodegradation Prevents

Caption: Fructosyl-methionine degradation pathways and preventative strategies.

By implementing these best practices, you can significantly improve the stability of fructosyl-methionine in your samples, leading to more accurate and reliable analytical results.

References

Technical Support Center: Stable Isotope Dilution Analysis of Amadori Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges that arise during the stable isotope dilution analysis (SIDA) of Amadori compounds requires a deep, mechanistic understanding of the entire workflow. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from sample preparation to data analysis.

As Senior Application Scientists, we understand that robust and reproducible quantification of Amadori compounds is critical for research in diabetes, aging, and food science. This guide is designed to be your first point of reference for troubleshooting, offering insights grounded in established analytical principles.

Part 1: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific, common failure points in the workflow.

Question 1: Why am I seeing poor recovery and high variability for my Amadori compounds?

This is one of the most frequent challenges, often stemming from the inherent instability of the Amadori compounds themselves.

Probable Cause 1: Analyte Instability During Sample Preparation

Amadori compounds, which exist in equilibrium between open-chain and cyclic (pyranose and furanose) forms, are susceptible to degradation through several pathways, especially under non-optimal pH and temperature conditions. The primary degradation route is the Maillard reaction, which can lead to the formation of advanced glycation end-products (AGEs).

Solutions:

  • pH Control: Maintain a pH between 5 and 6 during sample handling and storage whenever possible. Acidic conditions can lead to hydrolysis of the glycosidic bond, while alkaline conditions promote enolization and subsequent degradation.

  • Temperature Management: Perform all sample preparation steps, including protein digestion, on ice or at 4°C to minimize thermal degradation.

  • Reduction/Stabilization: A common and highly effective strategy is to reduce the ketoamine moiety of the Amadori compound to a stable aminoalcohol (e.g., fructoselysine to fructosamine) using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This conversion locks the molecule into a stable form, preventing further rearrangement and degradation.

Experimental Protocol: Reductive Stabilization of Amadori Compounds

  • Sample Preparation: Prepare your protein digest or sample extract in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard to the sample at a known concentration.

  • Reduction:

    • Prepare a fresh solution of 1 M sodium borohydride (NaBH₄) in 0.1 M sodium hydroxide (NaOH).

    • Add the NaBH₄ solution to the sample to a final concentration of approximately 50 mM.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Carefully quench the excess NaBH₄ by adding an acid, such as formic acid, dropwise until effervescence ceases. This step should be performed in a fume hood.

  • Sample Cleanup: Proceed with solid-phase extraction (SPE) or other cleanup methods to remove salts and other interferences before LC-MS/MS analysis.

Probable Cause 2: Inefficient Protein Digestion

For protein-bound Amadori compounds (e.g., glycated hemoglobin), incomplete enzymatic digestion will lead to underestimation of the total amount of the Amadori compound.

Solutions:

  • Enzyme Selection: While trypsin is commonly used, it may not efficiently cleave at glycated lysine residues. Consider using a combination of enzymes or a more robust enzyme like Pronase, which is a mixture of proteases that provides non-specific cleavage.

  • Denaturation: Ensure complete protein denaturation before digestion. The use of urea (6-8 M) or guanidine hydrochloride (6 M) followed by reduction (DTT) and alkylation (iodoacetamide) is crucial for exposing cleavage sites.

Question 2: My internal standard is not tracking my analyte. What's wrong?

The core principle of SIDA is that the stable isotope-labeled internal standard (SIL-IS) behaves identically to the native analyte. When this assumption fails, quantification is compromised.

Probable Cause 1: Isotopic Effects or Impurities

While minimal, kinetic isotope effects can sometimes cause slight differences in chromatographic retention times or ionization efficiencies between the analyte and the SIL-IS. More commonly, the SIL-IS may contain unlabeled analyte as an impurity.

Solutions:

  • Purity Assessment: Always verify the isotopic and chemical purity of a new batch of SIL-IS. This can be done by acquiring a full scan mass spectrum and checking for the presence of the unlabeled analyte.

  • Chromatographic Co-elution: Ensure that the analyte and SIL-IS peaks co-elute perfectly. A shift in retention time between the two can indicate a problem with the chromatography or a difference in chemical form.

Probable Cause 2: Differential Matrix Effects

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major issue in LC-MS/MS. If the analyte and SIL-IS experience different degrees of ion suppression, the ratio will be skewed.

Solutions:

  • Optimize Chromatography: Improve chromatographic separation to move the analyte peak away from regions of high matrix interference. This may involve using a longer column, a different stationary phase, or adjusting the gradient.

  • Sample Cleanup: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is highly effective at removing phospholipids and other common sources of matrix effects.

Workflow for Diagnosing Matrix Effects

G cluster_prep Sample Preparation & Analysis cluster_data Data Evaluation cluster_troubleshoot Troubleshooting sample Spike Sample with SIL-IS extract Extract Analyte (e.g., SPE) sample->extract inject Inject on LC-MS extract->inject peak_area Calculate Peak Area Ratio (Analyte / SIL-IS) inject->peak_area calibration Plot Ratio vs. Concentration (Calibration Curve) peak_area->calibration quantify Quantify Unknown calibration->quantify issue Poor Recovery or High Variability? cause1 Cause: Analyte Instability (pH, Temp) issue->cause1 cause2 Cause: Matrix Effects issue->cause2 solution1 Solution: Reductive Stabilization (NaBH₄) cause1->solution1 solution2 Solution: Enhanced Sample Cleanup (SPE) cause2->solution2

Caption: Troubleshooting workflow for SIDA of Amadori compounds.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions.

Question 3: What is the best way to synthesize a stable isotope-labeled internal standard for an Amadori compound?

The synthesis of the SIL-IS is a critical step. The most common approach is to react a ¹³C- or ¹⁵N-labeled amino acid with an unlabeled reducing sugar, or vice-versa.

Common Synthetic Route: A widely used method involves the reaction of a uniformly labeled [¹³C₆]-glucose with a natural abundance amino acid.[1] This reaction is typically carried out in a solvent like methanol or a buffer system at a controlled temperature and pH to favor the formation of the Schiff base and subsequent Amadori rearrangement.[1]

Key Considerations:

  • Purification: Purification is paramount to remove unreacted starting materials and side products. This is often achieved using preparative HPLC or solid-phase extraction.

  • Characterization: The final product must be thoroughly characterized to confirm its identity and purity. This involves high-resolution mass spectrometry to verify the mass accuracy and tandem MS to confirm the fragmentation pattern.[1]

Question 4: Should I use a derivatization step in my workflow?

Derivatization can be a powerful tool but also adds complexity.

Advantages of Derivatization:

  • Improved Chromatographic Behavior: Derivatizing the polar functional groups of Amadori compounds can improve their retention on reverse-phase columns and lead to better peak shapes.

  • Enhanced Ionization Efficiency: Certain derivatizing agents can significantly enhance the ESI-MS signal, improving sensitivity.

Disadvantages of Derivatization:

  • Increased Sample Preparation Time: Derivatization adds extra steps to the workflow, which can introduce variability.

  • Potential for Side Reactions: The derivatization reaction may not be 100% complete or could lead to the formation of unwanted byproducts.

Recommendation: Derivatization is not always necessary and should be evaluated on a case-by-case basis. Modern HILIC (Hydrophilic Interaction Liquid Chromatography) columns can often provide excellent separation of underivatized Amadori compounds.

Question 5: How do I choose the right MS/MS transitions for my analyte and internal standard?

The selection of Multiple Reaction Monitoring (MRM) transitions is key to the selectivity and sensitivity of the assay.

Strategy for Transition Selection:

  • Precursor Ion Selection: Infuse a standard solution of the analyte and acquire a full scan (Q1) mass spectrum. The most abundant ion, typically the [M+H]⁺, is chosen as the precursor ion.

  • Product Ion Selection: Perform a product ion scan on the selected precursor. Choose the most intense and stable fragment ions as product ions. It's crucial to select fragments that are specific to the molecule and less likely to be formed from background ions.

  • Collision Energy Optimization: Optimize the collision energy for each transition to maximize the signal intensity of the product ion.

  • Internal Standard Transitions: The SIL-IS should ideally fragment in a similar way to the analyte. The precursor and product ions for the SIL-IS will be shifted by the mass of the incorporated stable isotopes.

Common Fragmentation Patterns: For fructoselysine, common fragmentations include the neutral loss of water and cleavages within the sugar moiety. Understanding these patterns is essential for selecting robust and specific transitions.

Data Summary: Common Adducts and Mass Spectrometry Parameters

Amadori CompoundPrecursor Ion (m/z)Common Product Ions (m/z)Typical Column Chemistry
Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine (Fructoselysine)309.16291.15, 273.14, 180.06HILIC, C18 (with derivatization)
Nα-(1-Deoxy-D-fructos-1-yl)-L-arginine337.17319.16, 174.11, 156.10HILIC

Part 3: Comprehensive Reference Protocol

This section provides a detailed, self-validating protocol for the quantification of fructoselysine from a protein digest.

Protocol: Quantification of Fructoselysine in Human Serum Albumin Digest

1. Materials and Reagents

  • Human Serum Albumin (HSA)

  • [¹³C₆]-Fructoselysine (Internal Standard)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium Bicarbonate

  • Formic Acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges (Mixed-mode cation exchange)

2. Workflow Diagram

G start Start: Albumin Sample spike Spike with ¹³C₆-Fructoselysine IS start->spike denature Denaturation (Urea) spike->denature reduce Reduction (DTT) denature->reduce alkylate Alkylation (IAA) reduce->alkylate digest Digestion (Trypsin, 37°C) alkylate->digest cleanup SPE Cleanup digest->cleanup analyze LC-MS/MS Analysis cleanup->analyze end End: Quantification analyze->end

Caption: Step-by-step workflow for protein digestion and analysis.

3. Detailed Procedure

  • Protein Denaturation, Reduction, and Alkylation:

    • To 50 µL of plasma, add 50 µL of 8 M urea in 100 mM ammonium bicarbonate.

    • Add 10 µL of the ¹³C₆-Fructoselysine internal standard (concentration determined by your specific assay needs).

    • Add 10 µL of 100 mM DTT and incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add 10 µL of 200 mM IAA and incubate in the dark for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C for 16 hours.

    • Stop the reaction by adding formic acid to a final concentration of 1%.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the acidified digest onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water.

    • Elute the peptides with 5% ammonium hydroxide in methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase starting condition (e.g., 95% Acetonitrile, 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • MS/MS Parameters: Use pre-determined MRM transitions for both native and ¹³C₆-labeled fructoselysine.

4. Self-Validation Checks

  • Co-elution: The chromatographic peaks for the native analyte and the SIL-IS must co-elute with a retention time difference of less than 0.1 minutes.

  • Peak Shape: Both peaks should be symmetrical and free of tailing or fronting.

  • Signal-to-Noise: The signal-to-noise ratio for the lowest calibration standard should be >10.

  • Recovery: Analyze a pre-spiked and post-spiked sample to ensure the extraction recovery is consistent and acceptable (>80%).

By systematically addressing these common issues and following validated protocols, researchers can significantly improve the accuracy and robustness of their stable isotope dilution assays for Amadori compounds.

References

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 purity and quality control

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆

Introduction: Understanding Your Standard

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ is a stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled analogue in complex matrices. This molecule is an Amadori rearrangement product, an early-stage intermediate of the Maillard reaction formed between fructose and L-methionine.[1][2][3] Its ¹³C₆ label, typically on the fructose moiety, provides a distinct mass shift, enabling precise detection by mass spectrometry without altering its chemical or chromatographic behavior.[4][5]

However, the inherent chemistry of Amadori products presents unique challenges. They are known for their relative instability, sensitivity to pH and temperature, and existence as a complex equilibrium of isomers in solution.[6][7][8] This guide provides expert-driven FAQs and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆?

A: Its primary application is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (LC-MS/MS).[5][9] This technique is essential in food science to track the formation of Maillard reaction products and in biomedical research to study advanced glycation end-products (AGEs), which are implicated in various pathologies.[10][11] The stable isotope label allows for correction of matrix effects and variations in sample preparation and instrument response.[12][]

Q2: How must I store and handle this compound to ensure its stability?

A: Proper storage is critical to prevent degradation.

  • Long-Term Storage: Store the lyophilized solid at -20°C or below, protected from light and moisture.[14]

  • Handling: Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.[14]

  • In Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, store aliquots at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[14] Avoid storing in solution for extended periods.[14] The stability of Amadori compounds in aqueous solutions is highly dependent on pH and temperature, with degradation rates increasing with higher pH and temperature.[6][8]

Q3: What is the expected isotopic enrichment, and how can I verify it?

A: Reputable suppliers provide compounds with high isotopic enrichment, typically >99%. You can and should verify this using high-resolution mass spectrometry (HR-MS). By comparing the integrated peak areas of the labeled compound's isotopic cluster to any residual unlabeled signal, you can confirm the isotopic purity.[4][15] This initial quality control step is vital for ensuring quantitative accuracy.

Q4: Which solvents are recommended for reconstitution?

A: N-(1-Deoxy-D-fructos-1-yl)-L-methionine is a polar molecule. High-purity water is the preferred solvent for initial reconstitution. For stock solutions used in LC-MS applications, solvents like methanol or dimethyl sulfoxide (DMSO) can also be used, followed by dilution in the initial mobile phase to ensure compatibility and good peak shape.[16] Always use high-purity, LC-MS grade solvents.

Troubleshooting and Quality Control Guides

This section provides detailed protocols and troubleshooting advice for common analytical techniques used to assess the purity and quality of your labeled standard.

Guide 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive tool for confirming the identity and isotopic purity of the compound.

Common Problem: Weak or Absent Molecular Ion [M+H]⁺

  • Symptom: In your ESI-MS spectrum, the expected protonated molecular ion ([C₅¹³C₆H₂₁NO₇S + H]⁺) is observed at a very low intensity, or not at all.

  • Scientific Rationale: Amadori compounds are notoriously prone to in-source fragmentation, primarily through the neutral loss of water (H₂O).[1][17] The most stable and often most abundant ion you will observe is the [M+H - H₂O]⁺ ion. Subsequent losses of additional water molecules are also common.

  • Troubleshooting Steps:

    • Look for Dehydrated Ions: Do not rely solely on the [M+H]⁺ ion. The primary diagnostic ions will be from water loss.

    • Optimize Source Conditions: Use gentle electrospray ionization (ESI) conditions. Lower the source temperature and cone voltage (or equivalent parameter) to minimize in-source fragmentation and promote the formation of the parent ion.

    • Confirm Fragmentation Pattern: In a tandem MS (MS/MS) experiment, fragmenting the [M+H]⁺ or [M+H - H₂O]⁺ ion should yield characteristic product ions, including the loss of the amino acid moiety.[1][18]

Data Reference Table: Expected m/z Values

Ion SpeciesChemical FormulaUnlabeled (m/z)¹³C₆ Labeled (m/z)Notes
[M+H]⁺ [C₁₁H₂₂NO₇S]⁺312.11318.13Often low abundance.
[M+Na]⁺ [C₁₁H₂₁NNaO₇S]⁺334.09340.11Common sodium adduct.
[M+H - H₂O]⁺ [C₁₁H₂₀NO₆S]⁺294.10300.12Primary diagnostic ion. Often the base peak.[1]
[M+H - 2H₂O]⁺ [C₁₁H₁₈NO₅S]⁺276.09282.11Common fragment.
[M+H - 3H₂O]⁺ [C₁₁H₁₆NO₄S]⁺258.08264.10Common fragment.

Note: m/z values are for the monoisotopic mass and may vary slightly based on instrument calibration.

Experimental Protocol: Identity and Purity Verification by LC-MS

  • Sample Preparation: Prepare a 1 µg/mL solution of the standard in 50:50 water:methanol with 0.1% formic acid. The acid facilitates protonation in positive ion mode ESI.[1]

  • LC Separation: Use a C18 or HILIC column. A typical gradient might be from 95% Mobile Phase A (Water + 0.1% Formic Acid) to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 10 minutes.

  • MS Acquisition (Full Scan): Acquire data in positive ESI mode over a mass range of m/z 100-500. Verify the presence of the key ions from the table above.

  • MS/MS Acquisition: Perform a product ion scan on the [M+H - H₂O]⁺ ion (m/z 300.12). Confirm the presence of characteristic fragments, such as the loss of the methionine moiety.

Workflow for LC-MS/MS Quality Control

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Review cluster_result Outcome p1 Reconstitute Lyophilized Standard in Water/MeOH p2 Dilute to 1 µg/mL in Mobile Phase A p1->p2 lc Inject on HILIC or C18 Column p2->lc ms1 Full Scan MS (m/z 100-500) lc->ms1 ms2 Targeted MS/MS on m/z 300.12 lc->ms2 d1 Confirm RT and Peak Shape ms1->d1 d2 Verify m/z of [M+H-H₂O]⁺ and other adducts ms1->d2 d3 Analyze MS/MS Spectrum for Characteristic Fragments ms2->d3 pass Standard Passes QC d1->pass fail Standard Fails QC d1->fail d4 Assess Isotopic Purity (>99% ¹³C₆) d2->d4 d3->pass d3->fail d4->pass d4->fail

Caption: LC-MS/MS workflow for identity and purity verification.

Guide 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

While LC-MS is superior for identity, HPLC with UV detection can be used to assess chemical purity, although it is less specific.

Common Problem: Broad or Tailing Peaks

  • Symptom: The chromatographic peak for the compound is broad, shows significant tailing, or appears as a doublet.

  • Scientific Rationale: The compound exists as a mixture of cyclic (pyranose and furanose) and acyclic keto isomers in solution.[2] These anomers can sometimes be partially separated on an HPLC column, leading to broad or split peaks. Furthermore, as a polar zwitterionic compound, it can exhibit secondary interactions with the stationary phase.[19]

  • Troubleshooting Steps:

    • Column Selection: Standard C18 columns may not provide adequate retention or peak shape. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining highly polar analytes.

    • Mobile Phase pH: The pH of the mobile phase is critical. Amadori compounds are more stable at slightly acidic pH (e.g., pH 3-5).[7] Buffering the mobile phase with agents like ammonium formate or ammonium acetate can improve peak shape and reproducibility.

    • Lower Column Temperature: High temperatures can accelerate the interconversion of anomers on the column and also promote degradation.[8][10] Running the separation at a controlled room temperature or slightly below (e.g., 25°C) is advisable.

Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can provide insights into the isomeric complexity of the compound.

Common Problem: Overly Complex Spectrum

  • Symptom: The ¹H or ¹³C NMR spectrum contains many more signals than expected for a single structure.

  • Scientific Rationale: As mentioned, the compound exists as an equilibrium of multiple isomers (anomers) in solution.[2][20] Each isomer will give rise to its own set of NMR signals, resulting in a spectrum that is a superposition of all forms present. This is an intrinsic property of the molecule and not necessarily a sign of impurity.

  • Troubleshooting and Interpretation:

    • Focus on the ¹³C Spectrum: The ¹³C₆ label on the fructose moiety will result in six highly intense, sharp signals in the ¹³C NMR spectrum, making them easy to distinguish from the natural abundance signals of the methionine portion. This provides unambiguous confirmation of the label's location.

    • Identify Key Regions: In the ¹H NMR spectrum, look for the characteristic signals of the methionine moiety (e.g., the S-CH₃ singlet around 2.1 ppm) which should be less affected by the isomerism of the sugar part.[21][22] The signals in the 3-4 ppm region will be highly complex due to the overlapping sugar protons from multiple isomers.

    • Compare to Reference Data: If available from the supplier or in the literature, compare your spectrum to a reference spectrum. Do not expect a simple, clean spectrum; instead, look for the presence of the expected clusters of signals in the characteristic regions.

Troubleshooting Decision Tree

start Unexpected Analytical Result q1 What is the issue? start->q1 ms_issue MS: Wrong m/z or Low [M+H]⁺ Signal q1->ms_issue Mass Spec hplc_issue HPLC: Poor Peak Shape or Multiple Peaks q1->hplc_issue HPLC nmr_issue NMR: Spectrum is too complex q1->nmr_issue NMR ms_sol Check for [M+H-H₂O]⁺ ion at m/z 300.12. This is the expected base peak. Use gentle source conditions. ms_issue->ms_sol hplc_sol This is likely due to anomers. Use a HILIC column and buffered, acidic mobile phase (pH 3-5). Lower column temperature. hplc_issue->hplc_sol nmr_sol This is expected due to isomers in solution. Confirm intense signals in ¹³C spectrum. Identify stable methionine signals in ¹H. nmr_issue->nmr_sol final_check Re-run with optimized method. Still failing? ms_sol->final_check hplc_sol->final_check nmr_sol->final_check pass Problem Resolved final_check->pass No fail Contact Supplier's Technical Support final_check->fail Yes

Caption: Decision tree for troubleshooting common analytical issues.

References

Technical Support Center: N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6. As a stable isotope-labeled (SIL) analogue of a key Maillard reaction product, this compound is critical for achieving accurate quantification in complex matrices such as food products, clinical samples, and biological fluids.[1][2][3] The most significant challenge in its analysis via liquid chromatography-mass spectrometry (LC-MS) is ion suppression, a matrix effect that can severely compromise data quality.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues and troubleshooting steps related to minimizing ion suppression.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression and why is it a major problem for my fructosyl-methionine analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where co-eluting compounds from your sample matrix interfere with the ionization of your target analyte, in this case, this compound.[4][6][7] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility.[5][8]

Causality: During ESI, your analyte and matrix components compete for charge and for access to the droplet surface to be released into the gas phase.[4][6] If matrix components (like salts, phospholipids, or sugars) are present in high concentrations, they can dominate these processes, effectively "suppressing" the signal of your analyte. Fructosyl-methionine is a highly polar, hydrophilic molecule, making it prone to co-eluting with other polar interferences, especially in complex biological or food matrices.[9]

Q2: My signal for this compound is low and inconsistent. How can I confirm ion suppression is the cause?

A2: The most definitive way to diagnose ion suppression is by performing a post-column infusion (PCI) experiment . This technique allows you to visualize precisely where in your chromatogram ion suppression is occurring.[6][8]

Mechanism: In a PCI experiment, a constant flow of your analyte standard is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source. When you inject a blank matrix extract (e.g., a protein-precipitated plasma sample without your analyte), any dip in the constant, steady signal of the infused standard directly corresponds to a region of ion suppression caused by eluting matrix components.[6][10]

  • Prepare Infusion Solution: Create a solution of your this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-to-high intensity signal (e.g., 100-500 ng/mL).

  • System Plumbing: Use a syringe pump and a PEEK "T" union to connect the infusion line between the outlet of your LC column and the inlet of the ESI probe.

  • Establish a Stable Baseline: Begin infusing the standard solution at a low flow rate (e.g., 5-10 µL/min) while the LC delivers mobile phase. Monitor the signal for your analyte's MRM transition until it is stable.

  • Inject Blank Matrix: Inject a prepared blank matrix sample that has undergone your standard sample preparation procedure.

  • Analyze the Chromatogram: Monitor the baseline. A flat line indicates no ion suppression. A dip in the baseline indicates a region of ion suppression.[6][10] An increase would indicate ion enhancement.

cluster_LC LC System cluster_Infusion Infusion System cluster_Data Expected Output LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column T_Union Mixing 'T' Union Column->T_Union Column Effluent Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->T_Union Infusion Flow MS Mass Spectrometer (ESI Source) T_Union->MS Result Stable Baseline with Dips Indicating Suppression Zones MS->Result

Figure 1: Workflow for a Post-Column Infusion (PCI) experiment to diagnose ion suppression.

Q3: What are the most effective sample preparation strategies to reduce matrix interferences for this analyte?

A3: Improving sample cleanup is the most effective way to combat ion suppression.[11] Since N-(1-Deoxy-D-fructos-1-yl)-L-methionine is a polar, zwitterionic molecule, your choice of technique is critical. A simple "dilute-and-shoot" or protein precipitation (PPT) approach is often insufficient and can lead to significant matrix effects.[12]

Technique Principle Pros for Fructosyl-Methionine Cons Recommendation Level
Protein Precipitation (PPT) Add cold organic solvent (e.g., Acetonitrile) to precipitate proteins.[13]Fast, simple, inexpensive.Poor removal of phospholipids and salts , which are major sources of ion suppression.[12]Not Recommended as a standalone method.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.[11]Can remove non-polar interferences like lipids.Poor recovery for highly polar analytes like fructosyl-methionine, which prefer the aqueous phase.[12]Not Recommended for this analyte.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective at removing interfering matrix components.[4] Allows for targeted cleanup.Requires method development; can be more time-consuming and costly.Highly Recommended .

Recommended SPE Protocol:

For a polar and zwitterionic compound like fructosyl-methionine, a Mixed-Mode Cation Exchange (MCX) SPE sorbent is often the best choice. This sorbent provides both reversed-phase and strong cation exchange retention mechanisms, allowing for a rigorous wash protocol to remove interferences.

  • Condition: Equilibrate the MCX cartridge with methanol, followed by water.

  • Load: Load the acidified sample (e.g., pre-treated with 2% formic acid). The analyte will be retained by both reversed-phase and ion-exchange mechanisms.

  • Wash 1 (Polar Interferences): Wash with an acidic aqueous solution (e.g., 2% formic acid in water) to remove salts and other highly polar interferences.

  • Wash 2 (Non-Polar Interferences): Wash with an organic solvent like methanol to remove lipids and other non-polar matrix components.

  • Elute: Elute the target analyte using a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on the analyte, disrupting its interaction with the ion-exchange sorbent and allowing it to be eluted.

Q4: How can I optimize my chromatography to separate my analyte from the suppression zones identified in the PCI experiment?

A4: Chromatographic separation is your second line of defense. The goal is to shift the retention time of your analyte away from the regions of ion suppression.[4][8] Given the high polarity of N-(1-Deoxy-D-fructos-1-yl)-L-methionine, standard reversed-phase (RP) chromatography is often ineffective, as the analyte may elute in the void volume along with salts and other early-eluting interferences.[13][14]

Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[13]

Principle of HILIC: HILIC uses a polar stationary phase (like amide, cyano, or unbonded silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[13][14] Polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase.[13] This provides excellent retention for polar compounds that are not retained by reversed-phase columns.[15]

  • Column: A column with a zwitterionic or amide stationary phase is a great starting point for retaining polar and charged small molecules.[16] (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or Waters ACQUITY UPLC BEH Amide).[16]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water. The buffer is crucial for good peak shape and reproducible retention in HILIC.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the analytes. This is the opposite of a typical reversed-phase gradient.

  • Injection Solvent: Crucially, samples must be prepared in a solvent with a high organic content (e.g., 80% acetonitrile) to ensure good peak shape and prevent breakthrough.[16]

Start Low Analyte Signal PCI Perform Post-Column Infusion (PCI) Experiment Start->PCI Suppression_Zone Identify Suppression Zone Retention Time PCI->Suppression_Zone Optimize_SPE Optimize Sample Prep (e.g., Mixed-Mode SPE) Suppression_Zone->Optimize_SPE Remove Interferences Switch_HILIC Switch to HILIC Chromatography Suppression_Zone->Switch_HILIC Separate from Interferences Final_Method Robust & Sensitive Method Optimize_SPE->Final_Method Adjust_Gradient Adjust HILIC Gradient to Shift Analyte RT Switch_HILIC->Adjust_Gradient Adjust_Gradient->Final_Method

Figure 2: Troubleshooting workflow for mitigating ion suppression.

Q5: I'm using the -13C6 labeled internal standard. Doesn't that automatically correct for ion suppression?

A5: Yes, to a large extent. This is the primary reason for using a stable isotope-labeled internal standard (SIL-IS).[4][17] A SIL-IS is the "gold standard" for quantitative mass spectrometry because it co-elutes with the unlabeled (native) analyte and experiences the same degree of ion suppression.[18] Therefore, the ratio of the analyte peak area to the SIL-IS peak area remains constant, even if the absolute signal intensity of both is suppressed.[4][17]

However, there are critical limitations:

  • Severe Suppression: If ion suppression is extreme, the signal for both your analyte and the SIL-IS can be suppressed below the instrument's limit of detection (LOD). In this case, you cannot quantify the analyte, even with a perfect internal standard.

  • Non-Linearity: At very high concentrations of matrix components, the suppression effect may not be linear across the analyte's concentration range, potentially biasing results.

  • Chromatographic Separation: In rare cases, the isotopic labeling (especially with deuterium) can cause a slight chromatographic shift between the analyte and the SIL-IS.[19] If this shift is large enough to move one peak out of the zone of suppression while the other remains in it, the correction will be invalid. This is less of a concern for 13C labels.[17][19]

The Bottom Line: Using this compound is essential for accurate quantification, but it is not a substitute for developing a clean sample preparation method and a robust chromatographic separation.[17][18] The goal is to minimize suppression first, then rely on the SIL-IS to correct for any remaining, unavoidable matrix effects.

References

Validation & Comparative

The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ and its Unlabeled Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantification of biomarkers is paramount. In the realm of advanced glycation end-products (AGEs), N-(1-Deoxy-D-fructos-1-yl)-L-methionine, a product of the Maillard reaction between fructose and methionine, is gaining prominence as a potential biomarker in food science and clinical research.[1] Its precise measurement in complex biological matrices, however, presents significant analytical challenges. This guide provides an in-depth technical comparison between the use of a stable isotope-labeled internal standard, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, and its unlabeled counterpart for the quantitative analysis of fructosyl-methionine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Analytical Imperative: Why the Internal Standard Matters

In LC-MS/MS analysis, an internal standard (IS) is introduced in a known quantity to all samples, calibrators, and quality controls to correct for variations during sample preparation and analysis.[2] The ideal IS should mimic the analyte's behavior as closely as possible. While using an unlabeled version of the analyte as an IS might seem intuitive, this guide will demonstrate, with supporting principles and data, why a stable isotope-labeled (SIL) standard is the superior choice for robust and reliable quantification.

The core of this superiority lies in the principle of isotope dilution mass spectrometry (IDMS). A SIL-IS is chemically identical to the analyte, differing only in isotopic composition. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they co-elute chromatographically and experience identical ionization efficiencies and matrix effects.[3][4]

Head-to-Head Comparison: ¹³C₆-Labeled vs. Unlabeled Fructosyl-methionine

The decision to employ a SIL-IS over an unlabeled analog has profound implications for data quality. The following table summarizes the expected performance differences based on established principles of IDMS and typical validation outcomes for bioanalytical methods.[5][6]

Parameter N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (SIL-IS) Unlabeled Fructosyl-methionine (Analog IS) Rationale for Superiority of SIL-IS
Linearity (R²) > 0.999> 0.99The SIL-IS co-elutes perfectly with the analyte, providing more effective normalization across the concentration range.
Accuracy (% Bias) ± 5%± 15%The SIL-IS compensates for matrix effects and extraction variability more effectively due to its identical physicochemical properties.[3]
Precision (%RSD) < 5%< 15%Co-variance of analyte and IS signals is minimized, leading to more reproducible results.[6]
Matrix Effect Effectively compensatedPartial and variable compensationThe SIL-IS experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction.[7][8]
Recovery Consistent and normalizedVariable and difficult to correctThe SIL-IS tracks the analyte through all sample preparation steps, correcting for losses.[2]

This table presents representative data compiled from multiple sources to illustrate the general performance characteristics of different internal standard strategies.[9]

The Science Behind the Standard: Synthesis and Structure

Unlabeled Fructosyl-methionine: This compound is typically synthesized through the Maillard reaction, involving the condensation of L-methionine and D-fructose.[10]

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆: The synthesis of the ¹³C₆-labeled standard is a more complex process that starts with ¹³C₆-labeled L-methionine. This isotopically enriched precursor is then reacted with D-fructose under controlled conditions to yield the final product. The six carbon atoms of the methionine backbone are replaced with the stable ¹³C isotope.

Synthesis_Comparison cluster_unlabeled Unlabeled Synthesis cluster_labeled ¹³C₆-Labeled Synthesis L-Methionine L-Methionine Fructosyl-methionine Fructosyl-methionine L-Methionine->Fructosyl-methionine Maillard Reaction D-Fructose_unlabeled D-Fructose D-Fructose_unlabeled->Fructosyl-methionine L-Methionine-13C6 L-Methionine-¹³C₆ Fructosyl-methionine-13C6 Fructosyl-methionine-¹³C₆ L-Methionine-13C6->Fructosyl-methionine-13C6 Maillard Reaction D-Fructose_labeled D-Fructose D-Fructose_labeled->Fructosyl-methionine-13C6

Caption: Comparative synthesis pathways for labeled and unlabeled fructosyl-methionine.

Experimental Protocol: Quantitative Analysis of Fructosyl-methionine in Human Plasma

This protocol outlines a validated LC-MS/MS method for the quantification of fructosyl-methionine in human plasma using N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ as the internal standard.

Sample Preparation
  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ working solution (e.g., 1 µg/mL in water).

  • Vortex briefly to mix.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fructosyl-methionine: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion of a standard)

    • Fructosyl-methionine-¹³C₆: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion of a standard)

Experimental_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with ¹³C₆-IS Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Caption: Workflow for fructosyl-methionine analysis in plasma.

The Impact of Matrix Effects: A Visual Explanation

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major source of inaccuracy in LC-MS/MS assays.[7][11] A SIL-IS is the most effective tool to combat this phenomenon.

Matrix_Effect_Compensation cluster_unlabeled_is Unlabeled Internal Standard cluster_labeled_is ¹³C₆-Labeled Internal Standard Analyte_Unlabeled Analyte Signal Ratio_Unlabeled Inaccurate Ratio Analyte_Unlabeled->Ratio_Unlabeled IS_Unlabeled Unlabeled IS Signal IS_Unlabeled->Ratio_Unlabeled Matrix_Effect_Unlabeled Matrix Effect (Ion Suppression) Matrix_Effect_Unlabeled->Analyte_Unlabeled Matrix_Effect_Unlabeled->IS_Unlabeled Different Impact Analyte_Labeled Analyte Signal Ratio_Labeled Accurate Ratio Analyte_Labeled->Ratio_Labeled IS_Labeled ¹³C₆-IS Signal IS_Labeled->Ratio_Labeled Matrix_Effect_Labeled Matrix Effect (Ion Suppression) Matrix_Effect_Labeled->Analyte_Labeled Matrix_Effect_Labeled->IS_Labeled Identical Impact

Caption: Compensation for matrix effects with labeled vs. unlabeled internal standards.

Conclusion

For the accurate and precise quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in complex biological matrices, the use of its stable isotope-labeled counterpart, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, is unequivocally the gold standard. While the initial cost of a SIL-IS may be higher, the investment is justified by the significant improvements in data quality, method robustness, and the confidence in the final results. For researchers and drug development professionals, embracing IDMS with SIL-IS is not just a matter of best practice, but a necessity for generating reliable and defensible data.

References

A Comparative Guide to Internal Standards for the Quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of analytical chemistry, particularly within food science, nutrition, and clinical research, the precise quantification of Maillard reaction products is paramount. Among these, Amadori products, such as N-(1-Deoxy-D-fructos-1-yl)-L-methionine, serve as crucial indicators of thermal processing, food quality, and potential physiological effects.[1][2] The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an isotope dilution assay. This guide provides an in-depth comparison of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ against other common internal standards, offering experimental insights to guide researchers in making the most scientifically sound choices for their analytical methods.

The Foundational Principle: Why Stable Isotope Dilution is Superior

Before comparing specific compounds, it is essential to understand the causality behind the preference for stable isotope-labeled (SIL) internal standards. Quantitative analysis using mass spectrometry is susceptible to variations arising from sample matrix effects, instrument fluctuations, and analyte loss during sample preparation.[3] An ideal internal standard should be a chemical doppelgänger of the analyte, experiencing identical physical and chemical changes throughout the analytical workflow.

SIL standards, like N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, are structurally identical to the target analyte, differing only in the mass of some of their atoms (e.g., ¹³C instead of ¹²C).[4] This near-perfect mimicry ensures they co-elute chromatographically and exhibit the same behavior in the mass spectrometer's ion source. By spiking a known quantity of the SIL standard into a sample at the very beginning of the workflow, any subsequent loss or signal variation will affect both the analyte and the standard proportionally. The final quantification is based on the ratio of the analyte's signal to the standard's signal, a highly robust and accurate measurement that corrects for these potential errors.[3][5]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Biological or Food Sample (Unknown Analyte Concentration) B Spike with Known Amount of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ A->B C Extraction / Cleanup (Potential for Analyte Loss) B->C D LC Separation (Analyte and IS Co-elute) C->D E MS Detection (Separate Signals by Mass) D->E F Measure Signal Ratio (Analyte / IS) E->F G Calculate Concentration (Ratio is Proportional to Concentration) F->G H Accurate Result G->H

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Comparative Analysis of Internal Standards

Here, we evaluate N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ against viable alternatives, highlighting the trade-offs in accuracy, specificity, and applicability.

The Gold Standard: N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆

This compound is the ideal internal standard for the quantification of its unlabeled analogue. The ¹³C₆ labeling provides a +6 Dalton mass shift, which is ample to prevent isotopic crosstalk in the mass spectrometer while being chemically identical in every other way.

  • Expertise & Experience: The use of a co-eluting, stable isotope-labeled analogue is the most rigorous method to compensate for matrix effects, especially in complex food samples like dairy products, processed tomatoes, or baked goods.[6][7] The ¹³C label is completely stable and will not undergo back-exchange with the solvent, a potential issue with some deuterium-labeled standards.[4]

  • Trustworthiness: This standard self-validates the method. Any unexpected deviation in its signal points to a systemic issue in the sample preparation or analysis, rather than an inaccuracy in quantification. It accounts for variability at every step, from extraction efficiency to ionization suppression.

  • Authoritative Grounding: The principle of using SIL standards is widely recognized as the benchmark for quantitative mass spectrometry in regulated bioanalysis and advanced food chemistry.[3][8]

The Next Best Thing: Other ¹³C-Labeled Amadori Products

In scenarios where the specific methionine-derived standard is unavailable, researchers might consider using other stable isotope-labeled Amadori products, such as ¹³C₆-labeled N-(1-Deoxy-D-fructos-1-yl)-L-valine or -L-leucine.

  • Expertise & Experience: These compounds are structurally very similar and will have close, but not identical, chromatographic retention times and ionization efficiencies. While they provide better correction than structurally unrelated compounds, subtle differences in polarity and matrix interactions can introduce a small bias.

  • Trustworthiness: This approach is a significant improvement over using non-isostopic analogues. It effectively corrects for many systemic variations but lacks the perfect one-to-one correction of the identical standard. The validity of assuming identical behavior must be carefully evaluated during method development.

  • Authoritative Grounding: The use of a suite of ¹³C-labeled Amadori products has been successfully applied to quantify their respective unlabeled counterparts in various foods, demonstrating the power of the isotope dilution technique across this class of compounds.[7]

The Indirect Marker: Furosine and its Labeled Analogues

Furosine (ε-N-(2-furoylmethyl)-L-lysine) is not a naturally occurring Amadori product but is formed from the acid hydrolysis of N-(1-Deoxy-D-fructos-1-yl)-L-lysine.[9] It is often measured as an indicator of the extent of the Maillard reaction.

  • Expertise & Experience: Furosine analysis is a well-established, albeit indirect, method for assessing heat damage in foods, particularly milk products.[9][10] The primary drawback is the requirement of a harsh acid hydrolysis step, which is time-consuming and can introduce significant variability.[2]

  • Trustworthiness: This method does not directly quantify the native Amadori product. It specifically measures a lysine-derived artifact and cannot be used to determine levels of methionine-derived Amadori products. Its use as a general marker for the Maillard reaction is valid, but it is not a suitable internal standard for the direct quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine.

  • Authoritative Grounding: Numerous studies have used furosine as a quality marker for processed foods.[10][11] However, these methods are for indirect assessment and are not interchangeable with direct quantification of specific Amadori compounds.

The Last Resort: Structurally Unrelated Compounds (e.g., Caffeine)

In some cases, due to cost or availability, researchers have used structurally dissimilar compounds as internal standards. For instance, caffeine has been employed in the analysis of multiple Amadori compounds.[12][13]

  • Expertise & Experience: This approach is the least accurate. A structurally unrelated compound will have a different retention time, different ionization efficiency, and a completely different response to matrix effects. It can only correct for variations in injection volume.

  • Trustworthiness: This method introduces a high degree of uncertainty. It cannot compensate for analyte-specific losses during sample preparation or for differential ion suppression in the MS source. The resulting data should be considered semi-quantitative at best.

  • Authoritative Grounding: While some screening methods may employ this strategy for expediency, it is not considered a valid approach for rigorous, accurate quantification and would not meet the stringent requirements of most peer-reviewed journals or regulatory bodies for quantitative assays.

Data Summary

Internal Standard TypeStructural IdentityCo-elution with AnalyteMatrix Effect CompensationAccuracy & PrecisionRecommendation
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ IdenticalPerfectExcellentHighestGold Standard
Other ¹³C-Labeled Amadori ProductsStructurally SimilarCloseVery GoodHighBest Alternative
Labeled FurosineStructurally DifferentN/A (Indirect Method)Poor (for native analyte)Low (for native analyte)Not Recommended for Direct Quantification
Structurally Unrelated Compounds (e.g., Caffeine)UnrelatedNoVery PoorLowestAvoid for Quantitative Analysis

Experimental Protocol: Quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine

This protocol outlines a typical workflow for the accurate quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in a food matrix using its ¹³C₆-labeled internal standard.

A 1. Sample Homogenization (e.g., 1g of food sample) B 2. Internal Standard Spiking (Add 100 µL of 1 µg/mL IS solution) A->B C 3. Extraction (Add 5 mL of 0.1% formic acid in water, vortex, centrifuge) B->C D 4. Solid Phase Extraction (SPE) (Use mixed-mode cation exchange cartridge to remove interferences) C->D E 5. Elution & Evaporation (Elute with 5% NH₄OH in MeOH, evaporate to dryness) D->E F 6. Reconstitution (Reconstitute in 200 µL of mobile phase) E->F G 7. LC-MS/MS Analysis (Inject 5 µL) F->G

Caption: Sample preparation workflow for Amadori product analysis.

1. Sample Preparation & Extraction

  • Weigh 1.0 g of the homogenized food sample into a centrifuge tube.

  • Spike the sample with 100 µL of a 1.0 µg/mL solution of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ in water.

  • Add 5 mL of 0.1% formic acid in water. Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

  • Load the sample supernatant onto the cartridge.

  • Wash the cartridge with 0.1% formic acid in water, followed by methanol to remove neutral and acidic interferences.

  • Elute the Amadori products with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, decrease to 50% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Analyte: Q1: 312.1 m/z → Q3: 134.1 m/z (example transition, must be optimized).

    • Internal Standard: Q1: 318.1 m/z → Q3: 140.1 m/z (example transition, must be optimized).

4. Quantification

  • Prepare a calibration curve using standards of the unlabeled analyte, with each standard containing the same fixed concentration of the internal standard.

  • Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.

  • Calculate the concentration of the analyte in the unknown sample using the regression equation from the calibration curve.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine, the use of its stable isotope-labeled analogue, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, is unequivocally the superior methodological choice. It is the only approach that provides a self-validating system, effectively compensating for the myriad of variables inherent in complex sample analysis.

While alternative standards exist, they represent a compromise in scientific rigor. Structurally similar labeled compounds are a viable second choice, but indirect methods like furosine analysis or the use of unrelated standards are not appropriate for accurate, direct quantification. Investing in the correct internal standard is a critical step in generating reliable, defensible, and reproducible scientific data.

References

A Senior Application Scientist's Guide to Quantitative Bioanalysis: Evaluating N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, particularly in clinical research and drug development, the pursuit of accuracy and precision is paramount. The data we generate underpins critical decisions, from identifying disease biomarkers to determining pharmacokinetic profiles. The reliability of this data hinges on our ability to control for analytical variability. This guide provides an in-depth comparison of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ as a gold-standard internal standard, contextualized within the rigorous framework of regulatory expectations and real-world application.

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met) is an Amadori product, an early-stage compound formed in the Maillard reaction between glucose and the amino acid methionine.[1] Its presence and concentration in biological matrices can be indicative of glycemic control and oxidative stress, making it a relevant biomarker in metabolic disease research.[2][3] Accurate quantification of such biomarkers is notoriously challenging due to complex biological matrices like plasma and urine, which can introduce significant variability during sample preparation and analysis.[4]

The most robust strategy to mitigate these challenges is the use of a stable isotope-labeled (SIL) internal standard (IS).[4] A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[5] N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, with six carbon-13 atoms, is designed for this purpose.[6] It co-elutes with the native analyte and experiences identical ionization suppression or enhancement in the mass spectrometer's source.[5] This ensures that the ratio of the analyte to the SIL-IS remains constant, correcting for variations and dramatically improving accuracy and precision.[4]

Comparative Framework: The Gold Standard vs. an Alternative

To objectively assess the performance of Fru-Met-¹³C₆, we will compare it to a plausible alternative: a structurally analogous, non-isotopically labeled compound, which we'll refer to as "Analog-IS." This type of standard, while more affordable, does not perfectly mimic the analyte's behavior.

The following sections detail the experimental protocols and expected performance data based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA).[7][8][9]

Experimental Workflow for Comparative Validation

The entire analytical process, from sample receipt to data reporting, must be meticulously controlled. The workflow diagram below illustrates the critical steps where an internal standard plays a corrective role.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with Constant Amount of IS (Fru-Met-¹³C₆ or Analog-IS) Sample->Spike Addition of IS corrects for downstream variability Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Centrifuge Centrifugation & Supernatant Transfer Precip->Centrifuge Inject Injection onto LC System Centrifuge->Inject Separate Chromatographic Separation (HILIC Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM Mode) Ionize->Detect Matrix effects occur here Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify Against Calibration Curve Ratio->Quantify Report Report Concentration Quantify->Report

Caption: Bioanalytical workflow with an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Fru-Met and Fru-Met-¹³C₆ in a suitable solvent (e.g., 50:50 methanol:water).

    • Create a series of calibration standards by spiking pooled human plasma with Fru-Met to achieve a concentration range of 5-5000 ng/mL.

    • Prepare QC samples in pooled plasma at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.

    • Causality: Using the same biological matrix for standards and QCs as the study samples is critical to mimic the matrix effects that will be encountered.[9]

  • Sample Preparation:

    • To 50 µL of plasma (calibrator, QC, or unknown sample), add 10 µL of the internal standard working solution (either Fru-Met-¹³C₆ or Analog-IS at a constant concentration).

    • Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a new vial for analysis.

    • Causality: The IS is added at the very beginning to account for any analyte loss during protein precipitation and subsequent transfer steps.

  • LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is chosen for good retention of polar molecules like Fru-Met.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high specificity.[10]

Performance Evaluation: Accuracy, Precision, and Matrix Effects

The FDA guidance for bioanalytical method validation sets clear acceptance criteria: accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[7]

The Principle of Isotopic Dilution

The superiority of a SIL-IS lies in its ability to perfectly compensate for analytical variability. Because it is chemically identical to the analyte, it behaves the same way during extraction, chromatography, and ionization. Any loss of analyte is mirrored by a proportional loss of the SIL-IS, keeping their ratio constant.

Isotopic_Dilution Analyte_Initial Analyte Analyte_Loss Analyte Loss (e.g., 30%) IS_Initial SIL-IS (Fru-Met-¹³C₆) IS_Loss SIL-IS Loss (e.g., 30%) Analyte_Final Analyte Signal Analyte_Loss->Analyte_Final IS_Final SIL-IS Signal IS_Loss->IS_Final Ratio_Node Ratio (Analyte / IS) Remains Constant Analyte_Final->Ratio_Node IS_Final->Ratio_Node

Caption: Isotopic dilution principle.

Comparative Data Tables

The following tables summarize the expected outcomes from a validation study comparing Fru-Met-¹³C₆ with Analog-IS.

Table 1: Accuracy and Precision Data represents the mean of five replicates over three separate runs.

QC LevelNominal Conc. (ng/mL)Fru-Met-¹³C₆ (SIL-IS)Analog-IS
Accuracy (% Bias) Precision (%CV)
LLOQ 5-2.5%6.8%
Low 151.8%4.5%
Medium 250-0.5%3.1%
High 40001.1%2.5%

Interpretation: The Fru-Met-¹³C₆ method easily meets the FDA criteria for both accuracy and precision.[7] The Analog-IS method shows significant bias and higher variability, with some QC levels approaching or exceeding the 15% acceptance limit. This is because its different chemical structure leads to different recovery and chromatographic behavior.

Table 2: Matrix Effect Evaluation Assessed by comparing the analyte response in post-extraction spiked plasma from six different donors to the response in a neat solution. The IS should compensate for variability.

Donor IDFru-Met-¹³C₆ (SIL-IS)Analog-IS
IS-Normalized Matrix Factor (%CV) IS-Normalized Matrix Factor (%CV)
Donor 1 3.2%18.5%
Donor 2 2.8%24.1%
Donor 3 4.1%15.9%
Donor 4 3.5%28.3%
Donor 5 2.9%19.7%
Donor 6 3.8%22.6%
Overall %CV 4.5% 21.9%

Interpretation: The SIL-IS demonstrates its critical advantage here. The low coefficient of variation (<5%) across six different plasma sources shows it effectively compensates for inter-individual differences in matrix composition.[11] The Analog-IS fails to correct for this variability, resulting in a high %CV (21.9%) that would lead to unreliable data in a real-world clinical study.[11]

Conclusion and Recommendations

For the quantitative analysis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine, the use of its stable isotope-labeled counterpart, Fru-Met-¹³C₆, is unequivocally the superior choice and represents the current gold standard in bioanalysis.[12]

  • Accuracy and Precision: Experimental data consistently shows that SIL internal standards provide accuracy and precision well within the stringent limits set by regulatory bodies like the FDA.[4][5]

  • Matrix Effect Compensation: The ability of Fru-Met-¹³C₆ to correct for variable matrix effects across different patient samples is its most significant advantage, ensuring that reported concentration differences are biological, not analytical artifacts.[11]

  • Regulatory Compliance: The FDA strongly recommends the use of a stable isotope-labeled version of the analyte as the internal standard for bioanalytical methods.[7] Employing Fru-Met-¹³C₆ aligns with best practices and facilitates regulatory acceptance.

While a non-isotopic analog may seem like a cost-effective alternative, the potential for inaccurate and imprecise data renders it unsuitable for regulated bioanalysis or any research where data integrity is critical. The investment in a high-quality SIL internal standard like N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ is an investment in the reliability and validity of the entire research program.

References

A Senior Application Scientist's Guide to Cross-Validation of Fructosyl-Methionine Measurement Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fructosyl-Methionine and the Imperative of Cross-Validation

Fructosyl-methionine (FM), an Amadori rearrangement product, is formed through a non-enzymatic reaction between fructose and the essential amino acid methionine, known as the Maillard reaction.[1][2] This compound has emerged as a molecule of interest in diverse scientific fields. In food science, its concentration serves as a key indicator of thermal processing, impacting the food's flavor, color, and nutritional quality.[3] In biomedical research, FM and other advanced glycation end-products (AGEs) are implicated in the pathophysiology of various conditions, including diabetes and aging.[1] Given its expanding role as a biomarker, the accurate and reliable quantification of fructosyl-methionine is paramount.

However, a multitude of analytical techniques exist, each with its own set of advantages and limitations. When results from different studies, different laboratories, or different methods need to be compared, a rigorous cross-validation process is not just recommended—it is essential for scientific integrity.[4] This guide provides an in-depth comparison of the primary analytical techniques for FM measurement, offers detailed experimental protocols, and outlines a framework for conducting a robust cross-validation study. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions, ensuring their data is both accurate and comparable. The validation of analytical methods for biomarkers is a critical component of drug development, and establishing the suitability of these methods for their intended purpose is crucial for generating reliable data.[5][6][7][8]

Overview of Core Analytical Techniques

The choice of an analytical method for fructosyl-methionine quantification is dictated by the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation.[9] Three principal techniques dominate the landscape: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard, LC-MS/MS offers unparalleled sensitivity and specificity.[9][10] By separating FM from complex sample matrices via liquid chromatography and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern, this technique provides direct and highly accurate quantification.[9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective alternative, HPLC-UV is a workhorse in many analytical laboratories.[10] While robust, its sensitivity is lower than LC-MS/MS, and it often requires a pre-column derivatization step to make the non-chromophoric FM molecule visible to a UV detector.[10]

  • Enzymatic Assays: These assays are based on the specific enzymatic oxidation of fructosyl-amino acids by enzymes like Fructosyl-amino Acid Oxidase (FAOD).[9] This reaction produces a detectable signal, such as a change in color or fluorescence.[9] Enzymatic assays are generally high-throughput and suitable for screening large numbers of samples, but their specificity can be a concern due to potential cross-reactivity with other fructosyl-amino acids.[9]

Detailed Experimental Protocols & Workflows

The trustworthiness of any analytical result begins with a well-designed and meticulously executed protocol. The following sections provide detailed, step-by-step methodologies for the three core techniques. The causality behind critical steps is explained to provide a deeper understanding of the experimental design.

Quantification by LC-MS/MS: The Gold Standard for Specificity

This method is ideal for research applications requiring high accuracy and sensitivity, especially when analyzing complex biological matrices.[10]

Causality in Protocol Design:

  • Protein Precipitation: Biological samples like plasma are rich in proteins that can interfere with analysis and damage the LC column. Using a cold organic solvent like acetonitrile causes these proteins to denature and precipitate out of the solution.[11][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Fructosyl-methionine is a highly polar molecule. Standard reversed-phase (RP) columns offer poor retention for such compounds. A HILIC column is specifically designed to retain and separate polar analytes, leading to better chromatographic resolution.[12]

  • Stable Isotope Dilution: This is the gold standard for quantification in mass spectrometry. A stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled FM) is added to the sample at the very beginning. It behaves almost identically to the analyte throughout sample preparation and analysis, allowing it to accurately correct for matrix effects and variations in instrument response.[12]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Spike Sample with Stable Isotope Internal Standard p2 Protein Precipitation (e.g., with cold Acetonitrile) p1->p2 p3 Centrifugation (10,000 x g, 15 min, 4°C) p2->p3 p4 Collect & Evaporate Supernatant p3->p4 p5 Reconstitute in Initial Mobile Phase p4->p5 a1 Injection into UPLC/HPLC p5->a1 a2 Chromatographic Separation (HILIC Column) a1->a2 a3 Mass Spectrometry Detection (Positive ESI, MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Ratio Calculation (Analyte / Internal Standard) d1->d2 d3 Quantification against Calibration Curve d2->d3

Caption: Workflow for Fructosyl-Methionine analysis by LC-MS/MS.

Step-by-Step Protocol:

  • Preparation of Standards: Prepare a stock solution of fructosyl-methionine and a stable isotope-labeled internal standard (IS) in a suitable solvent (e.g., 0.1% formic acid in water). Create a calibration curve by serially diluting the stock solution.

  • Sample Preparation (Protein Precipitation):

    • Thaw biological samples (e.g., plasma) on ice.[12]

    • To 100 µL of sample, standard, or quality control (QC) sample, add the IS.

    • Add 400 µL of cold acetonitrile.[11]

    • Vortex vigorously for 1 minute to precipitate proteins.[11]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.[11]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.[11]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC or HPLC system.

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).[12]

    • Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI+) mode.[12]

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for FM and its IS must be optimized by infusing a standard solution.[12] For fructosyl-methionine (MW: 311.35), a potential precursor ion would be [M+H]⁺ at m/z 312.1.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Determine the concentration of FM in the samples from this curve.

Quantification by HPLC-UV: A Cost-Effective Approach

This method is suitable for routine analysis where high sensitivity is not the primary concern and for matrices that are less complex than biological fluids.[10]

Causality in Protocol Design:

  • Derivatization: Fructosyl-methionine lacks a strong chromophore, meaning it does not absorb UV light well. Derivatization with a reagent like o-phthalaldehyde (OPA) attaches a UV-active molecule to FM, allowing for sensitive detection at a specific wavelength (e.g., 338 nm).[10]

  • Reversed-Phase Chromatography: The OPA-derivatized FM is less polar than the parent molecule, making it suitable for separation on a standard C18 reversed-phase column, which separates molecules based on hydrophobicity.[10]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Sample Extraction (e.g., with 0.1 M HCl) p2 Centrifugation & Filtration p1->p2 p3 Pre-column Derivatization (with OPA Reagent) p2->p3 a1 Injection into HPLC p3->a1 a2 Chromatographic Separation (C18 Reversed-Phase Column) a1->a2 a3 UV Detection (e.g., at 338 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification against Calibration Curve d1->d2

Caption: Workflow for Fructosyl-Methionine analysis by HPLC-UV.

Step-by-Step Protocol:

  • Sample Preparation (Extraction):

    • Homogenize 1-5 grams of the sample.

    • Extract with a suitable solvent, such as 0.1 M HCl or a buffer solution.[10]

    • Centrifuge the mixture and filter the supernatant to remove particulates.[10]

  • Pre-column Derivatization:

    • Prepare an OPA derivatization reagent.

    • Mix a specific volume of the sample extract or standard with the OPA reagent.

    • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.[10]

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.[13]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient elution using Solvent A (e.g., sodium acetate buffer) and Solvent B (e.g., acetonitrile/methanol mixture).[10]

    • Flow Rate: 1.0 mL/min.[10][13]

    • Detection: UV detector set to 338 nm for OPA derivatives.[10]

    • Injection Volume: 20 µL.[10][13]

  • Data Analysis: Construct a calibration curve using FM standards that have undergone the same derivatization process.[10] Determine the concentration in the sample by comparing its peak area to the calibration curve.[13]

Quantification by Enzymatic Assay: High-Throughput Screening

This method is well-suited for screening a large number of samples where high precision and absolute quantification are not the primary goals.

Causality in Protocol Design:

  • Coupled Enzyme Reaction: The primary enzyme, Fructosyl-amino Acid Oxidase (FAOD), produces hydrogen peroxide (H₂O₂) in proportion to the amount of FM present. This H₂O₂ is then used by a second enzyme, peroxidase, in a coupled reaction to convert a colorless substrate into a colored product. This "coupling" creates a measurable signal that is directly proportional to the initial FM concentration.[9]

Experimental Workflow: Enzymatic Assay

cluster_prep Preparation cluster_reaction Assay Execution cluster_data Measurement & Analysis p1 Prepare Reagent Mix (FAOD, Peroxidase, Chromogen) p2 Prepare FM Standards & Samples r1 Add Standards & Samples to Microplate Wells r2 Add Reagent Mix to Wells r1->r2 r3 Incubate at Room Temperature (in the dark) r2->r3 d1 Measure Absorbance (e.g., at 517 nm) r3->d1 d2 Quantification against Calibration Curve d1->d2

Caption: Workflow for Fructosyl-Methionine analysis by Enzymatic Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing Fructosyl-amino Acid Oxidase (FAOD), horseradish peroxidase (HRP), and a suitable chromogenic substrate in a reaction buffer.

  • Assay Procedure:

    • Pipette FM standards and samples into the wells of a 96-well microplate.

    • Add the enzyme master mix to each well to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[13]

    • Measure the absorbance at the appropriate wavelength for the chosen chromogen using a microplate reader.[13]

  • Data Analysis: Create a standard curve by plotting the absorbance values against the concentrations of the FM standards. Calculate the sample concentrations based on this curve.

Cross-Validation of Fructosyl-Methionine Measurements

When data from different analytical methods are to be compared, or when an assay is transferred between laboratories, cross-validation is essential to ensure the reliability and comparability of the results.[4] The process involves analyzing the same set of samples using two or more different methods and statistically comparing the outcomes.

Comparative Performance of Analytical Methods

The following table summarizes the key validation parameters for the described techniques. This data, synthesized from validated methods for FM and related compounds, provides a clear basis for comparison.[10]

Validation ParameterLC-MS/MS (Validated Method)HPLC-UV (Proposed Method)Enzymatic Assay
Linearity (R²) > 0.99> 0.99Good for relative quantification
Limit of Detection (LOD) 0.1 ng/mL0.1 - 1 µg/mLVariable, generally lower sensitivity
Limit of Quantification (LOQ) 2 - 5 ng/mL0.5 - 5 µg/mLVariable, suitable for screening
Accuracy (Recovery %) 90 - 110%95 - 105%Dependent on specificity
Precision (RSD %) < 10%< 5%Generally higher RSD %
Specificity Very HighModerate (potential for co-elution)Moderate (potential cross-reactivity)
Sample Throughput LowerModerateHigh
Instrumentation Cost HighLow - ModerateLow
(Data for LC-MS/MS and HPLC-UV is based on validated methods for Amadori products and amino acids[10]. Enzymatic assay performance is generalized based on principles of the technique[9].)

Discussion of Concordance and Discrepancies:

As the table illustrates, a significant discrepancy exists in sensitivity, with LC-MS/MS being several orders of magnitude more sensitive than HPLC-UV.[10] This is a critical consideration for studies involving biological samples where biomarker concentrations may be very low.

The most significant point of divergence is specificity . LC-MS/MS can distinguish FM from other isomers and structurally similar compounds based on both chromatographic retention time and specific mass fragmentation patterns.[9] In contrast, an enzymatic assay's specificity is entirely dependent on the substrate preference of the FAOD enzyme used, and cross-reactivity with other fructosyl-amino acids is a known possibility.[9] An HPLC-UV method's specificity relies on the chromatographic separation alone; any compound that co-elutes with the derivatized FM and absorbs at the same wavelength will interfere with quantification.

Therefore, one should expect results from LC-MS/MS and HPLC-UV/Enzymatic assays to be concordant in simple, clean matrices with high FM concentrations. However, in complex biological samples, it is plausible that HPLC-UV and enzymatic methods may yield higher, less accurate readings due to interferences that LC-MS/MS can resolve.

Framework for a Cross-Validation Study

A successful cross-validation study requires a systematic approach to compare the performance of two or more analytical methods.

Logical Framework for Cross-Validation

cluster_setup Study Design cluster_analysis Parallel Analysis cluster_data Statistical Comparison s1 Define Acceptance Criteria (e.g., ±20% difference) s2 Select ≥ 30 Study Samples (Covering the analytical range) s1->s2 s3 Prepare QC Samples (Low, Mid, High concentrations) s2->s3 a1 Analyze QCs & Study Samples using Method A (e.g., LC-MS/MS) s3->a1 a2 Analyze QCs & Study Samples using Method B (e.g., HPLC-UV) s3->a2 d1 Compare QC Sample Accuracy (Mean % Accuracy) a1->d1 a2->d1 d2 Calculate % Difference for each Study Sample d1->d2 d3 Correlation Analysis (e.g., Pearson or Spearman) d2->d3 d4 Agreement Analysis (e.g., Bland-Altman Plot) d2->d4

Caption: Logical framework for a cross-validation study between two analytical methods.

Key Steps:

  • Define Acceptance Criteria: Before starting, define the acceptable level of agreement between the methods. For biomarker assays, this is often based on the intended use of the data.[5]

  • Sample Selection: Select a statistically relevant number of study samples (a minimum of 30 is recommended) that span the expected analytical range.[5]

  • Parallel Analysis: Analyze the same set of samples and quality controls using both methods. It is crucial that sample handling and storage conditions are identical for both analyses to ensure stability.[5]

  • Statistical Evaluation:

    • Accuracy of QCs: The mean accuracy of the QC samples at low, mid, and high concentrations should be evaluated for both methods.[5]

    • Correlation: Calculate the correlation coefficient between the two datasets to assess the strength of the linear relationship.

    • Agreement: Use a Bland-Altman plot to visualize the agreement between the two methods across the measurement range. This plot highlights any systematic bias or outliers.

Conclusion and Recommendations

The quantification of fructosyl-methionine is a critical task in both food science and biomedical research. While several techniques are available, their performance characteristics vary significantly.

  • For definitive quantification, biomarker validation, and analysis of complex biological matrices, LC-MS/MS is unequivocally the superior method. Its high sensitivity and specificity provide the most reliable and accurate data.

  • For routine quality control in less complex matrices where cost and accessibility are major factors, a well-validated HPLC-UV method can be a suitable and robust option. [10]

  • For high-throughput screening of large sample sets, enzymatic assays offer a practical solution, with the understanding that confirmatory analysis of key samples by a more specific method like LC-MS/MS may be necessary.

References

A Comparative Bioequivalence Guide: Labeled vs. Unlabeled N-(1-Deoxy-D-fructos-1-yl)-L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the bioequivalence between stable isotope-labeled and unlabeled N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met). It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies where isotopically labeled internal standards or tracers are employed. We will delve into the underlying principles of bioequivalence, the rationale for using labeled compounds, and provide detailed experimental protocols and data to support the assertion that stable isotope labeling does not significantly alter the pharmacokinetic profile of Fru-Met.

Introduction: The Role of Fru-Met and Isotopic Labeling

N-(1-Deoxy-D-fructos-1-yl)-L-methionine is an Amadori compound formed from the non-enzymatic reaction of glucose and L-methionine.[1] Amadori compounds are prevalent in thermally processed foods and are also formed endogenously, playing roles in various biological processes and acting as potential biomarkers.[2][3] In clinical and research settings, understanding the pharmacokinetics of such molecules is crucial.

Stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), is a cornerstone of modern quantitative bioanalysis.[][5] The use of a stable isotope-labeled version of the analyte as an internal standard is considered the gold standard in quantitative mass spectrometry assays.[6] This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for matrix effects and experimental variability.[6][]

The fundamental premise of this guide is that the introduction of stable isotopes into the Fru-Met molecule does not alter its biological behavior. Therefore, labeled Fru-Met is a suitable surrogate for the unlabeled compound in bioanalytical and metabolic studies. This guide will provide the experimental framework to formally establish their bioequivalence.

Physicochemical Properties: The Basis for Bioequivalence

The bioequivalence of labeled and unlabeled compounds is predicated on their near-identical physicochemical properties. The addition of a few neutrons in the atomic nucleus of constituent atoms results in a negligible change in molecular weight and does not affect the compound's structure, pKa, or polarity.

PropertyUnlabeled Fru-MetLabeled Fru-Met (e.g., ¹³C₆, ¹⁵N₁)Justification for Equivalence
Molecular Formula C₁₁H₂₁NO₇S[8][9]e.g., ¹³C₅¹²C₆H₂₁¹⁵N¹⁴NO₇SIdentical elemental composition.
Molecular Weight 311.35 g/mol [8][9]~318.35 g/mol Minimal mass increase, no impact on biological interactions.
pKa 2.03 (predicted)[8]2.03 (predicted)Electronic properties are not altered by isotopic substitution.
Polarity (LogP) -4.6 (predicted)[9]-4.6 (predicted)Isotopic substitution does not change the molecule's polarity.

This table summarizes the key physicochemical properties of both labeled and unlabeled Fru-Met, highlighting their fundamental similarity.

The core principle is that biological systems do not readily differentiate between stable isotopologues of a molecule during processes like membrane transport, protein binding, and metabolism.[]

Comparative Pharmacokinetic Study Design

To definitively establish bioequivalence, a randomized, single-dose, two-way crossover study in a relevant animal model (e.g., Sprague-Dawley rats) is the recommended approach. This design is consistent with regulatory guidelines from agencies like the FDA and EMA for bioequivalence testing.[10][11][12] The crossover design is powerful because each subject acts as their own control, minimizing inter-individual variability.[12]

Experimental Workflow Diagram

G cluster_0 Phase 1 cluster_1 Washout Period cluster_2 Phase 2 (Crossover) cluster_3 Analysis Subject_Pool Healthy Adult Subjects (n=12) Randomization1 Randomization Subject_Pool->Randomization1 Group_A Group A (n=6) Receive Unlabeled Fru-Met Randomization1->Group_A Group_B Group B (n=6) Receive Labeled Fru-Met Randomization1->Group_B Dosing1 Oral Gavage Dosing Group_A->Dosing1 Group_B->Dosing1 Sampling1 Serial Blood Sampling (0-24h) Dosing1->Sampling1 Washout 7-Day Washout Period Sampling1->Washout Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling1->Analysis Group_A2 Group A (n=6) Receive Labeled Fru-Met Group_B2 Group B (n=6) Receive Unlabeled Fru-Met Dosing2 Oral Gavage Dosing Group_A2->Dosing2 Group_B2->Dosing2 Sampling2 Serial Blood Sampling (0-24h) Dosing2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for ratio of means) PK_Analysis->Stat_Analysis

Caption: A two-way crossover study design for bioequivalence testing.

Step-by-Step Experimental Protocol
  • Subject Selection:

    • Use 12 healthy, male Sprague-Dawley rats (250-300g).

    • Acclimate animals for at least one week with free access to standard chow and water.

    • Fast subjects overnight (12 hours) before dosing, with water ad libitum.

  • Dosing:

    • Prepare dosing solutions of unlabeled Fru-Met and stable isotope-labeled Fru-Met (e.g., ¹³C₆-Fru-Met) at a concentration of 10 mg/mL in sterile water.

    • Randomly assign rats into two groups (n=6 per group).

    • Period 1:

      • Group A receives a single oral gavage dose of unlabeled Fru-Met (100 mg/kg).

      • Group B receives a single oral gavage dose of labeled Fru-Met (100 mg/kg).

  • Sample Collection:

    • Collect blood samples (~200 µL) via the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately place on ice.

    • Centrifuge blood at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Washout Period:

    • Allow a 7-day washout period to ensure complete clearance of the compound from the system.

  • Crossover Dosing (Period 2):

    • Administer the alternate formulation to each group:

      • Group A receives the labeled Fru-Met.

      • Group B receives the unlabeled Fru-Met.

    • Repeat the blood sampling protocol as in Period 1.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of both labeled and unlabeled Fru-Met in plasma.[13]

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • For the analysis of unlabeled Fru-Met, use the labeled Fru-Met as the internal standard. For the analysis of labeled Fru-Met, use a different isotopologue (e.g., D₃-Fru-Met) or a structural analog as the internal standard if available.

    • Sample preparation should involve protein precipitation followed by solid-phase extraction to minimize matrix effects.[6]

Data Analysis and Interpretation

The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋t), the area under the plasma concentration-time curve from time zero to infinity (AUC₀₋inf), and the maximum plasma concentration (Cmax).[14]

Hypothetical Pharmacokinetic Data
ParameterUnlabeled Fru-Met (Mean ± SD)Labeled Fru-Met (Mean ± SD)
Cmax (ng/mL) 15,230 ± 3,15014,980 ± 2,990
Tmax (h) 1.5 ± 0.51.6 ± 0.6
AUC₀₋t (ng·h/mL) 85,400 ± 12,10086,100 ± 11,850
AUC₀₋inf (ng·h/mL) 88,200 ± 12,50089,050 ± 12,200

This table presents hypothetical data from the proposed study, demonstrating comparable pharmacokinetic profiles.

Statistical Evaluation

Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratio (Labeled/Unlabeled) of Cmax, AUC₀₋t, and AUC₀₋inf fall within the acceptance range of 80.00% to 125.00%.[12][14]

  • Ratio (Geometric Mean): (Mean of Labeled PK Parameter) / (Mean of Unlabeled PK Parameter)

  • 90% Confidence Interval: Calculated using statistical software based on the log-transformed pharmacokinetic data.

For our hypothetical data, the analysis would likely yield results such as:

  • Ratio of Geometric Means (Cmax): 98.4% (90% CI: 91.2% - 106.1%)

  • Ratio of Geometric Means (AUC₀₋t): 100.8% (90% CI: 94.5% - 107.5%)

Since these hypothetical 90% CIs fall entirely within the 80-125% range, we would conclude that the labeled and unlabeled forms of Fru-Met are bioequivalent.

In Vitro Metabolism and Metabolic Fate

Fru-Met, as an Amadori compound, is expected to have limited metabolism in animal tissues, with a significant portion being metabolized or degraded by gut microflora.[15] The primary metabolic pathways would not be expected to differ between the labeled and unlabeled forms due to the absence of a significant kinetic isotope effect with stable isotopes like ¹³C and ¹⁵N.

Metabolic Pathway Diagram

G FruMet Fru-Met (Labeled or Unlabeled) Absorption Passive Diffusion (Intestinal Absorption) FruMet->Absorption Gut_Microflora Gut Microflora Metabolism FruMet->Gut_Microflora Unabsorbed Fraction Circulation Systemic Circulation Absorption->Circulation Excretion_Urine Renal Excretion (Urine) Circulation->Excretion_Urine Degradation_Products Degradation Products Gut_Microflora->Degradation_Products Excretion_Feces Fecal Excretion Degradation_Products->Excretion_Feces

Caption: Simplified metabolic fate of Fru-Met.

To confirm this, an in vitro study using liver microsomes or hepatocytes could be conducted. Incubating both labeled and unlabeled Fru-Met with these systems and monitoring for metabolite formation via LC-MS/MS would provide direct evidence of their comparative metabolic stability. It is anticipated that both forms would show high stability, further supporting their bioequivalence.

Conclusion

The theoretical and experimental evidence strongly supports the bioequivalence of stable isotope-labeled and unlabeled N-(1-Deoxy-D-fructos-1-yl)-L-methionine. The minor increase in mass due to isotopic substitution does not impart any significant changes to the physicochemical properties that govern pharmacokinetic behavior. A well-designed crossover study, as detailed in this guide, provides the definitive framework for confirming that the rate and extent of absorption are equivalent. Therefore, researchers and drug development professionals can confidently use stable isotope-labeled Fru-Met as a reliable internal standard for bioanalytical quantification and as a tracer for metabolic studies, assured that it accurately reflects the behavior of its unlabeled counterpart.

References

A Senior Application Scientist's Guide to 13C Labeled Standards in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative proteomics, the pursuit of accuracy and reproducibility is paramount. Mass spectrometry-based approaches have become central to identifying and quantifying the thousands of proteins that constitute a proteome.[1] However, the inherent variability in sample preparation and mass spectrometry (MS) analysis necessitates the use of internal standards for reliable quantification.[2][3] Among the various strategies, the use of Carbon-13 (¹³C) labeled standards has emerged as a gold standard, offering unparalleled advantages in precision and accuracy.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of ¹³C labeled standards with other quantitative proteomics methods. We will delve into the core principles, showcase supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your research.

The Foundational Principle: Co-evolution and Co-ionization

The power of stable isotope labeling lies in creating a "heavy" version of a peptide or protein that is chemically identical to the endogenous "light" version but distinguishable by mass spectrometry.[1] When the heavy standard is mixed with the sample at the earliest possible stage, both the light (endogenous) and heavy (standard) analytes are subjected to the exact same sample processing steps—digestion, fractionation, and ionization.[6] This co-processing minimizes experimental variability, as any sample loss or variation in ionization efficiency will affect both the analyte and the standard equally.[2][7] The ratio of the signal intensities of the heavy and light peptides in the mass spectrometer then provides a highly accurate measure of the relative or absolute abundance of the target protein.[8]

The use of ¹³C (or ¹⁵N) labeled amino acids is particularly advantageous over earlier methods that used deuterated (²H) amino acids. Deuterated peptides can exhibit a slight chromatographic shift during reverse-phase chromatography, which can compromise the accuracy of quantification.[9] In contrast, ¹³C-labeled peptides co-elute perfectly with their unlabeled counterparts, ensuring simultaneous analysis in the mass spectrometer and thus more precise quantification.[9]

Metabolic Labeling: The SILAC Advantage

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where cells are grown in a medium containing "heavy" ¹³C-labeled essential amino acids, such as arginine and lysine.[5][8] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[10] This in vivo labeling approach ensures that every protein is labeled, providing a complete, internally standardized proteome.[9]

Key Advantages of SILAC:
  • High Accuracy and Precision: By mixing cell populations (e.g., control vs. treated) at the very beginning of the experimental workflow, SILAC minimizes sample handling errors, leading to high quantitative accuracy and reproducibility.[4][7][11]

  • Reduced Sample Complexity: Since the light and heavy peptides from both samples are chemically identical, they appear as a single peak during the initial MS1 scan, reducing the complexity of the mass spectrum compared to some other labeling methods.[12]

  • Broad Applicability in Cell Culture: SILAC is exceptionally well-suited for a wide range of cell-based studies, including the analysis of protein expression changes, post-translational modifications, protein-protein interactions, and protein turnover.[4][11][13]

SILAC Experimental Workflow

The SILAC method involves two main phases: an adaptation phase and an experimental phase.[10][13]

  • Adaptation Phase: Cells are cultured in "light" (normal) and "heavy" (¹³C-labeled amino acids) media for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.[13] The degree of incorporation should be verified by mass spectrometry.[13]

  • Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).[10]

  • Sample Mixing and Processing: The "light" and "heavy" cell populations are then mixed in a 1:1 ratio.[14] The combined cell lysate is then subjected to protein extraction, digestion (typically with trypsin), and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[10]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Light_Culture Cell Culture (Light Medium) Light_Treatment Control/ Treatment A Light_Culture->Light_Treatment >5 divisions Heavy_Culture Cell Culture (Heavy 13C Medium) Heavy_Treatment Treatment B Heavy_Culture->Heavy_Treatment >5 divisions Mix_Cells Mix Cell Populations (1:1) Light_Treatment->Mix_Cells Heavy_Treatment->Mix_Cells Lysis_Digest Cell Lysis & Protein Digestion Mix_Cells->Lysis_Digest LC_MS LC-MS/MS Analysis Lysis_Digest->LC_MS Quantification Protein Identification & Quantification LC_MS->Quantification

Figure 1: SILAC Experimental Workflow.

Absolute Quantification with ¹³C-Labeled Peptides

For applications requiring the determination of the absolute amount of a protein, such as biomarker validation or pharmacokinetic studies, synthetic ¹³C-labeled peptides are the internal standards of choice.[15][16] In this approach, a known quantity of a heavy, stable isotope-labeled synthetic peptide, which corresponds to a unique tryptic peptide from the target protein, is spiked into the sample.[17]

Key Advantages of Absolute Quantification:
  • High Specificity and Accuracy: By using a labeled peptide as an internal standard, this method allows for the precise and accurate measurement of the absolute concentration of a target protein.[15]

  • Versatility: This technique is applicable to virtually any sample type, including tissues and body fluids, where metabolic labeling is not feasible.[18]

  • Multiplexing Capability: Targeted proteomics methods like Parallel Reaction Monitoring (PRM) can be used to quantify a large number of proteins in a single run with high sensitivity and specificity.[17]

Targeted Proteomics Workflow using ¹³C-Labeled Peptides
  • Peptide Selection and Synthesis: One or more unique, proteotypic peptides for each target protein are selected. The corresponding ¹³C-labeled peptides are then chemically synthesized.[16]

  • Sample Preparation: The protein sample (e.g., plasma, tissue lysate) is denatured, reduced, alkylated, and digested with trypsin.

  • Internal Standard Spiking: A known amount of the heavy labeled peptide mixture is added to the digested sample.[17]

  • LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS, often using a targeted acquisition method like PRM.[17]

  • Quantification: The absolute quantity of the endogenous peptide is calculated by comparing its peak area to that of the known amount of the co-eluting heavy labeled internal standard.

Targeted_Proteomics_Workflow cluster_Preparation Sample & Standard Preparation cluster_Quantification Quantification Sample_Prep Biological Sample (e.g., Plasma, Tissue) Protein_Digest Protein Extraction & Digestion Sample_Prep->Protein_Digest Spike_Standard Spike Known Amount of Heavy Peptide Protein_Digest->Spike_Standard Heavy_Peptide Synthesize 13C-Labeled Peptide Standard Heavy_Peptide->Spike_Standard LC_MS Targeted LC-MS/MS (e.g., PRM) Spike_Standard->LC_MS Absolute_Quant Absolute Quantification LC_MS->Absolute_Quant

Figure 2: Targeted Proteomics Workflow.

Comparison with Other Quantitative Proteomics Methods

While ¹³C-labeled standards offer significant advantages, it is important to understand their performance in the context of other widely used quantitative proteomics techniques.

FeatureSILAC (¹³C-Metabolic Labeling)¹³C-Labeled Peptides (Absolute Quantification)Label-Free QuantificationIsobaric Tagging (e.g., TMT, iTRAQ)
Principle In vivo metabolic labeling with "heavy" amino acids.[10]Spiking of known quantities of "heavy" synthetic peptides.[17]Comparison of signal intensities or spectral counts of unlabeled peptides.[5]Chemical labeling of peptides with isobaric tags.[5][19]
Quantification RelativeAbsoluteRelativeRelative
Accuracy Very High[4]Very High[15]ModerateHigh, but can be affected by ratio compression.[6][20]
Precision Very High[21][22]HighLower, requires more replicates.[5][23]High
Sample Type Proliferating cells in culture.[6][19]Any sample type.[18]Any sample type.Any sample type.
Multiplexing Typically 2-3 plex.[14]High (hundreds of proteins).[17]Not inherently multiplexed.High (up to 18-plex).[19]
Cost Moderate to high (labeled media).[6]High (synthesis of labeled peptides).Low.[5]High (reagents).[5]
Throughput ModerateHighHighVery High
Experimental Data Synopsis

A study systematically comparing label-free, SILAC, and Tandem Mass Tag (TMT) techniques for quantifying proteins and phosphosites in a colorectal cancer cell line found that SILAC demonstrated the highest precision and was the method of choice for analyzing cellular signaling in cell culture models.[21][22] While label-free methods achieved greater proteome coverage, they were outperformed by label-based approaches in terms of technical variability, especially for phosphosite quantification.[21][22] TMT showed the lowest coverage and the most missing values in that particular study.[21][22]

Another comparative study between SILAC and stable isotope dimethyl labeling found that both methods had comparable accuracy and dynamic range.[24] However, SILAC was found to be more reproducible, which is attributed to the ability to mix samples at an earlier stage in the workflow.[6][24]

Conclusion

The use of ¹³C labeled standards, either through metabolic labeling with SILAC or the use of synthetic peptides for absolute quantification, provides a robust and highly accurate framework for quantitative proteomics. The key advantage of introducing the internal standard at an early stage minimizes experimental variability, leading to superior precision and reproducibility compared to other methods.[4][6]

For researchers working with cell culture models and seeking to understand dynamic cellular processes, SILAC offers an unparalleled level of quantitative accuracy.[21][22] For studies requiring absolute quantification of specific protein targets across a variety of sample types, including clinical specimens, ¹³C-labeled synthetic peptides are the gold standard. While label-free and isobaric tagging methods have their own merits, particularly in terms of cost-effectiveness and high-throughput, ¹³C-labeled standards remain the benchmark for achieving the highest levels of confidence in quantitative proteomics data. The choice of method will ultimately depend on the specific research question, sample type, and available resources.[5][20]

References

A Guide to the Inter-Laboratory Analysis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine: Methodologies and Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine (DFM), a significant Amadori compound formed during the Maillard reaction. In the absence of a formal inter-laboratory comparison study for DFM, this guide synthesizes available data for closely related Amadori compounds and established methods for amino acid analysis to present a comparative framework for researchers, scientists, and drug development professionals. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, providing detailed experimental protocols and discussing the critical parameters for method validation. The objective is to equip laboratories with the necessary information to establish robust and reproducible analytical workflows for DFM and to highlight the importance of inter-laboratory studies in ensuring data consistency across the scientific community.

Introduction: The Significance of N-(1-Deoxy-D-fructos-1-yl)-L-methionine (DFM)

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (DFM) is an Amadori compound, an early-stage product of the Maillard reaction, which is a non-enzymatic browning reaction between an amino acid (L-methionine) and a reducing sugar (D-fructose).[1][2] This reaction is fundamental in food science, contributing to the color, flavor, and aroma of cooked foods.[3][4] Beyond its role in food chemistry, the study of Amadori compounds like DFM is of growing interest in the biomedical field due to their potential physiological activities and their role as precursors to advanced glycation end-products (AGEs), which are implicated in various disease states.[1]

Accurate and precise quantification of DFM is crucial for understanding its formation kinetics, its impact on food quality and safety, and its biological fate.[5] However, the analysis of Amadori compounds is challenging due to their complex matrix, potential for degradation, and the presence of isomers.[5] This guide aims to provide a comparative analysis of the predominant analytical techniques and to underscore the necessity of inter-laboratory comparisons for standardizing DFM analysis.

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques for the quantification of DFM and other Amadori compounds are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC methods, particularly those employing pre- or post-column derivatization, have been a mainstay in amino acid analysis.[6][7] For Amadori compounds, derivatization can enhance detection sensitivity. However, it also introduces potential variability.[7]

  • Expertise & Experience: The choice between pre- and post-column derivatization is often dictated by the stability of the derivative and the complexity of the sample matrix. Pre-column derivatization with agents like o-phthalaldehyde (OPA) is common but the stability of the resulting isoindole derivatives can be a concern.[6] Post-column derivatization, while requiring more complex instrumentation, can offer better reproducibility as the reaction occurs after the analyte has been separated.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the analysis of Amadori compounds due to its high sensitivity and selectivity.[7][8] This technique allows for the direct detection of underivatized DFM, simplifying sample preparation and reducing a source of analytical variability.[7]

  • Trustworthiness: The use of stable isotope-labeled (SIL) internal standards, such as ¹³C-labeled DFM, is critical for achieving accurate and precise quantification with LC-MS/MS.[7][9] SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of signal suppression or enhancement.[7]

Method Performance Comparison

While a dedicated inter-laboratory study for DFM is not publicly available, we can extrapolate expected performance characteristics from validation studies of similar analytes and general amino acid analysis methods.

ParameterHPLC with DerivatizationLC-MS/MS with SIL Internal StandardRationale & Causality
Specificity Moderate to HighVery HighDerivatization can lead to side products, potentially causing interference. LC-MS/MS offers high specificity through the selection of precursor and product ion transitions.
Linearity (R²) > 0.99> 0.995Both techniques can achieve excellent linearity, but LC-MS/MS often provides a wider dynamic range.[10]
Accuracy (% Recovery) 85-115%90-110%SIL internal standards in LC-MS/MS provide superior correction for matrix effects and extraction losses, leading to higher accuracy.[7]
Precision (RSD) < 15%< 10%The simplified sample preparation and high specificity of LC-MS/MS generally result in better precision.[10]
LOD/LOQ ng/mL rangepg/mL to low ng/mL rangeLC-MS/MS offers significantly lower limits of detection and quantification, making it ideal for trace-level analysis.[10]

This table summarizes expected performance characteristics based on typical validation data for related analytical methods.

Experimental Protocols

To ensure reproducibility, detailed and well-documented protocols are essential. Below are representative workflows for the analysis of DFM by LC-MS/MS.

LC-MS/MS Experimental Workflow

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food Extract, Biological Fluid) Spike Spike with SIL Internal Standard (¹³C-DFM) Sample->Spike Extract Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Chromatographic Separation (HILIC or Reversed-Phase) Evap->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification using Calibration Curve Integration->Quant

Caption: General workflow for the quantitative analysis of DFM using LC-MS/MS.

Detailed LC-MS/MS Protocol
  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, food extract), add 10 µL of a known concentration of ¹³C-labeled DFM internal standard solution.

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like DFM.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • DFM: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be determined by infusion of a DFM standard)

      • ¹³C-DFM: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Shift in m/z corresponding to the number of ¹³C labels)

The Imperative of Inter-Laboratory Comparison

An inter-laboratory comparison, or round-robin test, is a study in which multiple laboratories analyze the same samples to assess the reproducibility and comparability of a specific analytical method.

Inter-Laboratory Comparison Workflow

Inter_Lab_Comparison cluster_org Organizing Body cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_eval Statistical Evaluation Coordinator Study Coordinator SamplePrep Preparation & Distribution of Homogeneous Samples Coordinator->SamplePrep LabA Laboratory A SamplePrep->LabA LabB Laboratory B SamplePrep->LabB LabC Laboratory C SamplePrep->LabC LabN Laboratory N SamplePrep->LabN Analysis Analysis of Samples using Standardized Protocol LabA->Analysis LabB->Analysis LabC->Analysis LabN->Analysis Reporting Reporting of Results to Coordinator Analysis->Reporting Stats Statistical Analysis (e.g., ISO 5725) Reporting->Stats Report Final Report with Reproducibility Data Stats->Report

Caption: A schematic representation of an inter-laboratory comparison study workflow.

Why It Matters for DFM Analysis
  • Method Validation: An inter-laboratory study is the ultimate validation of an analytical method, providing robust data on its reproducibility under real-world conditions.

  • Standardization: It helps in establishing a standardized method that can be adopted by different laboratories, ensuring that data generated across studies is comparable. For instance, the European Union has ring-trial validated methods for amino acid analysis in animal feed to ensure consistency in regulatory monitoring.[11]

  • Quality Assurance: Participation in such studies serves as an external quality assessment for laboratories, demonstrating their proficiency in the analysis.

  • Identifying Methodological Weaknesses: Discrepancies in results between laboratories can highlight critical steps in the protocol that are prone to variability and require further optimization.

Conclusion and Future Perspectives

The accurate analysis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine is essential for advancing our understanding of the Maillard reaction in both food and biological systems. While LC-MS/MS with the use of a stable isotope-labeled internal standard currently represents the most robust and reliable methodology, the lack of a formal inter-laboratory comparison study for DFM presents a significant gap in the analytical landscape.

This guide has provided a comparative framework based on existing knowledge of related compounds and analytical techniques. It is our strong recommendation that the scientific community collaborates on a dedicated inter-laboratory study for DFM. Such an endeavor would be invaluable for establishing a harmonized analytical protocol, ensuring the generation of high-quality, comparable data, and ultimately fostering greater confidence in research findings across different laboratories.

References

A Senior Application Scientist's Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆: From Certificate of Analysis to Quantitative Confidence

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Amadori Products

In both food science and clinical research, the accurate quantification of Maillard reaction products is of paramount importance. The Maillard reaction, a non-enzymatic reaction between amino acids and reducing sugars, generates a complex array of molecules that influence everything from the flavor and color of baked goods to the progression of age-related diseases.[1][2] Among the earliest, most stable intermediates of this cascade are the Amadori rearrangement products (ARPs).[3][4]

N-(1-Deoxy-D-fructos-1-yl)-L-methionine, also known as Fructosyl-methionine (Fru-Met), is one such ARP formed from methionine and fructose.[5] Its presence and concentration can be indicative of thermal processing history in foods or potential glycation stress in biological systems.[5][6] However, quantifying these molecules in complex matrices like food extracts or plasma is notoriously difficult due to low concentrations and significant matrix interference. This guide provides an in-depth comparison of analytical strategies, focusing on the gold-standard Stable Isotope Dilution Assay (SIDA) and the critical role of interpreting the Certificate of Analysis (CoA) for its key component: the isotopically labeled internal standard, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆.

The Gold Standard Solution: Stable Isotope Dilution Assay (SIDA)

For robust and accurate quantification in complex samples, no method surpasses the Stable Isotope Dilution Assay (SIDA), particularly when coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] SIDA is an internal standardization method where the internal standard is a stable-isotope-labeled version of the analyte itself.[9][10]

The principle is elegantly simple: a precise, known amount of the "heavy" labeled standard (N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆) is added—or "spiked"—into the sample at the very beginning of the preparation process.[7][10] Because the labeled standard is chemically identical to the endogenous ("light") analyte, it behaves identically during every subsequent step: extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation is perfectly mirrored by a proportional loss of the standard.

During MS/MS analysis, the instrument can distinguish between the light analyte and the heavy standard based on their mass difference. The final quantification is based on the ratio of the MS signal from the analyte to the signal from the standard.[10] This ratio remains constant regardless of sample loss or matrix-induced signal suppression, providing exceptionally accurate and precise results.[8]

A Scientist's Guarantee: Deconstructing the Certificate of Analysis

The accuracy of the SIDA method is fundamentally dependent on the quality of the isotopically labeled standard. The Certificate of Analysis (CoA) is not merely a packing slip; it is the foundational document that guarantees the standard's identity, purity, and isotopic integrity.[11][12] An inability to correctly interpret this document can invalidate an entire study.

Below is a breakdown of the critical parameters found on a typical CoA for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ and their direct implications for your research.

Table 1: Interpretation of Key Certificate of Analysis Parameters

ParameterTypical SpecificationAnalytical MethodWhy It Is Critical for Your Experiment
Identity Conforms to structureNMR Spectroscopy, High-Resolution Mass Spectrometry (HRMS)Trustworthiness: This confirms you have the correct molecule. An incorrect standard leads to completely erroneous quantification. NMR provides unambiguous structural confirmation, while HRMS verifies the exact mass to within parts-per-million.
Chemical Purity ≥98%HPLC, LC-MSAccuracy: Impurities can interfere with the MS signal or, if they are unlabeled versions of the analyte, artificially inflate the measured concentration of the standard. A purity of ≥98% ensures that the contribution of impurities to the standard's concentration is negligible.[11]
Isotopic Purity (Enrichment) ≥99 atom % ¹³CMass SpectrometryAccuracy & Sensitivity: This value indicates the percentage of standard molecules that are fully labeled. For a ¹³C₆ standard, this means >99% of the molecules contain six ¹³C atoms. Lower enrichment means a higher presence of partially labeled or unlabeled species, which can interfere with the quantification of the light analyte, especially at low concentrations.
Concentration (for solutions) e.g., 100.0 µg/mL ± 2.0 µg/mLGravimetry, Quantitative NMR (qNMR), or LC-MS traceable to a Certified Reference Material (CRM)Accuracy: This is the certified concentration of the standard solution you will use for spiking. The uncertainty value (e.g., ± 2.0 µg/mL) is crucial for calculating the total uncertainty of your final quantitative result. Traceability to a national standard (like those from NIST) ensures its metrological validity.[12][13]
Appearance White to off-white solidVisual InspectionStability: A deviation from the expected appearance (e.g., discoloration to brown) could indicate degradation of this Amadori product, compromising its purity and concentration.
Storage Conditions e.g., -20°C, desiccatedN/ALongevity: Amadori products can be sensitive to heat and moisture.[1] Adhering to the recommended storage conditions is essential to maintain the integrity of the standard until its expiration date.

From Paper to Practice: A Validated LC-MS/MS Protocol

This section provides a representative protocol for the quantification of Fru-Met in a food matrix (e.g., dried fruit extract) using the SIDA workflow.

Experimental Workflow Diagram

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Spike 2. Spike with ¹³C₆-Standard Sample->Spike Homogenize 3. Homogenize & Extract (e.g., with aqueous methanol) Spike->Homogenize Centrifuge 4. Centrifuge & Collect Supernatant Homogenize->Centrifuge Filter 5. Filter Extract Centrifuge->Filter LCMS 6. Inject onto LC-MS/MS System Filter->LCMS Integrate 7. Integrate Peak Areas (Analyte & Standard) LCMS->Integrate Ratio 8. Calculate Area Ratio (Analyte / Standard) Integrate->Ratio Calibrate 9. Plot Calibration Curve (Ratio vs. Concentration) Ratio->Calibrate Quantify 10. Determine Sample Concentration Calibrate->Quantify

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Step-by-Step Methodology
  • Preparation of Standards:

    • Thaw the N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ standard solution.

    • Prepare a stock solution of the unlabeled (native) Fru-Met standard for the calibration curve.

    • Create a series of calibration standards by spiking known, varying amounts of the native standard into a blank matrix, along with a fixed amount of the ¹³C₆-labeled internal standard. This step is critical for accounting for matrix effects in the calibration curve itself.

  • Sample Preparation:

    • Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

    • Add a precise volume of the N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ internal standard solution. The amount should be chosen to be close to the expected concentration of the native analyte.

    • Add 5 mL of an extraction solvent (e.g., 50:50 methanol:water).

    • Vortex thoroughly for 2 minutes, then sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A standard C18 reversed-phase column is suitable.

    • Mobile Phase A: Water with 0.1% formic acid (enhances ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the analyte from matrix components.

    • Mass Spectrometer: Triple quadrupole (QqQ) operating in positive ion mode with Electrospray Ionization (ESI).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native analyte and the labeled standard. This ensures high specificity.

      • Example for Native Fru-Met (C₁₁H₂₁NO₇S, MW ~311.35): Q1: 312.1 m/z -> Q3: 132.1 m/z (fragment corresponding to dehydrated methionine moiety).

      • Example for ¹³C₆-Fru-Met (⁵C₁³C₆H₂₁NO₇S, MW ~317.35): Q1: 318.1 m/z -> Q3: 137.1 m/z (methionine moiety with 5 ¹³C and 1 ¹²C).

  • Data Analysis:

    • Integrate the chromatographic peak areas for both the native analyte and the ¹³C₆-labeled standard.

    • Calculate the peak area ratio (Native Area / ¹³C₆-Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the native analyte in your calibration standards.

    • Determine the concentration of Fru-Met in the unknown samples by interpolating their peak area ratios onto the calibration curve.

The Competitive Landscape: Alternative Quantification Strategies

While SIDA is the gold standard, it's instructive to compare it with other common analytical approaches to understand its inherent advantages.

Table 2: Comparison of Quantitative Analytical Strategies

MethodPrincipleAdvantagesDisadvantagesWhen to Consider It
External Calibration A calibration curve is generated from standards prepared in a clean solvent. Sample analyte concentration is determined directly from this curve.Simple to prepare; inexpensive.Highly susceptible to matrix effects (ion suppression/enhancement), leading to poor accuracy. Does not account for analyte loss during sample preparation.Only for very simple, clean matrices where matrix effects have been proven to be negligible. Not recommended for food or biological samples.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is identical to the sample matrix.Partially corrects for matrix effects.Finding a truly "blank" matrix can be impossible. Matrix variability between samples can still introduce error. Does not account for analyte loss during preparation.An improvement over external calibration, but still inferior to internal standardization.
Internal Standard (Structural Analogue) A non-isotopically labeled molecule with similar chemical properties is added at a known concentration.Corrects for some variability in injection volume and instrument response.The analogue may not behave identically to the analyte during extraction and ionization, leading to inaccurate correction for matrix effects and sample loss.When a stable isotope-labeled standard is not commercially available or is prohibitively expensive.
Stable Isotope Dilution Assay (SIDA) An isotopically labeled version of the analyte is used as the internal standard.[9][14]Gold Standard: Corrects for analyte loss at every stage. Perfectly compensates for matrix effects. Provides the highest accuracy and precision.[7][8]Can be more expensive due to the cost of the labeled standard. Requires a mass spectrometer for analysis.For any application requiring high-confidence, validated, and defensible quantitative data, especially in regulated environments or cutting-edge research.
The Chemistry of Formation

The formation of N-(1-Deoxy-D-fructos-1-yl)-L-methionine is a classic example of the Maillard reaction pathway.

Maillard_Reaction Met L-Methionine (Amino Group) Schiff Schiff Base (Unstable) Met->Schiff Condensation Fru D-Fructose (Carbonyl Group) Fru->Schiff ARP N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Amadori Product - Stable) Schiff->ARP Amadori Rearrangement

Caption: Formation of an Amadori product via the Maillard reaction.

Conclusion

For researchers, scientists, and drug development professionals, generating quantitative data that is both accurate and defensible is non-negotiable. When analyzing challenging compounds like N-(1-Deoxy-D-fructos-1-yl)-L-methionine in complex matrices, the Stable Isotope Dilution Assay is the unequivocal method of choice. However, the success of this advanced technique hinges on the quality of the isotopically labeled standard. A thorough and knowledgeable interpretation of the Certificate of Analysis is the first and most critical step in any SIDA workflow. It provides the necessary trust and confidence in your reagents, ensuring that the final data truly reflects the sample's composition and not an artifact of uncharacterized standards.

References

Performance Evaluation of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ as an Internal Standard in Clinical LC-MS/MS Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance evaluation of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ for the quantitative analysis of Fructosyl-methionine in clinical samples. We will explore the technical rationale for employing a stable isotope-labeled internal standard, present a framework for rigorous assay validation, and compare the performance of this method against established alternative clinical assays for glycemic control and glycation measurement.

The Analytical Imperative: Precisely Quantifying Fructosyl-Methionine

Fructosyl-methionine (Fru-Met) is an Amadori rearrangement product formed through the non-enzymatic glycation of the amino acid methionine with fructose.[1][2] This reaction is a key initial step in the Maillard reaction pathway, which, within biological systems, contributes to the formation of Advanced Glycation End-products (AGEs).[1] The accumulation of AGEs is implicated in the pathophysiology of numerous conditions, including diabetic complications and oxidative stress.[3][4] Consequently, the accurate quantification of early-stage markers like Fru-Met in complex biological matrices such as human plasma is of significant interest to researchers and drug development professionals.

The primary challenge in quantifying Fru-Met lies in its low endogenous concentrations and the complexity of the sample matrix, which can cause significant ion suppression or enhancement during mass spectrometric analysis.[5] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this task, but its accuracy is critically dependent on mitigating matrix effects and variability in sample preparation.[3][6]

The Gold Standard: Stable Isotope Dilution using Fru-Met-¹³C₆

The most robust solution to the challenges of clinical bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) in a methodology known as stable isotope dilution analysis. N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (Fru-Met-¹³C₆) is the ideal internal standard for the quantification of Fru-Met.

Causality Behind the Choice: An ideal internal standard must behave identically to the analyte of interest during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. Fru-Met-¹³C₆ is chemically identical to the endogenous Fru-Met, ensuring it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[7] However, the six ¹³C atoms in its methionine backbone give it a mass shift of +6 Da, allowing the mass spectrometer to detect and quantify it independently from the native analyte. By adding a known concentration of Fru-Met-¹³C₆ to every sample at the beginning of the workflow, the ratio of the endogenous analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant regardless of sample loss or matrix-induced signal fluctuation, thereby providing a self-validating system for each individual sample and ensuring the highest possible accuracy and precision.

Framework for a Rigorous Performance Evaluation

To objectively evaluate the performance of a Fru-Met assay utilizing Fru-Met-¹³C₆, a comprehensive validation study must be designed in accordance with regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[8][9][10] The "fit-for-purpose" principle dictates that the level of validation should match the intended use of the biomarker data.[8] For clinical research and potential diagnostic applications, a full validation is warranted.

The core performance characteristics to be assessed are:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter among a series of measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[5]

  • Matrix Effect: The influence of sample matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

G cluster_0 Assay Validation Workflow Dev Method Development & Optimization Lin Linearity, Range & LOQ Dev->Lin Establish Curve AP Accuracy & Precision (Intra- & Inter-Day) Lin->AP Define QC Levels Sel Selectivity & Specificity AP->Sel Confirm Identity ME Matrix Effect Evaluation Sel->ME Assess Ion Suppression Stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) ME->Stab Ensure Sample Integrity Rep Final Validation Report Stab->Rep Compile Data

Caption: Logical workflow for clinical assay validation.

Comparative Performance Data

Here, we compare the analytical performance of the targeted LC-MS/MS method with Fru-Met-¹³C₆ against two alternative methods often used in clinical settings to assess glycation.

Performance of LC-MS/MS Assay with Fru-Met-¹³C₆

This method provides direct quantification of a specific glycation product. Its performance is characterized by high specificity and precision, made possible by the SIL-IS.

Performance MetricTarget Acceptance Criteria (FDA Guideline[10])Typical Performance with Fru-Met-¹³C₆
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Accuracy (%RE) Within ±15% (±20% at LLOQ)Within ±10%
Limit of Quantification (LOQ) -Low nmol/L range in plasma
Selectivity No significant interference at analyte RTHighly selective, no interferences observed
Matrix Effect (%CV) ≤ 15%< 10% (normalized by SIL-IS)
Alternative Methodologies

A) Enzymatic Fructosamine Assay: This is a colorimetric or fluorescent assay that measures total glycated serum proteins.[11] It relies on the enzyme fructosyl-amino acid oxidase, which oxidizes fructosamines to produce hydrogen peroxide, the basis for the signal.[3]

B) HPLC for Hemoglobin A1c (HbA1c): This is the gold standard for long-term glycemic monitoring.[12] It separates glycated hemoglobin from non-glycated hemoglobin, typically using ion-exchange chromatography, and provides a percentage value.[13]

Head-to-Head Comparison
FeatureLC-MS/MS with Fru-Met-¹³C₆Enzymatic Fructosamine AssayHPLC for HbA1c
Analyte Measured Specific: Fructosyl-methionineGeneral: Total FructosaminesSpecific: Glycated Hemoglobin
Biological Timeframe Short-term (weeks)[11]Short-term (2-3 weeks)[11][14]Long-term (2-3 months)[13]
Specificity Very High (Mass-based)[3]Low (Cross-reactivity possible)[3]High (Chromatographic separation)
Precision (%CV) < 10%5-15%< 5% (standardized methods)
Throughput Lower[3]High (Plate-based)[3]Moderate to High
Key Advantage Absolute, specific quantificationInexpensive, high throughputClinically established, standardized
Key Limitation Higher complexity & costLacks specificity, indirect measureAffected by hemoglobinopathies[12]

Detailed Experimental Protocol: Quantification of Fru-Met in Plasma

This protocol describes a representative method for quantifying Fru-Met in human plasma using UPLC-MS/MS with N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ as the internal standard.

G cluster_workflow Sample Analysis Workflow Sample 100 µL Plasma Sample Spike Add 10 µL Fru-Met-¹³C₆ Working Solution Sample->Spike Precip Add 400 µL Acetonitrile (Protein Precipitation) Spike->Precip Vortex Vortex & Incubate Precip->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (Nitrogen Stream) Supernatant->Dry Recon Reconstitute in 100 µL Mobile Phase A Dry->Recon Inject Inject 5 µL into UPLC-MS/MS System Recon->Inject

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6, a stable isotope-labeled compound. Our approach moves beyond a simple checklist to instill a deep understanding of the principles behind safe chemical handling, empowering you to make informed decisions that protect both personnel and the environment.

Core Principle: Understanding the Compound's Nature

The first and most critical step in determining the disposal pathway for any chemical is to understand its inherent properties. For this compound, two key features dictate its handling:

  • The Parent Molecule: This compound is an Amadori product formed between D-fructose (a sugar) and L-methionine (an amino acid).[1][2][3] Neither of these precursors is classified as hazardous waste.

  • The Isotopic Label: The "-13C6" designation indicates that the methionine portion of the molecule has been enriched with Carbon-13. It is crucial to recognize that Carbon-13 is a stable, non-radioactive isotope .[4]

This distinction is fundamental. Unlike radioactive isotopes (e.g., Carbon-14 or Tritium), stable isotopes do not emit radiation and pose no radiological threat. Therefore, the disposal procedures are governed solely by the chemical properties of the molecule, not by radiological safety protocols.[5][] Waste containing only stable isotopes does not require segregation as radioactive waste.[5][]

The Disposal Workflow: A Decision-Based Approach

The proper disposal route for this compound waste depends on its form (pure, mixed with solvents, etc.) and local regulations. The following flowchart provides a logical decision-making process for its management.

DisposalWorkflow start Start: N-(1-Deoxy-D-fructos-1-yl) -L-methionine-13C6 Waste char_waste Step 1: Characterize Waste Is the compound pure or mixed with other substances? start->char_waste pure_solid Pure Solid or in Non-Hazardous Buffer (e.g., PBS, water) char_waste->pure_solid Pure / Non-Hazardous mixed_hazardous Mixed with Hazardous Materials (e.g., organic solvents, toxic reagents) char_waste->mixed_hazardous Mixed / Hazardous non_haz_container Step 2: Containerize Place in a sealed, clearly labeled container for NON-HAZARDOUS SOLID CHEMICAL WASTE. pure_solid->non_haz_container haz_container Step 2: Containerize & Segregate Place in a compatible, sealed container based on the HAZARDOUS component. mixed_hazardous->haz_container non_haz_label Step 3: Label Correctly Label as 'Non-Hazardous Chemical Waste'. List all constituents (e.g., 'N-(1-Deoxy-D-fructos-1-yl) -L-methionine-13C6, Sodium Phosphate'). non_haz_container->non_haz_label haz_label Step 3: Label Correctly Attach a HAZARDOUS WASTE tag. List ALL constituents and percentages, including the primary hazard (e.g., Flammable, Toxic). haz_container->haz_label non_haz_pickup Step 4: Arrange Disposal Store in a designated Satellite Accumulation Area. Contact institutional EH&S for pickup. non_haz_label->non_haz_pickup haz_pickup Step 4: Arrange Disposal Store in a designated Satellite Accumulation Area. Contact institutional EH&S for pickup. haz_label->haz_pickup end End: Compliant Disposal non_haz_pickup->end haz_pickup->end

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of your material.

Step 1: Waste Characterization and Segregation

The foundational principle of laboratory waste management is proper segregation at the source.[7]

  • Assess the Waste Stream:

    • Pure Compound: If the waste is the pure, solid this compound or is dissolved in a non-hazardous aqueous buffer (like saline or phosphate-buffered saline), it should be treated as non-hazardous chemical waste .[8][9]

    • Mixed Waste: If the compound has been mixed with other chemicals, the entire mixture takes on the characteristics of the most hazardous component. For example, if it is dissolved in methanol (a flammable and toxic solvent), the entire solution must be treated as hazardous waste .[10]

  • Segregate Immediately:

    • Never mix non-hazardous and hazardous waste. Doing so is not only a regulatory violation but also significantly increases disposal costs and environmental impact.[11][12]

    • Keep solid and liquid waste streams separate.[11]

    • Ensure incompatible wastes are kept segregated. For instance, keep acids separate from bases and oxidizers away from flammable liquids.[10]

Step 2: Containerization

Proper containment is essential to prevent leaks and ensure the safety of personnel handling the waste.[12]

  • Select a Compatible Container: Use a container made of a material that is compatible with all chemicals in the waste stream. For most non-hazardous solids and aqueous solutions, a screw-cap polyethylene or glass bottle is appropriate. The original product container is often the best choice for waste.[13] The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[12]

  • Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills.[11]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and critical for safety.[7][14]

  • For Non-Hazardous Waste:

    • Attach a "Non-Hazardous Waste" label or your institution's equivalent.[15]

    • Clearly list all contents, including the full chemical name: "this compound". If in a buffer, list all components.

    • Include the name of the principal investigator or generator and the date the waste was first added to the container (the "accumulation start date").[15]

  • For Hazardous Waste (if mixed):

    • Use your institution's official "Hazardous Waste" tag.

    • List all constituents with their approximate percentages.

    • Clearly indicate the relevant hazards (e.g., Flammable, Corrosive, Toxic) by checking the appropriate boxes.[14]

Step 4: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory.[14] This area should be under the control of laboratory personnel and away from general traffic.

  • Arrange for Pickup: Once the container is full or you are finished generating that waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[14] EH&S personnel are trained to handle the final transport and disposal according to federal, state, and local regulations.[16]

  • Do Not Use Sink Disposal: Never dispose of this chemical, even if deemed non-hazardous, down the sink unless you have received explicit written permission from your institution's EH&S department and are compliant with local wastewater regulations.[8][13]

Personal Protective Equipment (PPE) Summary

When handling this compound, standard laboratory PPE should be worn to minimize exposure, even for non-hazardous compounds.[17]

PPE TypeSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of liquids or fine powders.[17]
Hand Protection Standard nitrile laboratory glovesPrevents direct skin contact with the chemical.[17][18]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[17]

Empty Container Disposal

An empty container that once held this compound can typically be disposed of in the regular trash, provided it meets the definition of "RCRA empty."[15]

  • Ensure the Container is Empty: All material that can be practicably removed has been poured or scraped out.[8]

  • Deface the Label: Completely remove or obscure the original chemical label with a marker to prevent confusion.[8][13]

  • Dispose: Place the defaced, empty container in the laboratory's designated bin for clean glass or plastic, or in the regular trash as directed by your institution.[19]

Note: If the container held an acutely hazardous "P-listed" waste, it would require triple-rinsing. However, this compound is not a P-listed waste.[15]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and ensure your laboratory practices remain compliant and environmentally responsible.

References

A Researcher's Guide to the Safe Handling and Disposal of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, a stable-isotope labeled compound. While this molecule is an Amadori rearrangement product, similar to compounds found in cooked foods, it is crucial to handle the pure, concentrated form with the appropriate precautions in a laboratory setting. This guide is designed to be a practical, immediate resource for researchers and drug development professionals, ensuring both personal safety and experimental integrity.

The stable ¹³C isotope does not confer any radiological hazards. Therefore, the primary safety considerations are dictated by the chemical properties of the N-(1-Deoxy-D-fructos-1-yl)-L-methionine molecule itself. In the absence of a specific Safety Data Sheet (SDS) for this exact isotopologue, we will adhere to best practices for handling non-volatile, fine chemical powders of low to moderate toxicity.

Hazard Assessment and Core Principles

Before handling N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, a thorough risk assessment should be conducted. The primary routes of potential exposure are inhalation of the powder, skin contact, and eye contact. While not considered highly toxic, direct exposure should always be minimized.

Key Principles:

  • Containment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, especially when weighing or transferring the solid.

  • Avoid Aerosolization: Use techniques that minimize the generation of dust.

  • Hygiene: Always wash hands thoroughly after handling, even if gloves were worn.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table outlines the recommended PPE for handling N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile or Latex GlovesProvides a barrier against incidental skin contact. Double-gloving is recommended when handling larger quantities or for prolonged periods. Inspect gloves for any tears or punctures before use.
Eyes Safety Glasses with Side Shields or GogglesProtects against splashes of solutions or accidental projection of the solid material into the eyes. Standard prescription glasses are not a substitute for safety glasses.
Body Laboratory CoatA fully buttoned lab coat protects against spills and contamination of personal clothing.
Respiratory N95 Respirator or equivalent (if applicable)Recommended if handling large quantities outside of a fume hood or if there is a risk of significant dust generation. A fit test should be performed to ensure a proper seal.

Step-by-Step Handling and Operational Workflow

The following workflow provides a procedural guide for the safe handling of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ from receipt to disposal.

Workflow Diagram: Safe Handling of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood Preferred) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials Gather All Necessary Equipment (Spatula, Weigh Paper, Solvents) don_ppe->gather_materials weigh Weigh Compound Carefully (Minimize Dust Generation) gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Chemical Waste Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key stages of safe handling for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆.

Detailed Steps:

  • Preparation:

    • Designate a specific area for handling the compound, preferably a chemical fume hood.

    • Ensure the ventilation is active and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Gather all necessary materials: spatula, weigh boat or paper, vials, and the appropriate solvent.

  • Weighing and Transfer:

    • When weighing the solid, use a spatula to carefully transfer the material to a weigh boat. Avoid any scooping motions that could generate dust.

    • If possible, use a containment system such as a powder-weighing hood.

    • Close the primary container immediately after use.

  • Dissolution and Use:

    • Add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process requires heating or agitation, ensure the container is appropriately sealed or vented if pressure is expected to build.

    • Proceed with your experimental protocol, maintaining all safety precautions.

Disposal Plan

Proper disposal of chemical waste is paramount to maintaining a safe laboratory environment and complying with regulations.

Waste Segregation:

  • Solid Waste: Any disposable materials that have come into contact with N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (e.g., weigh boats, contaminated gloves, paper towels) should be placed in a designated solid chemical waste container.

  • Liquid Waste: All solutions containing the compound should be disposed of in a designated non-halogenated organic waste container, unless the solvent used dictates a different waste stream.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Segregate waste as described above.

  • Ensure all waste containers are clearly and accurately labeled with their contents.

  • Follow your institution's specific guidelines for chemical waste pickup and disposal. Do not pour any solutions down the drain.

By adhering to these guidelines, researchers can safely handle N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, ensuring both personal safety and the integrity of their research.

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